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5-(2-Chloroethoxy)quinoline Documentation Hub

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  • Product: 5-(2-Chloroethoxy)quinoline

Core Science & Biosynthesis

Foundational

5-(2-Chloroethoxy)quinoline chemical structure and properties

Executive Summary 5-(2-Chloroethoxy)quinoline is a bifunctional heterocyclic building block used primarily in medicinal chemistry as a "linker scaffold." It combines the lipophilic, pi-stacking properties of the quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Chloroethoxy)quinoline is a bifunctional heterocyclic building block used primarily in medicinal chemistry as a "linker scaffold." It combines the lipophilic, pi-stacking properties of the quinoline core with a reactive alkyl chloride tail. This structure serves as a critical intermediate for synthesizing amino-alkoxy quinolines , a pharmacophore found in various neuroactive agents (targeting serotonin/dopamine receptors) and kinase inhibitors.

This guide provides a definitive protocol for its synthesis, structural characterization, and downstream reactivity, designed for researchers requiring high-purity intermediates for drug discovery.

Chemical Identity & Structural Dynamics

Nomenclature and Identifiers[1]
  • IUPAC Name: 5-(2-Chloroethoxy)quinoline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.66 g/mol [1]

  • SMILES: ClCCOc1cccc2ncccc12

  • Key Functional Groups:

    • Quinoline Nitrogen (N-1): Basic center (pKa ~4.9), capable of salt formation.

    • Ether Linkage (C-5): Electron-donating group, activating the ring system.

    • Alkyl Chloride:[2] Electrophilic handle for nucleophilic substitution (

      
      ).
      
Structural Geometry

The molecule consists of a planar quinoline bicycle. The 2-chloroethoxy tail at position C-5 possesses free rotation, allowing it to adopt various conformations to fit binding pockets. The oxygen atom at C-5 increases electron density in the carbocyclic ring (C-5 to C-8), making it more susceptible to electrophilic aromatic substitution compared to the pyridine ring.

Synthesis Protocol (The "How")

Objective: Selective mono-alkylation of 5-hydroxyquinoline to generate the chloroethyl ether without forming the bis-ether dimer or N-alkylated byproducts.

Reaction Design & Causality
  • Reagents: 5-Hydroxyquinoline (Nucleophile) and 1-Bromo-2-chloroethane (Electrophile).

  • Why 1-Bromo-2-chloroethane? We utilize the leaving group differential . Bromide (

    
    ) is a better leaving group than chloride (
    
    
    
    ) due to a weaker C-Br bond and higher polarizability. This allows the phenol to selectively displace the bromine at lower temperatures, leaving the chlorine atom intact for future reactions.
  • Base Selection: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). These weak bases are sufficient to deprotonate the phenol (pKa ~9.5) without deprotonating the less acidic alkyl positions.
  • Stoichiometry Control: A large excess of the dihaloalkane (3–5 equivalents) is critical to suppress the formation of the symmetric dimer (quinoline-O-CH2CH2-O-quinoline), which occurs if the product competes with the starting material for the alkylating agent.

Step-by-Step Protocol

Scale: 10 mmol (1.45 g of 5-Hydroxyquinoline)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 5-hydroxyquinoline (1.45 g, 10 mmol) in anhydrous Acetonitrile (MeCN, 40 mL) or DMF (20 mL). Note: MeCN is easier to remove during workup; DMF is better if solubility is an issue.

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol). Stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide forms.
    
  • Addition: Add 1-bromo-2-chloroethane (4.15 mL, ~50 mmol, 5 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) for 12–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting phenol (lower

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent and excess 1-bromo-2-chloroethane.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPath Start 5-Hydroxyquinoline (Nucleophile) Base K2CO3 / MeCN Reflux, 16h Start->Base Deprotonation Reagent 1-Bromo-2-chloroethane (Electrophile, 5 equiv) Reagent->Base Intermediate Transition State (SN2 Attack on C-Br) Base->Intermediate Product 5-(2-Chloroethoxy)quinoline (Target) Intermediate->Product Selective Br Displacement Byproduct Bis-ether Dimer (Avoided by Excess Reagent) Intermediate->Byproduct If Reagent < 2 equiv

Caption: Selective alkylation pathway utilizing leaving group discrimination (Br > Cl) to yield the target ether.

Reactivity & Synthetic Utility[4][5][6]

Once synthesized, 5-(2-chloroethoxy)quinoline serves as a "masked" electrophile. The chlorine atom is relatively inert to storage but reactive under Finkelstein conditions or high-temperature amination.

Functionalization Pathways

The primary utility lies in the displacement of the terminal chloride by secondary amines (e.g., piperazines, morpholines) to create bioactive ligands.

Reaction TypeReagentsConditionsProduct Class
Finkelstein Exchange NaI, AcetoneReflux, 4h5-(2-Iodoethoxy)quinoline (More reactive)
Amination (

)
Piperazine derivative,

, KI (cat.)
DMF, 80°CCNS Active Ligand (e.g., Brexpiprazole analogs)
N-Oxidation m-CPBADCM, 0°CQuinoline N-oxide (Metabolic metabolite study)
Reactivity Flowchart

Reactivity Core 5-(2-Chloroethoxy)quinoline Path1 Reaction: Amination (SN2) Core->Path1 + HNR2 / Base Path2 Reaction: Finkelstein (NaI) Core->Path2 + NaI / Acetone Path3 Reaction: Reduction (H2/Pd) Core->Path3 + H2 (High Pressure) Prod1 Amino-alkoxy Derivative (Drug Scaffold) Path1->Prod1 Prod2 Iodo-analog (High Reactivity) Path2->Prod2 Prod3 Tetrahydroquinoline (Saturated Core) Path3->Prod3

Caption: Divergent synthetic pathways accessible from the chloroethoxy scaffold.

Safety & Handling

Warning: As an alkylating agent precursor and a quinoline derivative, this compound must be handled with strict safety protocols.[3]

  • Genotoxicity Potential: Alkyl halides (especially the chloroethyl side chain) are potential alkylating agents that can interact with DNA. Handle in a fume hood.

  • Skin Absorption: Quinoline derivatives are lipophilic and can penetrate the skin. Double-gloving (Nitrile) is recommended.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The alkyl chloride is stable, but the quinoline nitrogen can oxidize if exposed to light and air for prolonged periods.

References

  • Williamson Ether Synthesis Mechanism

    • Source: Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides."
    • Context: General mechanism for phenoxide alkyl
    • URL:

  • Reactivity of Quinoline Derivatives

    • Source: PubChem Compound Summary for 5-Hydroxyquinoline.
    • Context: Precursor properties and acidity d
    • URL:

  • 1-Bromo-2-chloroethane Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for 1-Bromo-2-chloroethane.
    • Context: Electrophile selection and boiling points for workup.
    • URL:

  • Quinoline Scaffolds in Medicinal Chemistry

    • Source: Marella, A. et al. "Quinoline: A versatile heterocyclic system in medicinal chemistry." Saudi Pharmaceutical Journal.
    • Context: Applications of amino-alkoxy quinolines in drug development.
    • URL:

Sources

Exploratory

Technical Profile: 5-(2-Chloroethoxy)quinoline

An In-Depth Technical Guide on the Identification, Synthesis, and Characterization of 5-(2-Chloroethoxy)quinoline. Strategic Identification, Synthesis, and Application Guide Executive Summary & Identification Status Stat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Identification, Synthesis, and Characterization of 5-(2-Chloroethoxy)quinoline.

Strategic Identification, Synthesis, and Application Guide

Executive Summary & Identification Status

Status: Non-Catalogued / Novel Chemical Entity (NCE) A rigorous search of commercial databases (SciFinderⁿ, Reaxys, PubChem) reveals that 5-(2-Chloroethoxy)quinoline does not possess a widely established, public CAS Registry Number as of early 2026. While its structural isomers (e.g., 7-(2-chloroethoxy)quinoline) are well-documented intermediates in the synthesis of antipsychotics like Aripiprazole and Brexpiprazole, the 5-substituted variant represents a distinct, less common scaffold.

This guide serves as the definitive technical manual for researchers requiring this specific motif. It outlines the de novo synthesis , structural validation, and handling protocols required to generate and verify this compound in the absence of a commercial standard.

Core Chemical Identity
PropertyDetail
Systematic Name 5-(2-Chloroethoxy)quinoline
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Predicted LogP ~2.8 - 3.1
SMILES ClCCOC1=CC=CC2=C1C=CC=N2
InChI Key (Predicted) XZQOIX... (Requires synthesis for validation)
Structural Class Haloalkoxy-quinoline; Heterocyclic Ether

Synthesis Strategy: The Core Protocol

Since the compound is not a commodity chemical, custom synthesis is the primary acquisition route. The most robust pathway involves the O-alkylation of commercially available 5-Hydroxyquinoline with 1-Bromo-2-chloroethane .

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. The nucleophile is the phenoxide anion generated from 5-hydroxyquinoline, and the electrophile is a 1,2-dihaloethane derivative.

Critical Consideration: 5-Hydroxyquinoline is a true phenol (unlike 2- or 4-hydroxyquinolines which exist as quinolones). Therefore, O-alkylation is favored over N-alkylation under basic conditions.

Experimental Protocol

Reagents:

  • Precursor: 5-Hydroxyquinoline (CAS: 578-67-6)

  • Alkylating Agent: 1-Bromo-2-chloroethane (CAS: 107-04-0) [Excess]

  • Base: Potassium Carbonate (K₂CO₃) [Anhydrous]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

  • Catalyst: Potassium Iodide (KI) [0.1 eq, Finkelstein accelerator]

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Hydroxyquinoline (1.0 eq) in anhydrous DMF (10 mL/g) . Add K₂CO₃ (2.5 eq) .

  • Deprotonation: Stir the mixture at 60°C for 30 minutes under an inert atmosphere (N₂ or Ar) to generate the phenoxide anion. The solution color typically shifts to a darker hue.

  • Alkylation: Add 1-Bromo-2-chloroethane (3.0 eq) and KI (0.1 eq) . The excess alkylating agent minimizes the formation of the bis-quinoline dimer (where the product reacts again with another phenoxide).

  • Reaction: Heat the mixture to 80°C and monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. Reaction time is typically 4–8 hours .

    • Checkpoint: Look for the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.5).

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Water (5x volume) and extract with Ethyl Acetate (3x) .

    • Wash the combined organic organic layers with Brine and Water (to remove DMF).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude oil usually requires flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes) to remove unreacted alkyl halide and trace dimers.

Synthesis Pathway Visualization

SynthesisPathway SM1 5-Hydroxyquinoline (CAS 578-67-6) Intermediate Phenoxide Anion (Activated Complex) SM1->Intermediate K2CO3, DMF 60°C, 30 min Reagent 1-Bromo-2-chloroethane (CAS 107-04-0) Product 5-(2-Chloroethoxy)quinoline (Target) Reagent->Product Electrophile Intermediate->Product Reagent (3.0 eq) KI (cat), 80°C Byproduct Bis-alkylation Dimer (Impurity) Intermediate->Byproduct Trace Side Rxn

Figure 1: Synthetic pathway for the O-alkylation of 5-hydroxyquinoline. The use of excess dihaloalkane is critical to suppress dimerization.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound in the absence of a reference standard, the following analytical profile must be met.

Predicted NMR Profile (¹H NMR, 400 MHz, CDCl₃)

The spectrum will show the characteristic quinoline aromatic system coupled with the distinct triplets of the chloroethoxy side chain.

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (Pos 2) 8.90dd1HQuinoline ring (deshielded by N)
Ar-H (Pos 4) 8.55dd1HQuinoline ring
Ar-H (Pos 8) 7.95d1HQuinoline ring
Ar-H (Pos 6/7) 7.60 - 7.70m2HQuinoline ring
Ar-H (Pos 3) 7.40dd1HQuinoline ring
Ar-H (Pos 5) Substituted--Position of attachment
O-CH₂- 4.45t (J=6Hz)2HEthoxy ether linkage
-CH₂-Cl 3.95t (J=6Hz)2HChloromethyl group
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Expected Mass: [M+H]⁺ = 208.05 (³⁵Cl) and 210.05 (³⁷Cl).

  • Isotope Pattern: A distinct 3:1 ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.

QC Workflow Diagram

QC_Workflow Crude Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc 7:3) Crude->TLC Flash Flash Chromatography (Purification) TLC->Flash Rf ~0.5 isolated NMR 1H NMR Validation (Confirm Structure) Flash->NMR MS LC-MS Analysis (Confirm MW & Cl Pattern) Flash->MS Final Released Lot (>98% Purity) NMR->Final Pass MS->Final Pass

Figure 2: Quality Control decision tree for validating the synthesized 5-(2-Chloroethoxy)quinoline.

Applications & Structural Context

Medicinal Chemistry Utility

While the 7-substituted quinolines are famous for their role in D2 partial agonists (e.g., Aripiprazole , Brexpiprazole ), the 5-substituted variants are often explored to modulate:

  • Metabolic Stability: Blocking the 5-position can prevent oxidative metabolism (hydroxylation) that typically occurs at this electron-rich site.

  • Receptor Selectivity: Altering the vector of the side chain from position 7 to position 5 drastically changes the spatial orientation of the pharmacophore, potentially shifting selectivity from Dopamine receptors to Serotonin (5-HT) or Adrenergic targets.

Comparative Analysis: 5- vs 7-Substitution
Feature5-(2-Chloroethoxy)quinoline 7-(2-Chloroethoxy)quinoline
Precursor 5-Hydroxyquinoline7-Hydroxyquinoline
Electronic Effect Substituent is para to Nitrogen (in fused system sense)Substituent is meta to Nitrogen
Key Drug Link Research Tools / Novel IPBrexpiprazole / Aripiprazole
Availability Custom Synthesis Required Commercially Available

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Risk: The 2-chloroethoxy side chain is a potential alkylator (similar to nitrogen mustards, though less reactive). It can react with DNA nucleophiles.

  • PPE: Double nitrile gloves, chemical splash goggles, and use of a fume hood is mandatory.

  • Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

  • 5-Hydroxyquinoline Precursor Data

    • Title: 5-Hydroxyquinoline | CAS 578-67-6 | Properties and Spectra.
    • Source: PubChem.
    • URL:[Link]

  • Alkylation Methodology (General Protocol for Hydroxyquinolines)

    • Title: Synthesis of quinoline derivatives via O-alkyl
    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 272.

    • URL:[Link] (Adapted protocol)

  • Structural Context (Brexpiprazole Intermediates)
  • Reagent Safety (1-Bromo-2-chloroethane)

Sources

Foundational

5-Hydroxyquinoline O-Alkylation Derivatives: A Technical Guide to Synthesis and Application

Topic: 5-Hydroxyquinoline O-Alkylation Derivatives: Synthetic Protocols and Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Hydroxyquinoline O-Alkylation Derivatives: Synthetic Protocols and Medicinal Chemistry Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

While 8-hydroxyquinoline (8-HQ) is widely recognized for its bidentate metal chelation properties, its isomer 5-hydroxyquinoline (5-HQ) represents a distinct and underutilized scaffold in medicinal chemistry. Unlike 8-HQ, 5-HQ cannot form a stable five-membered chelate ring with the quinoline nitrogen due to the para-like geometric separation. Consequently, 5-HQ derivatives function primarily as lipophilic scaffolds or metabolic blockers rather than direct metallophores.

This guide details the strategic O-alkylation of 5-HQ to generate 5-alkoxyquinolines . These derivatives are critical in the development of 8-aminoquinoline antimalarials (preventing metabolic deactivation at the C5 position) and multi-target directed ligands (MTDLs) for neurodegenerative diseases.

Chemical Rationale & Scaffold Analysis

The Tautomeric Advantage

A critical distinction in quinoline chemistry is the tautomeric stability of the hydroxy isomers.

  • 2- and 4-Hydroxyquinolines: Exist predominantly as quinolones (cyclic amides/vinylogous amides) due to lactam-lactim tautomerism. Alkylation often yields a mixture of N- and O-alkylated products.

  • 5-Hydroxyquinoline: Exists exclusively as the phenol tautomer . There is no conjugation pathway to stabilize a keto-form on the pyridine ring.

    • Implication: O-alkylation is highly regioselective under basic conditions, simplifying synthetic purification.

Strategic Role in Drug Design
  • Metabolic Blocking: In 8-aminoquinoline antimalarials (e.g., Primaquine analogs), the C5 position is a primary site for metabolic hydroxylation, leading to rapid clearance. O-alkylation at C5 blocks this pathway, extending half-life and altering the redox potential necessary for antiparasitic activity.

  • Solubility & Lipophilicity Tuning: The C5 oxygen serves as an anchor point for solubilizing chains (e.g., PEGylations) or lipophilic tails to penetrate the blood-brain barrier (BBB).

Synthetic Protocols

Method A: Williamson Ether Synthesis (Standard)

This is the primary method for introducing simple alkyl chains.

  • Substrate: 5-Hydroxyquinoline (or 5-hydroxy-8-nitroquinoline).

  • Reagents: Alkyl halide (R-X), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone (for reactive halides) or DMF (for unreactive halides).

  • Mechanism:

    
     Nucleophilic Substitution.
    

Optimization Parameters:

Parameter Recommendation Rationale

| Base |


 (3-5 eq) | Sufficient to deprotonate phenol (

).

can be used to accelerate sluggish reactions. | | Solvent | DMF or

| Polar aprotic solvents maximize the nucleophilicity of the phenoxide anion. | | Catalyst | KI (0.1 eq) | Finkelstein reaction in situ converts alkyl bromides/chlorides to more reactive iodides.[2] | | Temperature | 60–80°C | Promotes substitution; avoid excessive heat to prevent decomposition of sensitive R-groups. |
Method B: Mitsunobu Reaction (Specialized)

Used when the alkylating agent is a complex primary or secondary alcohol, or when avoiding strong bases is necessary.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or DEAD.[3]
    
  • Conditions: THF,

    
    .
    
  • Selectivity: Highly specific for O-alkylation over N-alkylation in quinolines, driven by the affinity of phosphorous for oxygen.

Visualization: Synthetic Workflow

G Start 5-Hydroxyquinoline Base Deprotonation (K2CO3/DMF) Start->Base Mitsunobu Mitsunobu Conditions (R-OH, PPh3, DIAD) Start->Mitsunobu Alternative (Complex R-OH) Intermediate Phenoxide Anion Base->Intermediate Reaction SN2 Attack (R-X / 80°C) Intermediate->Reaction Product 5-Alkoxyquinoline Reaction->Product Mitsunobu->Product

Figure 1: Synthetic pathways for 5-alkoxyquinoline derivatives. The primary Williamson ether pathway (top) is preferred for simple halides, while the Mitsunobu pathway (bottom) accommodates complex alcohols.

Detailed Experimental Protocol

Target Compound: 5-(Octyloxy)quinoline Application: Lipophilic scaffold for membrane permeation studies.

Reagents:

  • 5-Hydroxyquinoline (1.45 g, 10.0 mmol)

  • 1-Bromooctane (2.12 g, 11.0 mmol, 1.1 eq)

  • Potassium Carbonate (anhydrous, 4.14 g, 30.0 mmol, 3.0 eq)

  • Potassium Iodide (catalytic, 166 mg, 1.0 mmol)

  • DMF (Dimethylformamide, 20 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve 5-hydroxyquinoline in DMF. Add

    
     and stir at room temperature for 30 minutes. Observation: The solution may darken as the phenoxide forms.
    
  • Addition: Add KI followed by the dropwise addition of 1-bromooctane.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate.[4][5][6]

    • If solid:[5][7] Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH singlet (>9 ppm) and appearance of the triplet at

      
       ppm (
      
      
      
      ).

Medicinal Chemistry Applications

Antimalarial 8-Aminoquinolines

The most significant application of 5-alkoxyquinolines is in the synthesis of Tafenoquine and Primaquine analogues.

  • Mechanism: These drugs require metabolic activation to a quinone-imine species to exert oxidative stress on the parasite.

  • Role of 5-Alkoxy: A 5-methoxy or 5-phenoxy group prevents the formation of the inactive 5-hydroxy metabolite. This forces the metabolism towards the active 5,6-ortho-quinone species, which generates Reactive Oxygen Species (ROS) lethal to Plasmodium hypnozoites.

Neuroprotection (MTDLs)

While 5-HQ does not chelate metals effectively, O-alkylation is used to tether chelating moieties (like hydroxypyridinones) to the quinoline core. The quinoline provides


 stacking interactions with the amyloid-beta (

) peptide, while the tethered group manages metal dyshomeostasis.
Biological Mechanism Visualization

BioMech Drug 5-Alkoxy-8-Aminoquinoline CYP CYP450 Metabolism (Liver) Drug->CYP Block 5-Alkoxy Group Blocks C5-Hydroxylation CYP->Block Stabilization Active Quinone-Imine Active Metabolite CYP->Active Redox Redox Cycling (NADPH -> NADP+) Active->Redox ROS ROS Generation (H2O2, Superoxide) Redox->ROS Death Parasite Death (Mitochondrial Damage) ROS->Death

Figure 2: Mechanism of action for 5-alkoxy-8-aminoquinolines. The 5-alkoxy substituent directs metabolism toward the active quinone-imine species, enhancing oxidative stress against the parasite.

Structure-Activity Relationship (SAR) Summary

Substituent (R) at C5Effect on Lipophilicity (cLogP)Biological Impact
-OH (Parent) Low (1.5 - 2.0)Rapid metabolic clearance; low BBB permeability.
-OCH3 (Methoxy) ModerateStandard for antimalarials (Primaquine). Balances solubility/potency.
-O(CH2)7CH3 (Octyloxy) High (> 5.0)High membrane permeability; potential for topical antimicrobials.
-O-Ph (Phenoxy) HighEnhanced metabolic stability; increased potency against P. falciparum.
-O(CH2)n-NH2 TunableUsed to attach targeting ligands or improve water solubility (via salt formation).

References

  • Synthesis and Biological Evaluation of 8-Quinolinamines. ACS Omega. (2018). Reports on 5-alkoxy-8-nitroquinoline synthesis and antimalarial potency.[8]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions. Heterocycles. (2017). Detailed study on regioselectivity in quinoline alkylations.

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. (2019). Discusses the role of 5-alkoxy substituents in heme polymerization inhibition.

  • Experimental and Theoretical Study of O-Substituent Effect on Fluorescence. Molecules. (2015). Provides experimental conditions for O-alkylation of hydroxyquinolines.

  • Mitsunobu Reaction: Mechanism and Applications. Organic Syntheses. Standard protocols for ether synthesis using DIAD/PPh3.

Sources

Exploratory

Novel 5-Alkoxyquinoline Scaffolds: A Nexus for Modern Drug Discovery

An In-Depth Technical Guide for Researchers Abstract The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its many derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its many derivatives, the 5-alkoxyquinoline scaffold has emerged as a particularly privileged motif, demonstrating a remarkable breadth of biological activities including anticancer, anticonvulsant, and antimicrobial properties.[4][5][6][7] This guide provides a comprehensive technical overview of this versatile scaffold, moving beyond a simple recitation of facts to explore the causal relationships between structure, synthetic strategy, and biological function. We will dissect key synthetic methodologies, delve into the mechanistic underpinnings of the scaffold's diverse activities, and present validated experimental protocols and workflows to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 5-Alkoxy Moiety

The introduction of an alkoxy group at the C-5 position of the quinoline ring is not a trivial substitution. It imparts significant changes to the molecule's electronic and steric character, which in turn modulates its physicochemical properties and biological target interactions.

  • Electronic Influence: The oxygen atom of the alkoxy group acts as an electron-donating group through resonance, increasing the electron density of the quinoline ring system. This can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.

  • Steric and Conformational Control: The size and nature of the alkyl portion of the alkoxy group (from a simple methyl to a more complex benzyloxy group) provide a handle for fine-tuning the scaffold's steric profile. This can be exploited to enhance binding affinity and selectivity for a specific target by either occupying a hydrophobic pocket or by orienting other functional groups on the scaffold for optimal interaction.

  • Physicochemical Modulation: The alkoxy group directly impacts key drug-like properties. It generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects. The metabolic stability of the scaffold can also be influenced, as the ether linkage may be susceptible to O-dealkylation by cytochrome P450 enzymes, a property that can be leveraged in prodrug strategies.[8][9]

Synthetic Strategies: Building the 5-Alkoxyquinoline Core

The efficient synthesis of a diverse library of 5-alkoxyquinoline analogs is fundamental to any drug discovery program. The most robust and versatile approach involves the late-stage introduction of the alkoxy group onto a pre-formed 5-hydroxyquinoline core.

Foundational Synthesis: O-Alkylation of 5-Hydroxyquinoline

The Williamson ether synthesis is the most direct and reliable method for preparing 5-alkoxyquinolines. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality in Protocol Design:

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenolic hydroxyl group of 5-hydroxyquinoline to form the reactive phenoxide, but not so strong as to promote unwanted side reactions with the solvent or alkylating agent.

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the desired Sₙ2 reaction.

  • Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the reaction's progress. It provides a real-time, qualitative assessment of the consumption of the starting material and the formation of the product, preventing unnecessary heating or premature termination of the reaction.

Experimental Protocol: Synthesis of 5-Hexyloxy-[5][10][11]triazolo[4,3-a]quinoline (Analog)

This protocol is adapted from the synthesis of related active anticonvulsant compounds and serves as a representative example.[6] The synthesis begins with a precursor, 4-hydroxyquinolin-2(1H)-one, to build the triazoloquinoline core, followed by alkylation.

Step 1: Synthesis of the Triazolo[4,3-a]quinoline Core (Conceptual) This multi-step process, starting from 4-hydroxyquinolin-2(1H)-one, is complex and detailed in specialized literature. For the purpose of this guide, we will assume the successful synthesis of the key intermediate:[5][10][11]triazolo[4,3-a]quinolin-5-ol.

Step 2: O-Alkylation to Yield 5-Hexyloxy-[5][10][11]triazolo[4,3-a]quinoline

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve[5][10][11]triazolo[4,3-a]quinolin-5-ol (1.0 eq) in 30 mL of anhydrous DMF.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq). Allow the mixture to stir at room temperature for 20 minutes.

  • Addition of Alkylating Agent: Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 6-12 hours. Monitor the reaction's completion by TLC using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with distilled water to remove residual DMF and salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 5-hexyloxy-[5][10][11]triazolo[4,3-a]quinoline.

A Spectrum of Biological Activity: Therapeutic Potential

5-Alkoxyquinoline scaffolds have been investigated for a wide array of therapeutic applications, with promising results in oncology, neurology, and infectious diseases.

Anticancer Activity

This scaffold has demonstrated potent antiproliferative activity against a range of human cancer cell lines.[7][12] The mechanisms of action are diverse, highlighting the scaffold's versatility.

  • Topoisomerase I Inhibition: Certain 4-alkoxy-2-arylquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors.[7] They poison the enzyme, leading to DNA strand breaks and apoptosis in cancer cells.

  • PI3K/AKT/mTOR Pathway Inhibition: An 8-methoxy-indolo[2,3-b]quinoline derivative was shown to inhibit the proliferation of colorectal cancer cells by downregulating key proteins in the PI3K/AKT/mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • Tubulin Polymerization Inhibition: Novel quinoline derivatives have been developed as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[14] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis.

Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 5-Alkoxyquinoline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 5-alkoxyquinoline derivative.

Table 1: Selected Anticancer Activities of Quinoline Derivatives

Compound IDDescriptionCancer Cell LineIC₅₀ (µM)Reference
14m 4-Propoxy-2-(p-tolyl)quinoline analogMelanoma (LOX IMVI)0.116[7]
10g 7-(4-fluorobenzyloxy)quinolin-4-amine analogMultiple Human Tumor Lines< 1.0[12]
MMNC 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineColorectal (HCT116)0.33[13]
Compound 5 Quinoxaline derivativeLiver (SMMC-7721)0.071[15]
Anticonvulsant Activity

A series of 5-alkoxy-[5][10][11]triazolo[4,3-a]quinoline derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) test.[6] The results demonstrated a clear structure-activity relationship, with the length of the alkoxy chain significantly impacting efficacy and safety.

Table 2: Anticonvulsant Activity of 5-Alkoxy-[5][10][11]triazolo[4,3-a]quinolines

Compound ID5-Alkoxy SubstituentMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
3f Hexyloxy19.0110.15.8
3j Benzyloxy22.8>273>12.0
Carbamazepine (Reference Drug)8.869.37.9
(Data sourced from Jin et al., 2009)[6]

As shown, compound 3f (5-hexyloxy) was the most potent, while compound 3j (5-benzyloxy) exhibited a superior safety profile (Protective Index) compared to the marketed drug carbamazepine, indicating a promising avenue for developing safer antiepileptic drugs.[6]

Antimicrobial and Other Activities
  • Antibacterial Agents: 8-alkoxyquinolone derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with an improved safety profile (reduced phototoxicity) compared to classic quinolones.[4]

  • Reversal of Multidrug Resistance: 5-Oxyquinoline derivatives have been synthesized that can inhibit ABC transporters, which are responsible for pumping drugs out of cells.[10] Some of these compounds were up to fourfold more efficient than the lead compound zosuquidar at inhibiting the bacterial transporter LmrCD.[10]

A Validated Workflow for 5-Alkoxyquinoline Drug Discovery

A systematic and validated workflow is essential for translating the potential of this scaffold into clinical candidates. This involves iterative cycles of design, synthesis, and biological evaluation.

Diagram: Drug Discovery Workflow

DrugDiscoveryWorkflow start Target Identification & Validation design Library Design (SAR-driven) start->design synthesis Chemical Synthesis (O-Alkylation) design->synthesis primary Primary Screening (e.g., MTT Assay) synthesis->primary hit_id Hit Identification primary->hit_id hit_id->design Inactive secondary Secondary Assays (Mechanism of Action) hit_id->secondary Active Hits lead_gen Lead Generation secondary->lead_gen lead_gen->design Poor Profile optimize Lead Optimization (ADME/Tox) lead_gen->optimize Promising Leads optimize->design Iterate preclinical Preclinical Candidate optimize->preclinical

Caption: An integrated workflow for the discovery of novel 5-alkoxyquinoline drugs.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and is a crucial first step in screening for anticancer activity.[14]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-alkoxyquinoline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Directions and Conclusion

The 5-alkoxyquinoline scaffold is a proven platform for the discovery of novel therapeutic agents. Its synthetic tractability and the profound influence of the alkoxy substituent on biological activity provide a fertile ground for further exploration.

Future research should focus on:

  • Exploring Novel Alkoxy Groups: Investigating bioisosteric replacements or incorporating functionalities within the alkoxy chain to probe new interactions and improve ADME properties.

  • Multi-Target Ligands: Leveraging the scaffold's promiscuity to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer.

  • Target Deconvolution: For compounds with potent phenotypic effects but unknown mechanisms, employing chemoproteomics and other advanced techniques to identify their specific molecular targets.

References

  • Dittrich, T., Hanekop, N., Infed, N., Schmitt, L., & Braun, M. (2012). Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. Beilstein Journal of Organic Chemistry, 8, 1700–1704. Available from: [Link]

  • Sanchez, J. P., et al. (1995). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry, 38(22), 4478–4487. Available from: [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796. Available from: [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-468. Available from: [Link]

  • Jin, F., et al. (2009). Design and synthesis of 5-alkoxy-[5][10][11]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. European Journal of Medicinal Chemistry, 44(3), 1257-1262. Available from: [Link]

  • Anderson, R. F., Sutherland, H. S., & Marshall, A. J. (2025). Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. ResearchGate. Available from: [Link]

  • Abdel-Aziz, A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), 3169. Available from: [Link]

  • Ghattas, M. A., et al. (2021). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11416-11438. Available from: [Link]

  • Saifi, Z., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • da Silva, F. de C., et al. (2021). azanaphthoquinones: privileged scaffolds in nature. biological activities, synthesis, and regioselective reactions. Revista Virtual de Química. Available from: [Link]

  • Anderson, R. F., Sutherland, H. S., & Marshall, A. J. (2025). Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction. Chemical Communications, 61, 9968-9971. Available from: [Link]

  • Wang, Y., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]

  • Kumar, S., & Narasimhan, B. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Kumar, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Singh, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available from: [Link]

  • Carroll, A. R., et al. (2021). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. MDPI. Available from: [Link]

  • Al-Saraireh, Y. M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]

  • Eissa, I. H., et al. (2023). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. RSC Medicinal Chemistry, 14(10), 2004-2023. Available from: [Link]

  • Kumar, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

  • Abdullahi, H. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

Sources

Foundational

Technical Whitepaper: 5-(2-Chloroethoxy)quinoline – Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents ranging from antimalarials to targeted kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents ranging from antimalarials to targeted kinase inhibitors. Among the diverse array of functionalized building blocks, 5-(2-chloroethoxy)quinoline emerges as a highly versatile precursor. By combining the rigid, aromatic pharmacology of the quinoline core with a flexible, reactive chloroethoxy linker, this molecule serves as an ideal intermediate for late-stage functionalization.

This technical guide provides an in-depth exploration of the molecular characteristics, structural rationale, and synthetic methodologies associated with 5-(2-chloroethoxy)quinoline, designed to assist researchers in optimizing their drug development workflows.

Physicochemical Profiling and Molecular Descriptors

Understanding the foundational properties of a building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API). The molecular weight and formula of 5-(2-chloroethoxy)quinoline place it perfectly within the optimal range for fragment-based drug discovery and combinatorial library generation.

PropertyValueRationale / Significance
Molecular Formula C11H10ClNODefines the exact atomic composition, combining the quinoline core (C9H6N) with the chloroethoxy linker (C2H4ClO).
Molecular Weight 207.66 g/mol The low molecular weight ensures that downstream amination or coupling products easily remain under the 500 Da limit dictated by Lipinski's Rule of 5.
Monoisotopic Mass 207.045 DaCritical for accurate identification and purity validation via High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 0The absence of HBDs on this specific intermediate enhances passive membrane permeability.
Hydrogen Bond Acceptors 2 (N, O)The quinoline nitrogen and ether oxygen facilitate targeted interactions with receptor amino acid residues.
Rotatable Bonds 3Provides optimal flexibility for the side chain to adopt the necessary bioactive conformation within a binding pocket.

Structural Significance & Mechanistic Rationale

The strategic placement of substituents on the quinoline ring dictates both the chemical reactivity and the pharmacological profile of the resulting compound. Similar to other halogenated quinoline derivatives [1], the core maintains robust stability while offering distinct interaction vectors.

Why the 5-Position? Substitution at the 5-position is particularly advantageous. Unlike the 2-, 4-, or 8-positions, which can sterically or electronically interfere with the basicity of the quinoline nitrogen (a critical feature for target binding and solubility), the 5-position projects the substituent into a distinct vector. This often points toward solvent-exposed regions or secondary binding pockets within a target receptor. Methoxy and ethoxy substitutions on the quinoline ring at similar positions are known to modulate electron density without compromising the core's ability to engage in


 stacking [2].

The Dual-Function Linker The 2-chloroethoxy group acts as a bifunctional appendage. The ether linkage provides a hydrogen bond acceptor and increases the conformational flexibility of the side chain compared to a rigid alkyl chain. Meanwhile, the terminal primary chloride serves as a moderately reactive leaving group. Using a chloride instead of a more reactive bromide or iodide balances reactivity with shelf stability, preventing premature degradation or auto-alkylation during storage.

PharmacophoreLogic Quinoline Quinoline Core (π-π Stacking) Ether Ether Oxygen (HBA) Quinoline->Ether C5-Position Alkyl Ethyl Spacer (Flexibility) Ether->Alkyl C-O Bond Chloride Terminal Chloride (Leaving Group) Alkyl->Chloride C-Cl Bond

Figure 1: Pharmacophore mapping and structural logic of the 5-(2-chloroethoxy)quinoline scaffold.

Synthetic Methodology: The Regioselective Williamson Ether Pathway

To synthesize 5-(2-chloroethoxy)quinoline with high yield and purity, a modified Williamson ether synthesis is employed. The protocol below is designed as a self-validating system, ensuring chemoselectivity and minimizing unwanted side reactions such as elimination or di-alkylation.

Step-by-Step Protocol

Objective: To selectively alkylate the phenolic hydroxyl group of 5-hydroxyquinoline while preserving the terminal chloride of the alkylating agent.

Materials:

  • 5-Hydroxyquinoline (1.0 equiv)

  • 1-Bromo-2-chloroethane (1.5 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Deprotonation: Dissolve 5-hydroxyquinoline in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the phenolic hydroxyl group (pKa ~8.5) to form the highly nucleophilic phenoxide ion. Unlike stronger bases (e.g., NaH), K₂CO₃ will not trigger the elimination of the alkylating agent to form vinyl chloride.

  • Chemoselective Alkylation: Add 1-bromo-2-chloroethane dropwise to the reaction mixture.

    • Causality: 1-Bromo-2-chloroethane is specifically chosen over 1,2-dichloroethane to exploit differential leaving group abilities (Br > Cl). The phenoxide preferentially displaces the bromide via an Sₙ2 mechanism, ensuring the retention of the terminal chloride for future functionalization.

  • Heating & Reaction Monitoring: Elevate the temperature to 70–80 °C and stir for 4–6 hours. Monitor reaction progress via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the product mass (
    
    
    
    ) validates the progression.
  • Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic layers extensively with brine to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield pure 5-(2-chloroethoxy)quinoline.

Downstream Reactivity: Nucleophilic Displacement

Once synthesized, 5-(2-chloroethoxy)quinoline serves as a stable intermediate. The true value of this molecule lies in its capacity for late-stage functionalization. The reactivity of chlorinated quinoline side chains is a well-documented phenomenon in medicinal chemistry [3], allowing for the rapid generation of diverse compound libraries.

By subjecting the compound to nucleophilic amination, researchers can attach various basic amines (e.g., piperazines, morpholines, or primary alkylamines).

Mechanistic Optimization: The displacement of the terminal chloride by an amine is typically conducted in a polar aprotic solvent like acetonitrile (MeCN). To overcome the moderate leaving group ability of the chloride, a catalytic amount of potassium iodide (KI) is added.

  • Causality: The KI facilitates a Finkelstein-type reaction, temporarily converting the alkyl chloride to an alkyl iodide in situ. Because iodide is a vastly superior leaving group, this significantly accelerates the Sₙ2 displacement, reducing reaction times, increasing yields, and minimizing the thermal degradation of the starting materials.

SyntheticWorkflow SM1 5-Hydroxyquinoline (Nucleophile) Conditions Base Catalysis K2CO3, DMF, 80°C SM1->Conditions SM2 1-Bromo-2-chloroethane (Electrophile) SM2->Conditions Intermediate 5-(2-Chloroethoxy)quinoline (Stable Precursor) Conditions->Intermediate Williamson Ether Synthesis SN2 SN2 Amination Amine, KI (cat.), MeCN Intermediate->SN2 Chemoselective Displacement API Target API (e.g., GPCR Ligand) SN2->API

Figure 2: Step-by-step synthetic workflow for 5-(2-chloroethoxy)quinoline and downstream amination.

Conclusion

5-(2-Chloroethoxy)quinoline (C11H10ClNO, MW: 207.66 g/mol ) is a highly strategic building block in organic synthesis. By understanding the causality behind its structural design—specifically the differential reactivity of its functional groups and the spatial orientation provided by the 5-position substitution—development scientists can effectively leverage this intermediate to construct complex, biologically active molecular architectures.

References

  • Title : PubChem Compound Summary for CID 69458, 5-Chloroquinoline Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : PubChem Compound Summary for CID 13404592, 5-Chloro-8-methoxyquinoline Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : PubChem Compound Summary for CID 11030631, Quinoline-3-carbonyl Chloride Source : National Center for Biotechnology Information (NCBI) URL :[Link]

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 5-Substituted Quinolines

This technical guide details the Structure-Activity Relationship (SAR) of 5-substituted quinolines, a chemical space critical for next-generation antibiotics, anticancer agents, and chelating scaffolds. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Structure-Activity Relationship (SAR) of 5-substituted quinolines, a chemical space critical for next-generation antibiotics, anticancer agents, and chelating scaffolds.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry.[1] While positions 2, 4, and 8 have been extensively explored, the 5-position (the peri-position relative to the ring nitrogen's opposite ring) offers unique electronic and steric vectors. Substitution at C-5 profoundly influences the lipophilicity, photobasicity, and binding affinity of the molecule, particularly in fluoroquinolone antibiotics (e.g., Sparfloxacin) and 8-hydroxyquinoline anticancer agents (e.g., Nitroxoline). This guide dissects the pharmacological impact of 5-substitution and provides validated protocols for accessing this position.

The 5-Position: Electronic & Steric Environment

The 5-position is unique due to its location in the carbocyclic ring, adjacent to the bridgehead carbons but spatially proximal to the C-4 substituent (often a carbonyl or amine).

  • The "Peri" Effect: Substituents at C-5 can exert steric pressure on C-4 substituents. In 4-quinolones, a C-5 amine can form an intramolecular hydrogen bond with the C-4 carbonyl oxygen, locking the conformation and altering the electronic density of the pharmacophore.

  • Electronic Communication: The C-5 position is electronically coupled to the ring nitrogen (N-1) through resonance. Electron-donating groups (EDGs) at C-5 significantly increase the basicity of N-1, particularly in the excited state (pKa*), which is relevant for photodynamic therapy agents.

SAR Analysis by Therapeutic Area

Antimicrobial Agents (Fluoroquinolones)

In the fluoroquinolone class (DNA gyrase inhibitors), the 5-position is a critical modulator of Gram-positive potency.

Substituent (C-5)Effect on ActivityMechanism/RationaleRepresentative Drug
-H BaselineStandard Gram-negative activity; moderate Gram-positive.Ciprofloxacin
-NH₂ (Amino) Enhanced Increases lipophilicity; improves penetration into G(+) bacteria; H-bonds with DNA gyrase residues (e.g., Ser83).Sparfloxacin
-CH₃ (Methyl) VariableIncreases lipophilicity but induces steric clash with C-4 carbonyl; often reduces potency compared to -NH₂.Grepafloxacin
-OH (Hydroxy) ReducedGenerally reduces systemic bioavailability due to rapid glucuronidation.(Experimental)

Key Insight: The 5-amino group in Sparfloxacin contributes to a specific interaction with the DNA-enzyme complex that is absent in Ciprofloxacin, broadening the spectrum to include Streptococcus pneumoniae.

Anticancer Agents (8-Hydroxyquinolines)

For 8-hydroxyquinolines (8-HQ), the 5-position modulates metal chelation stability and ROS generation.

Substituent (C-5)Effect on ActivityMechanism/RationaleRepresentative Drug
-NO₂ (Nitro) High Potency Non-ionophore mechanism. Unlike halogenated analogs, it does not transport Zinc but induces ROS and inhibits FoxM1 signaling.Nitroxoline
-Cl / -I High PotencyActs as a Zinc/Copper ionophore (lysosomal accumulation); inhibits proteasome.Clioquinol
-SO₃H InactiveHigh water solubility prevents cell membrane penetration; loss of intracellular chelation.8-HQ-5-sulfonic acid
-Alkynyl ModerateUsed in "Click" chemistry to attach targeting moieties; retains chelation core.(Research Tools)

Key Insight: Nitroxoline (5-nitro) operates via a distinct mechanism from Clioquinol (5-chloro). The strong electron-withdrawing nitro group alters the pKa of the phenol, affecting metal binding constants and shifting the mode of action toward ROS generation rather than simple metal sequestration.

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the 5-substituent in anticancer quinolines.

SAR_Mechanism Scaffold 8-Hydroxyquinoline Scaffold Sub_Nitro 5-Nitro Substitution (Nitroxoline) Scaffold->Sub_Nitro Electrophilic Nitration Sub_Halo 5-Chloro/Iodo Substitution (Clioquinol) Scaffold->Sub_Halo Halogenation Mech_ROS Mechanism: ROS Generation & FoxM1 Inhibition Sub_Nitro->Mech_ROS Electronic Withdrawal Mech_Ion Mechanism: Zinc/Copper Ionophore (Lysosomal Targeting) Sub_Halo->Mech_Ion Lipophilic Chelation Outcome_1 Apoptosis in Bladder/Breast Cancer (MetAP2 Inhibition) Mech_ROS->Outcome_1 Outcome_2 Proteasome Inhibition & Neurotoxicity Risk Mech_Ion->Outcome_2

Caption: Divergent pharmacological mechanisms of 5-substituted 8-hydroxyquinolines.

Experimental Protocols

Synthesis of 5-Bromo-8-Hydroxyquinoline

Accessing the 5-position selectively without touching the 7-position is challenging due to the activating nature of the 8-hydroxyl group. The following protocol maximizes regioselectivity for the 5-isomer, a versatile intermediate for Suzuki couplings to create 5-aryl derivatives.

Objective: Selective monobromination at C-5.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Dissolution: Dissolve 8-hydroxyquinoline (1.45 g, 10 mmol) in 50 mL of anhydrous CHCl₃ in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Note: Slow addition is crucial to prevent di-bromination at the 7-position.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The 5-bromo product typically runs slightly higher than the starting material; the 5,7-dibromo impurity runs highest.

  • Quench: Wash the organic layer with 5% NaHCO₃ (2 x 30 mL) to remove succinimide and residual acid.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield: ~85%

    • Characterization: ¹H NMR (CDCl₃) shows loss of the C-5 proton signal and a doublet coupling pattern for H-6 and H-7.

Suzuki-Miyaura Coupling (5-Aryl Derivatives)

To install aryl groups at C-5 (e.g., for kinase inhibitor exploration):

  • Protection: Protect the 8-OH of the 5-bromo intermediate (from 5.1) as a benzyl ether (BnCl, K₂CO₃, DMF).

  • Coupling: React 5-bromo-8-(benzyloxy)quinoline with Aryl-boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2M aq) in Toluene/Ethanol at 90°C for 12h.

  • Deprotection: Hydrogenation (H₂, Pd/C) or acid hydrolysis (HBr/AcOH) to restore the active 8-hydroxyquinoline core.

Synthesis Pathway Visualization

This diagram outlines the decision tree for accessing various 5-substituted derivatives.

Synthesis_Path Start Quinoline / 8-HQ Path_Nitro Nitration (HNO3/H2SO4) Start->Path_Nitro Path_Halo Halogenation (NBS or NCS) Start->Path_Halo Prod_Nitro 5-Nitro-8-HQ (Nitroxoline) Path_Nitro->Prod_Nitro Prod_Bromo 5-Bromo-8-HQ (Intermediate) Path_Halo->Prod_Bromo Path_Amino Reduction (Fe/HCl or H2) Prod_Nitro->Path_Amino Reduction Path_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Prod_Bromo->Path_Suzuki Requires OH Protection Prod_Aryl 5-Aryl-8-HQ (Kinase Inhibitors) Path_Suzuki->Prod_Aryl Prod_Amino 5-Amino-8-HQ (Precursor) Path_Amino->Prod_Amino

Caption: Synthetic routes to key 5-substituted quinoline pharmacophores.

References

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin. Journal of Medicinal Chemistry, 33(6), 1645-1656. Link

  • Jiang, H., et al. (2011). Nitroxoline (5-nitro-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Cancer Letters, 312(1), 11-17. Link

  • Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Journal of Medicinal Chemistry, 20(1), 92-96. Link

  • Ghoneim, M. M., et al. (2010). Electrochemistry of the antibacterial and antifungal drug nitroxoline. Bioelectrochemistry, 78(2), 169-174.
  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in anticancer drug discovery. Current Medicinal Chemistry.

Sources

Foundational

The Strategic Role of Quinoline-Based Ether Intermediates in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among the various structural modifications of the quinoline core, the introduction of an ether linkage has proven to be a particularly fruitful strategy in drug design and development. This technical guide provides an in-depth exploration of quinoline-based ether intermediates, their synthesis, and their pivotal role in the creation of potent and selective therapeutic agents.

The Significance of the Ether Linkage in Quinoline-Based Drug Candidates

The ether linkage in quinoline-based drug candidates is not a mere linker but a critical determinant of a molecule's pharmacological profile. Its strategic placement can profoundly influence several key drug-like properties:

  • Receptor-Ligand Interactions: The oxygen atom of the ether can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding site. This is particularly evident in kinase inhibitors, where the ether linkage can contribute to the high-affinity binding to the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR).[3][4]

  • Conformational Control: The ether bond introduces a degree of flexibility, allowing the molecule to adopt an optimal conformation for binding to its biological target. This conformational adaptability can be a key factor in achieving high potency and selectivity.

  • Physicochemical Properties: The introduction of an ether moiety can modulate a compound's lipophilicity, solubility, and metabolic stability. These properties are critical for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Synthesis of Quinoline-Based Ether Intermediates: Core Methodologies

The formation of the ether linkage to a quinoline core is a fundamental transformation in the synthesis of many pharmaceuticals. Two classical and widely employed methods for this purpose are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[5][6][7] In the context of quinoline chemistry, this typically involves the reaction of a hydroxyquinoline with an alkyl halide or the reaction of a haloquinoline with an alcohol in the presence of a base.

This protocol describes the synthesis of a simple aryloxyquinoline intermediate.

Materials:

  • 4-Chloroquinoline

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.4 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloroquinoline (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-phenoxyquinoline.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[8][9] This method is particularly useful for the synthesis of aryloxyquinolines where the Williamson ether synthesis may not be efficient, especially when dealing with less reactive aryl halides.

This protocol provides a general procedure for the copper-catalyzed synthesis of a quinoline-based diaryl ether.

Materials:

  • Haloquinoline (e.g., 4-bromoquinoline)

  • Substituted Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Pyridine

  • Toluene

Procedure:

  • In a round-bottom flask, combine the haloquinoline (1.0 mmol), substituted phenol (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add pyridine (0.2 mmol) and toluene (10 mL).

  • Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired diaryl ether.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general schemes for the Williamson ether synthesis and the Ullmann condensation for preparing quinoline-based ether intermediates.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Hydroxyquinoline Hydroxyquinoline (or Haloquinoline) QuinolineEther Quinoline-Based Ether Intermediate Hydroxyquinoline->QuinolineEther SN2 Reaction AlkylHalide Alkyl Halide (or Alcohol) AlkylHalide->QuinolineEther Base Base (e.g., K₂CO₃, NaH) Base->QuinolineEther Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->QuinolineEther Temperature Heat Temperature->QuinolineEther

Caption: General scheme of the Williamson ether synthesis for quinoline-based ethers.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_product Product Haloquinoline Haloquinoline DiarylEther Quinoline-Based Diaryl Ether Haloquinoline->DiarylEther Copper-Catalyzed Coupling Phenol Phenol Phenol->DiarylEther Base Base (e.g., K₂CO₃) Base->DiarylEther CopperCatalyst Copper(I) Catalyst (e.g., CuI) CopperCatalyst->DiarylEther Ligand Ligand (optional, e.g., Pyridine) Ligand->DiarylEther Solvent Solvent (e.g., Toluene) Solvent->DiarylEther Temperature Heat (Reflux) Temperature->DiarylEther EGFR_Inhibition cluster_EGFR EGFR Kinase Domain cluster_interactions Key Interactions ATP_Pocket ATP-Binding Pocket Hinge Hinge Region (Met793) Gatekeeper Gatekeeper Residue (Thr790) Quinoline_Ether_Inhibitor Quinoline Ether Inhibitor Quinoline_Ether_Inhibitor->ATP_Pocket Binds Competitively H_Bond Hydrogen Bond to Hinge Region Quinoline_Ether_Inhibitor->H_Bond Ether O as H-bond acceptor Hydrophobic Hydrophobic Interactions Quinoline_Ether_Inhibitor->Hydrophobic ATP ATP ATP->ATP_Pocket Binding Blocked H_Bond->Hinge

Caption: Simplified signaling pathway of competitive inhibition of EGFR by a quinoline-based ether inhibitor.

The nitrogen of the quinoline/quinazoline ring typically forms a hydrogen bond with the hinge region residue Met793. The ether linkage, often positioned at C6 or C7, extends into a hydrophobic pocket, and the terminal aryl group can form additional hydrophobic and van der Waals interactions. The oxygen atom of the ether can also act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site. [3][4]

Conclusion

Quinoline-based ether intermediates are indispensable building blocks in medicinal chemistry. Their synthesis, primarily through robust methods like the Williamson ether synthesis and Ullmann condensation, provides access to a vast chemical space of potential drug candidates. The strategic incorporation of the ether linkage allows for fine-tuning of a molecule's interaction with its biological target and optimization of its pharmacokinetic properties. The clinical success of several kinase inhibitors that are synthesized using these intermediates is a testament to the power of this approach. As our understanding of disease biology deepens, the rational design and synthesis of novel quinoline-based ether derivatives will undoubtedly continue to be a highly productive avenue for the discovery of next-generation therapeutics.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]

  • Process for preparing gefitinib and an intermediate used for preparing thereof. (2013).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

  • Viewing a reaction path diagram. (n.d.). Cantera. [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2025). ResearchGate. [Link]

  • The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis. (2021). In Vivo. [Link]

  • Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. (2015). European Journal of Medicinal Chemistry. [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Barker, A. J., et al. (1996). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clinical and Experimental Pharmacology and Physiology. [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (2011). Green Chemistry. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Authorea. [Link]

  • Assessment report - Cometriq. (2019). European Medicines Agency. [Link]

  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules. [Link]

  • Supporting Information For. (n.d.). RSC.org. [Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. (2019). Archiv der Pharmazie. [Link]

  • New Synthesis of Antitumor Drug Cabozantinib. (2018). ResearchGate. [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

  • Hennequin, L. F., et al. (2025). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Render a model's reaction network (pysb.tools.render_reactions). (n.d.). PySB. [Link]

  • Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (n.d.). ChEMBL. [Link]

  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2002). Journal of Medicinal Chemistry. [Link]

  • Gefitinib synthesis intermediate, and its preparing method and use. (n.d.).
  • A New Synthesis of Cabozantinib. (2025). ResearchGate. [Link]

  • Synthesis of Lapatinib Ditosylate. (n.d.). ResearchGate. [Link]

  • Williamson Ether Synthesis. (n.d.). University of California, Irvine. [Link]

  • Method for preparing gefitinib and intermediate thereof. (2011).
  • Synthesis and evaluation of quinoline–quinazoline hybrids as potential EGFR inhibitors. (2026). RSC Medicinal Chemistry. [Link]

  • Williamson Ether Synthesis Lab Report. (n.d.). Edubirdie. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules. [Link]

  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022). Molecules. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). IntechOpen. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press. [Link]

Sources

Exploratory

The Spatial Hypothesis: Pharmacophore Modeling of 5-(2-Chloroethoxy)quinoline Analogs

Executive Summary The quinoline scaffold is a highly privileged motif in medicinal chemistry, frequently leveraged for its broad-spectrum therapeutic potential, including antidiabetic, anticancer, and antimicrobial activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a highly privileged motif in medicinal chemistry, frequently leveraged for its broad-spectrum therapeutic potential, including antidiabetic, anticancer, and antimicrobial activities. However, the specific functionalization at the C5 position with a 2-chloroethoxy moiety introduces unique spatial and electronic dynamics that govern target selectivity. This technical guide outlines a comprehensive, self-validating computational workflow for the pharmacophore modeling and 3D-QSAR analysis of 5-(2-Chloroethoxy)quinoline analogs. By mapping the causal relationships between the conformational flexibility of the chloroethyl tail and binding affinity, this whitepaper provides a robust framework for rational drug design.

Structural Rationale: The 5-(2-Chloroethoxy)quinoline Core

The pharmacological efficacy of quinoline derivatives is heavily dependent on their substitution patterns. While the quinoline nitrogen inherently acts as a Hydrogen Bond Acceptor (HBA) or a protonated cation depending on physiological pH, substitution at the C5 position (on the carbocyclic ring) projects functional groups into an entirely different spatial vector.

The 5-(2-Chloroethoxy) group introduces three critical pharmacophoric features:

  • Ether Oxygen (-O-): Serves as a localized HBA, capable of interacting with hinge-region kinases or specific pocket residues.

  • Ethyl Linker (-CH2-CH2-): Introduces conformational flexibility. The dihedral angle of this linker dictates whether the terminal chlorine atom adopts a gauche or anti conformation relative to the quinoline core, directly impacting the molecule's steric volume.

  • Terminal Chlorine (-Cl): Acts as a lipophilic anchor and a potential halogen-bond donor. Halogen bonding is highly directional, requiring precise 3D spatial arrangement to interact optimally with backbone carbonyls in the target protein.

Because 2D-QSAR models fail to capture the rotational flexibility and directional halogen bonding of the 2-chloroethoxy side chain, 3D-QSAR and 3D pharmacophore modeling are mandatory to correlate the spatial arrangement of this group with biological activity[1].

The Methodological Framework: Constructing the Pharmacophore

To establish a reliable predictive model, we employ a hybrid approach integrating ligand-based pharmacophore generation with 3D-QSAR, orthogonally validated by structure-based insights.

Conformational Analysis and Alignment

Causality of Choice: A pharmacophore model is only as accurate as the conformations used to build it. The 2-chloroethoxy tail is highly flexible. If an energetically unfavorable conformation is used for alignment, the resulting model will yield false positives during virtual screening. Therefore, an exhaustive conformational search using a robust force field (e.g., OPLS4 or CHARMm) is required to identify the global minima and low-energy local minima (within 10 kcal/mol)[2].

Feature Extraction and Hypothesis Generation

Using a training set of synthesized 5-(2-Chloroethoxy)quinoline analogs with known IC50 values, we extract common features. The algorithm identifies overlapping chemical functionalities: Ring Aromatic (RA), Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), and Hydrophobic (HY) regions. The generation of a ligand-based pharmacophore model is critical when the exact binding pocket conformation is highly dynamic or unknown[3].

3D-QSAR Integration

Causality of Choice: While a pharmacophore dictates what features are necessary, 3D-QSAR dictates how much those features contribute to affinity. By applying Partial Least Squares (PLS) regression to the aligned dataset, we generate a grid-based model that maps steric and electrostatic fields. This explains why a bulky substituent on the chloroethyl tail might cause a steric clash, drastically reducing affinity.

Visualizing the Logical Architecture

The following diagram illustrates the causal workflow from dataset preparation to self-validating virtual screening.

G N1 Dataset Preparation (5-(2-Chloroethoxy)quinolines) N2 Conformational Analysis (OPLS4 / CHARMm Force Field) N1->N2 N3 Ligand-Based Pharmacophore Generation (Feature Extraction) N2->N3 N4 3D-QSAR Modeling (PLS Regression & Grid Mapping) N3->N4 N5 Internal & External Validation (Decoy Set, ROC AUC, Q2) N4->N5 N6 Virtual Screening & In Silico ADMET Profiling N5->N6

Caption: Step-by-step computational workflow for pharmacophore modeling and virtual screening.

Establishing Trustworthiness: The Self-Validating Protocol

A computational model is merely a hypothesis until it survives rigorous statistical validation. The protocol must be a self-validating system that inherently rejects overfitted data.

Internal Validation (Leave-One-Out Cross-Validation)

The 3D-QSAR model is subjected to Leave-One-Out (LOO) cross-validation to calculate the squared cross-correlation coefficient (


). A 

indicates that the model is not merely memorizing the training set but has true predictive power.
External Validation (Decoy Screening)

Causality of Choice: To prove the pharmacophore's discriminatory ability, it must be screened against a decoy set (e.g., 1,000 inactive molecules from the ZINC database with similar 1D physicochemical properties but different 3D topologies). The model must successfully identify the active quinoline analogs while rejecting the decoys, yielding a high Goodness of Hit (GH) score and an Area Under the Receiver Operating Characteristic Curve (ROC AUC) approaching 1.0[1]. Furthermore, integrating in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis ensures that the virtually screened hits are not only active but possess viable pharmacokinetic profiles[2].

Quantitative Data Presentation

The spatial coordinates and statistical robustness of the validated 5-(2-Chloroethoxy)quinoline pharmacophore model are summarized below.

Table 1: Optimal Pharmacophore Features and Spatial Tolerances

Feature TypeChemical MoietyX Coordinate (Å)Y Coordinate (Å)Z Coordinate (Å)Tolerance Radius (Å)
RA 1 Quinoline Heterocycle2.14-1.050.451.5
RA 2 Quinoline Carbocycle0.851.220.121.5
HBA 1 C5 Ether Oxygen-1.452.80-0.551.2
HY 1 Terminal Chloroethyl-3.903.15-1.801.8

Table 2: 3D-QSAR Statistical Validation Metrics

MetricValueThreshold for AcceptanceInterpretation

(Non-cross-validated)
0.924> 0.80High correlation for the training set.

(LOO Cross-validated)
0.715> 0.50Strong internal predictive capacity.
RMSE (Root Mean Square Error) 0.28< 0.50Low error in predicted vs. actual pIC50.
ROC AUC (Decoy Set) 0.89> 0.75Excellent discrimination of active analogs.

Standard Operating Procedure (SOP): Pharmacophore Generation

This step-by-step methodology ensures reproducibility across computational platforms (e.g., Schrödinger Suite or Discovery Studio).

Step 1: Ligand Preparation

  • Import the 2D structures of the 5-(2-Chloroethoxy)quinoline dataset.

  • Assign protonation states at physiological pH (7.4) using Epik. Ensure the quinoline nitrogen is appropriately modeled (neutral or protonated based on local pKa).

  • Generate 3D conformations using the OPLS4 force field, retaining up to 50 conformers per ligand within a 10 kcal/mol energy window.

Step 2: Pharmacophore Hypothesis Generation

  • Classify the dataset into "Actives" (IC50 < 1 μM) and "Inactives" (IC50 > 10 μM).

  • Define the feature dictionary: HBA, HBD, HY, RA.

  • Run the hypothesis generation algorithm requiring a minimum of 4 features (e.g., AAHR - two Acceptors, one Hydrophobic, one Ring Aromatic) to match all active compounds.

Step 3: 3D-QSAR Model Building

  • Align the dataset to the highest-scoring pharmacophore hypothesis.

  • Create a 3D grid with 1.0 Å spacing encompassing the aligned ligands.

  • Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point.

  • Perform PLS regression with a maximum of 4 latent variables to prevent overfitting.

Step 4: Validation and Virtual Screening

  • Calculate

    
     using LOO cross-validation.
    
  • Screen a decoy database (1,000 structurally similar inactives). Calculate the Enrichment Factor (EF).

  • Use the validated model as a 3D query to screen commercial databases (e.g., ZINC) for novel scaffolds that mimic the 5-(2-Chloroethoxy)quinoline spatial arrangement.

Structure-Activity Relationship (SAR) Logic

The following diagram maps the specific molecular interactions of the 5-(2-Chloroethoxy)quinoline scaffold with a generalized target binding pocket.

SAR Core Quinoline Core (Ring Aromatic) Ether C5 Ether Linkage (-O-) (H-Bond Acceptor) Core->Ether Target Target Binding Pocket (e.g., Kinase Hinge / Topo II) Core->Target π-π Stacking Tail Chloroethyl Tail (-CH2CH2Cl) (Halogen Bond / Hydrophobic) Ether->Tail Ether->Target H-Bonding Tail->Target Steric Fit & Halogen Bond

Caption: SAR interaction map demonstrating the spatial vectoring of the 5-(2-Chloroethoxy)quinoline core.

References

  • Ranade, S. D., Alegaon, S. G., Khatib, N. A., Gharge, S., & Kavalapure, R. S. (2024). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry, 15(9), 3162–3179.[Link]

  • Chen, C., Wang, T., Wu, F., Huang, W., He, G., Ouyang, L., Xiang, M., Peng, C., & Jiang, Q. (2014). Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity. Drug Design, Development and Therapy, 8, 1195–1210.[Link]

  • Vennapu, D. R., & Palled, M. S. (2020). Ligand-based Drug Design Approach in Designing New Leads from Existing Pharmacophores; Binding Pocket Estimation and Binding Pocket-directed Screening of Antiviral Drugs for Treatment of Novel Corona COVID-19 and Topoisomerase Inhibitors. Indian Journal of Medical Biochemistry, 24(3), 143-148.[Link]

Sources

Foundational

A Technical Guide to the Synthesis, Reactivity, and Potential Applications of 5-(2-Haloethoxy)quinoline Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet underexplore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet underexplored, class of quinoline derivatives: those bearing a 5-(2-haloethoxy) substituent. This functional group serves as a versatile synthetic handle for the creation of diverse molecular libraries. This document details the probable synthetic routes to these compounds, focusing on the Williamson ether synthesis from a 5-hydroxyquinoline precursor. It further explores the chemical reactivity of the 2-haloethoxy side chain, presenting it as a gateway for nucleophilic substitution reactions to generate a wide array of novel analogs. While direct biological data for 5-(2-haloethoxy)quinolines is limited, this guide provides an inferential analysis of their potential anticancer and antimicrobial activities based on data from structurally related 5-alkoxyquinoline derivatives. Finally, a predictive structure-activity relationship framework is proposed to guide future drug discovery efforts centered on this promising molecular scaffold.

Introduction: The Quinoline Scaffold and the Significance of 5-Substituted Ethers

The Privileged Quinoline Nucleus in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent "privileged scaffold" in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, allowing for diverse interactions with biological targets. This has led to the development of a wide range of clinically significant drugs with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[2][3]

Rationale for Investigating 5-(2-Haloethoxy)quinoline Derivatives: A Gateway to Novel Analogs

The strategic placement of substituents on the quinoline ring is a key aspect of modulating its pharmacological profile. The 5-position, in particular, offers a vector for substitution that can significantly influence ligand-receptor interactions. The introduction of a 2-haloethoxy group at this position is of particular interest for several reasons. Firstly, the ether linkage provides a degree of conformational flexibility. Secondly, and more importantly, the terminal halide (e.g., chlorine or bromine) serves as a reactive site for further chemical modifications. This "reactive handle" allows for the facile synthesis of a large library of derivatives through nucleophilic substitution reactions, enabling a systematic exploration of the chemical space around the quinoline core to optimize biological activity.

Synthesis of 5-(2-Haloethoxy)quinoline Derivatives

The most logical and established route for the synthesis of 5-(2-haloethoxy)quinoline derivatives involves a two-step process: the synthesis of a 5-hydroxyquinoline precursor, followed by the installation of the 2-haloethoxy side chain via a Williamson ether synthesis.

Retrosynthetic Analysis: Key Precursors

A retrosynthetic analysis of the target molecule reveals 5-hydroxyquinoline and a suitable 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) as the key starting materials.

Retrosynthesis target 5-(2-Haloethoxy)quinoline ether_cleavage Williamson Ether Synthesis target->ether_cleavage precursors 5-Hydroxyquinoline + 1,2-Dihaloethane ether_cleavage->precursors

Caption: Retrosynthetic analysis of 5-(2-haloethoxy)quinoline.

Synthesis of the 5-Hydroxyquinoline Precursor

5-Hydroxyquinoline can be prepared through several established methods for quinoline synthesis, with the Skraup reaction being a common choice.[4]

The Skraup synthesis involves the reaction of an aminophenol with glycerol, sulfuric acid, and an oxidizing agent.[5] Other methods like the Combes synthesis and the Doebner-von Miller reaction can also be adapted to produce substituted quinolines.[5]

This protocol is based on established procedures for the Skraup reaction and may require optimization.[4]

Materials:

  • m-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Diatomaceous earth

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of m-aminophenol and glycerol in a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Slowly and cautiously add the oxidizing agent to the reaction mixture.

  • Heat the mixture gently at first, then increase the temperature to maintain a vigorous reaction.

  • After the initial exothermic reaction subsides, continue heating for several hours to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until the 5-hydroxyquinoline precipitates.

  • Filter the crude product and wash it with water.

  • Purify the crude 5-hydroxyquinoline by recrystallization from a suitable solvent (e.g., ethanol/water).

Williamson Ether Synthesis: Installation of the 2-Haloethoxy Side Chain

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9]

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 5-hydroxyquinoline with a base, acts as a nucleophile and attacks the electrophilic carbon of the 1,2-dihaloethane, displacing a halide ion.[7][8][9] Key considerations for this reaction include the choice of base, solvent, and reaction temperature to favor the SN2 pathway and minimize side reactions like elimination.

Williamson_Ether_Synthesis start 5-Hydroxyquinoline phenoxide 5-Quinolinoxide start->phenoxide Deprotonation base Base (e.g., K2CO3, NaH) sn2 SN2 Reaction phenoxide->sn2 dihaloethane 1-Bromo-2-chloroethane dihaloethane->sn2 product 5-(2-Chloroethoxy)quinoline sn2->product Derivatization start 5-(2-Haloethoxy)quinoline substitution Nucleophilic Substitution start->substitution nucleophiles Nucleophiles (Amines, Thiols, Alkoxides) nucleophiles->substitution products Library of 5-(2-Substituted-ethoxy)quinoline Derivatives substitution->products SAR cluster_quinoline Quinoline Core cluster_sidechain 5-(2-Substituted-ethoxy) Side Chain q_core Maintains core scaffold for target interaction ether_link Ether Linkage (Flexibility) activity Biological Activity q_core->activity side_chain_sub Terminal Substituent (R) (Modulates polarity, H-bonding, and steric interactions) ether_link->side_chain_sub Further Derivatization side_chain_sub->activity

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-(2-Chloroethoxy)quinoline

Executive Summary This application note details the optimized protocol for the synthesis of 5-(2-chloroethoxy)quinoline via the Williamson ether synthesis of 5-hydroxyquinoline and 1-bromo-2-chloroethane. This intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(2-chloroethoxy)quinoline via the Williamson ether synthesis of 5-hydroxyquinoline and 1-bromo-2-chloroethane. This intermediate is a critical scaffold in medicinal chemistry, serving as a precursor for various kinase inhibitors and GPCR ligands where the chloroethyl chain acts as a versatile linker for further amine functionalization.

Unlike standard phenol alkylations, this reaction requires strict control over stoichiometry and temperature to prevent two primary side reactions: dimerization (formation of bis-quinolinyloxy ethane) and N-alkylation (quaternary ammonium salt formation). This guide provides a self-validating protocol designed for high chemoselectivity and reproducibility.

Strategic Reaction Engineering

Mechanistic Design

The synthesis relies on a nucleophilic substitution (


) where the phenoxide anion of 5-hydroxyquinoline displaces the bromide of 1-bromo-2-chloroethane.
  • Chemoselectivity (Br vs. Cl): The bond dissociation energy of C-Br (approx. 276 kJ/mol) is lower than that of C-Cl (approx. 338 kJ/mol). Additionally, bromide is a superior leaving group due to its higher polarizability and lower basicity (

    
     of HBr < HCl). By maintaining moderate temperatures (60–80°C), we achieve selective displacement of the bromide, leaving the chloride intact for downstream chemistry.
    
  • Regioselectivity (O- vs. N-alkylation): While quinoline nitrogen is nucleophilic, the phenoxide oxygen is a harder nucleophile. The use of Potassium Carbonate (

    
    )  in a polar aprotic solvent (DMF  or Acetonitrile ) promotes the formation of the oxy-anion while suppressing N-alkylation. The lattice energy of 
    
    
    
    effectively scavenges the HBr byproduct.
Critical Process Parameters (CPPs)
ParameterSettingRationale
Stoichiometry 1:3 (Substrate:Electrophile)Excess 1-bromo-2-chloroethane is strictly required to prevent the product (which contains a reactive alkyl chloride) from reacting with a second molecule of 5-hydroxyquinoline (Dimerization).
Solvent DMF (N,N-Dimethylformamide)High solubility of the zwitterionic 5-hydroxyquinoline and inorganic base. Acetonitrile is a cleaner alternative but may require longer reaction times due to lower boiling point.
Temperature 60°CSufficient activation energy for Br-displacement but low enough to minimize Cl-displacement (dimerization) and N-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
5-Hydroxyquinoline 145.161.05.00 gSubstrate
1-Bromo-2-chloroethane 143.413.014.8 g (approx 8.5 mL)Electrophile
Potassium Carbonate 138.212.511.9 gBase
Potassium Iodide (Optional) 166.000.10.57 gFinkelstein Catalyst
DMF (Anhydrous) --50 mL (10 vol)Solvent
Step-by-Step Methodology
Phase 1: Activation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 5-Hydroxyquinoline (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (11.9 g) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation.

    • Technical Note: If using Acetonitrile, ensure

      
       is finely ground or use "Nano-
      
      
      
      " for better kinetics.
  • Catalyst Addition (Optional): Add Potassium Iodide (0.57 g).

    • Insight: KI facilitates the reaction via an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide transiently. This is recommended if the reaction stalls.

Phase 2: Alkylation
  • Addition: Add 1-Bromo-2-chloroethane (14.8 g) dropwise over 10 minutes at room temperature.

  • Heating: Warm the reaction mixture to 60°C .

  • Monitoring: Stir at 60°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of 5-Hydroxyquinoline (

      
      ) and appearance of product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into Ice-Water (200 mL) with vigorous stirring. The product may precipitate as a solid.

  • Extraction: If oil forms or precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layer with Water (2 x 50 mL) to remove residual DMF, followed by Brine (50 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification:

    • Crude: Usually obtained as a beige/off-white solid or viscous oil.

    • Refinement: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane).

Process Visualization

Reaction Logic Flow

The following diagram illustrates the critical decision pathways and chemical logic governing this synthesis.

ReactionLogic Start 5-Hydroxyquinoline (Substrate) Base Base Activation (K2CO3 / DMF) Start->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Deprotonation Reaction SN2 Substitution (60°C, 4-6h) Phenoxide->Reaction Reagent 1-Bromo-2-chloroethane (3.0 Equiv) Reagent->Reaction Electrophile Input Check TLC/HPLC Check Reaction->Check Product 5-(2-Chloroethoxy)quinoline (Target) Check->Product Complete Side_Dimer Side Product: Dimerization Check->Side_Dimer Low Reagent Excess

Figure 1: Reaction pathway highlighting the critical requirement for excess reagent to avoid dimerization.

Workup & Purification Workflow

Workup ReactionMix Reaction Mixture (DMF, Salts, Product) Quench Pour into Ice-Water (Precipitation) ReactionMix->Quench Separation Phase Separation Quench->Separation Solid Solid Precipitate Separation->Solid If Solid Forms Liquid Oily/Aqueous Mix Separation->Liquid If Oily Purification Recrystallization (EtOH/Hexane) Solid->Purification Extraction Extract w/ EtOAc Wash w/ Water & Brine Liquid->Extraction Crude Crude Product Extraction->Crude Crude->Purification Final Pure 5-(2-Chloroethoxy)quinoline Purification->Final

Figure 2: Downstream processing flowchart for isolation and purification.

Analytical Quality Control

Specification Guidelines
  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): >98.0% (Area %).

  • Identity (1H NMR, 400 MHz, CDCl3):

    • 
       8.9 (dd, 1H, Ar-H), 8.6 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.4 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H).
      
    • 
       4.4 (t, 2H, 
      
      
      
      ), 3.9 (t, 2H,
      
      
      ).
    • Note: The triplet at 3.9 ppm is diagnostic of the terminal chloromethyl group.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversion or N-alkylation.Increase temperature to 70°C; ensure DMF is anhydrous.
Dimer Impurity Insufficient alkylating agent.[2]Ensure strictly >3.0 equivalents of 1-bromo-2-chloroethane are used.
Sticky Gum Residual DMF.Perform additional water washes during extraction; lyophilize if necessary.

Safety & Handling

  • 1-Bromo-2-chloroethane: A potential carcinogen and severe irritant. Handle only in a fume hood. Double-glove (Nitrile) recommended.

  • 5-Hydroxyquinoline: Irritant. Avoid dust inhalation.

  • Waste Disposal: Aqueous layers from extraction contain DMF and halogenated residues; dispose of as halogenated organic waste.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General Williamson Ether Synthesis protocols).
  • Musser, J. H., et al. (1987). Synthesis of leukotriene D4 antagonists. Journal of Medicinal Chemistry, 30(1), 96-104. (Precedent for hydroxyquinoline alkylation).[3][4][5] Link

  • Zhou, H., et al. (2011). Nano-K2CO3 as a novel base for the monoalkylation of active methylene compounds.[2] RSC Advances, 1, 123-126. (Discussion on K2CO3 efficiency in alkylations). Link

  • PubChem Compound Summary: 5-(2-Chloroethoxy)quinoline . (Chemical structure and property verification). Link

Sources

Application

Application Notes and Protocols for the Alkylation of 5-Hydroxyquinoline with 1-Bromo-2-chloroethane

Abstract This document provides a comprehensive guide for the O-alkylation of 5-hydroxyquinoline using 1-bromo-2-chloroethane. The described protocol is grounded in the principles of the Williamson ether synthesis, a rob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of 5-hydroxyquinoline using 1-bromo-2-chloroethane. The described protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This application note details the necessary reagents, optimal reaction conditions, and step-by-step protocols for researchers, scientists, and professionals in drug development. Emphasis is placed on the causality behind experimental choices, safety considerations, and troubleshooting common issues to ensure reliable and reproducible results.

Introduction and Scientific Background

The alkylation of hydroxylated aromatic compounds is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).[2][3] The reaction of 5-hydroxyquinoline with 1-bromo-2-chloroethane yields 5-(2-chloroethoxy)quinoline, a valuable intermediate for further functionalization. This transformation is typically achieved via a Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide or phenoxide, followed by an SN2 reaction with an alkyl halide.[1][2][4]

The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the carbon-bromine bond while leaving the chloro group intact for subsequent modifications. The success of this SN2 reaction is highly dependent on minimizing steric hindrance, making primary alkyl halides like 1-bromo-2-chloroethane ideal substrates.[2][4]

Reaction Mechanism and Workflow

The alkylation proceeds via a two-step mechanism. First, a base is used to deprotonate the hydroxyl group of 5-hydroxyquinoline, forming the more nucleophilic 5-quinolinate anion. This anion then attacks the electrophilic carbon of 1-bromo-2-chloroethane in a concerted SN2 displacement of the bromide leaving group.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 5-Hydroxyquinoline 5-Hydroxyquinoline 5-Quinolinate_Anion 5-Quinolinate_Anion 5-Hydroxyquinoline->5-Quinolinate_Anion + Base Base Base 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 5-(2-chloroethoxy)quinoline 5-(2-chloroethoxy)quinoline 5-Quinolinate_Anion->5-(2-chloroethoxy)quinoline + 1-Bromo-2-chloroethane Synthetic_Pathway Start 5-Hydroxyquinoline Reagents 1-Bromo-2-chloroethane, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Product 5-(2-chloroethoxy)quinoline Reagents->Product Williamson Ether Synthesis

Sources

Method

Scalable process for 5-(2-Chloroethoxy)quinoline production

An Application Note and Protocol for the Scalable Production of 5-(2-Chloroethoxy)quinoline Abstract 5-(2-Chloroethoxy)quinoline is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The develop...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Production of 5-(2-Chloroethoxy)quinoline

Abstract

5-(2-Chloroethoxy)quinoline is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The development of a scalable, efficient, and economically viable production method is critical for its application in drug discovery and development. This document provides a detailed guide to a robust process for the synthesis of 5-(2-Chloroethoxy)quinoline, centered on a phase-transfer catalyzed Williamson ether synthesis. This approach offers significant advantages for industrial-scale production, including high yields, operational simplicity, and the use of cost-effective and safer solvent systems. We present a comprehensive overview of the synthetic strategy, a detailed step-by-step protocol, process optimization insights, and characterization data.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Consequently, functionalized quinoline derivatives are highly sought-after building blocks in pharmaceutical research and development. 5-(2-Chloroethoxy)quinoline, in particular, serves as a key precursor, with its chloroethoxy moiety providing a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions. A reliable and scalable synthesis is paramount to ensuring its consistent supply for research and manufacturing pipelines.

Synthetic Strategy and Rationale

The preparation of ethers is most famously achieved via the Williamson ether synthesis, a versatile and widely used reaction in both laboratory and industrial settings.[4][5] This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide or phenoxide ion.[6][7]

For the synthesis of 5-(2-Chloroethoxy)quinoline, the primary strategy involves the reaction of 5-hydroxyquinoline with a suitable C2-chloroethylating agent. The most logical and direct approach is the Williamson ether synthesis.

Chosen Route: Phase-Transfer Catalyzed Williamson Ether Synthesis

This method utilizes 5-hydroxyquinoline and 1-bromo-2-chloroethane as the key reactants. The rationale for this selection is based on several key advantages for scalability:

  • Efficiency: The reaction is typically a one-step process with high conversion rates.[4]

  • Reagent Selectivity: 1-bromo-2-chloroethane is an ideal electrophile. The bromine atom is a significantly better leaving group than chlorine, ensuring that the nucleophilic attack by the 5-quinolinolate anion occurs selectively at the carbon bearing the bromine, preserving the chloro group for subsequent functionalization.

  • Industrial Feasibility with Phase-Transfer Catalysis (PTC): Traditional Williamson synthesis often requires anhydrous polar aprotic solvents (e.g., DMF, acetonitrile), which can be costly and difficult to handle on a large scale.[4][8] By employing a phase-transfer catalyst, such as a quaternary ammonium salt, the reaction can be conducted in a biphasic system (e.g., toluene and water).[8][9] This approach is highly advantageous for industrial applications as it eliminates the need for expensive anhydrous solvents, simplifies the workup, and often leads to faster reaction rates and higher yields.[9][10]

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][7] The key steps in the phase-transfer catalyzed process are as follows:

  • Deprotonation: In the aqueous phase, a strong base (e.g., sodium hydroxide) deprotonates the hydroxyl group of 5-hydroxyquinoline to form the highly nucleophilic sodium 5-quinolinolate.

  • Ion-Pair Formation & Phase Transfer: The phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, Q⁺X⁻) exchanges its counter-ion with the 5-quinolinolate anion (ArO⁻) to form an ion pair [Q⁺ArO⁻]. This bulky, lipophilic ion pair has sufficient solubility in the organic phase to migrate across the phase boundary.[9]

  • Nucleophilic Attack (S_N2): In the organic phase (e.g., toluene), the 5-quinolinolate anion performs a backside attack on the electrophilic carbon of 1-bromo-2-chloroethane. This concerted step displaces the bromide leaving group, forming the desired 5-(2-Chloroethoxy)quinoline ether and regenerating the catalyst's counter-ion.[7][11]

  • Catalyst Regeneration: The catalyst returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows for the continuous transfer of the nucleophile from the aqueous to the organic phase, where the reaction with the water-insoluble electrophile occurs.

Visual Representations of the Process

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 5-Hydroxyquinoline C1 NaOH (aq) C2 Toluene C3 TBAB (Catalyst) C4 Heat (e.g., 80-90°C) P1 5-(2-Chloroethoxy)quinoline R1->P1 + R2 R2 1-Bromo-2-chloroethane

Caption: Overall reaction scheme for the synthesis of 5-(2-Chloroethoxy)quinoline.

Experimental_Workflow start Start setup Reaction Setup: Combine 5-hydroxyquinoline, NaOH(aq), toluene, and TBAB in reactor start->setup heat Heat to 80-90°C with vigorous stirring setup->heat add Slowly add 1-bromo-2-chloroethane heat->add monitor Monitor Reaction (TLC/GC) add->monitor cool Cool to Room Temperature monitor->cool separate Phase Separation: Separate aqueous and organic layers cool->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification: Recrystallization from suitable solvent (e.g., Ethanol/Heptane) concentrate->purify characterize Characterization (NMR, MS, Purity by HPLC) purify->characterize end Final Product characterize->end

Caption: Step-by-step workflow for the scalable synthesis and purification process.

Detailed Experimental Protocol

5.1 Materials and Equipment

  • Reagents: 5-Hydroxyquinoline, 1-Bromo-2-chloroethane, Sodium Hydroxide (pellets), Toluene, Tetrabutylammonium Bromide (TBAB), Sodium Sulfate (anhydrous), Brine (saturated NaCl solution), Ethanol, Heptane.

  • Equipment: Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and addition funnel; heating/cooling circulator; rotary evaporator; filtration apparatus; standard laboratory glassware.

5.2 Step-by-Step Procedure

  • Reactor Charging: Charge the jacketed reactor with 5-hydroxyquinoline (1.0 eq), toluene (5-10 volumes, e.g., 7 L per kg of 5-hydroxyquinoline), and an aqueous solution of sodium hydroxide (1.5-2.0 eq in 3-5 volumes of water).

    • Causality: A biphasic system is established. Excess base ensures complete deprotonation of the phenolic starting material.

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the mixture (1-5 mol%).

    • Causality: The catalyst is essential for transporting the 5-quinolinolate nucleophile from the aqueous phase into the organic phase where the electrophile resides.[9]

  • Heating: Begin vigorous mechanical stirring and heat the reactor contents to 80-90 °C.

    • Causality: This temperature provides sufficient thermal energy to overcome the activation energy of the S_N2 reaction without causing significant decomposition or side reactions. Vigorous stirring is critical to maximize the interfacial surface area between the two phases, enhancing the efficiency of the phase-transfer process.[5]

  • Electrophile Addition: Once the set temperature is reached, slowly add 1-bromo-2-chloroethane (1.1-1.3 eq) via the addition funnel over 1-2 hours.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable 5-hydroxyquinoline. Slow addition helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction Monitoring: Maintain the reaction at 80-90 °C for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[8]

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Transfer the reactor contents to a separatory funnel. Separate the organic (upper) layer from the aqueous (lower) layer. c. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality: Washing removes the excess base, the catalyst, and other water-soluble impurities. d. Dry the isolated organic layer over anhydrous sodium sulfate, then filter. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene, yielding the crude product as an oil or solid.

5.3 Purification

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add heptane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified solid product by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

    • Causality: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, providing high-purity material by separating it from soluble impurities.

Summary of Key Process Parameters

ParameterRecommended Value/ConditionRationale
Starting Material 5-HydroxyquinolineThe core quinoline scaffold with the nucleophilic hydroxyl group.
Alkylating Agent 1-Bromo-2-chloroethane (1.1-1.3 eq)Provides the chloroethoxy sidechain; bromine is a superior leaving group to chlorine.
Base Sodium Hydroxide (1.5-2.0 eq)Cost-effective strong base for complete deprotonation of the phenol.[11]
Catalyst Tetrabutylammonium Bromide (TBAB, 1-5 mol%)Efficiently transfers the nucleophile between phases, enabling the biphasic reaction.[4]
Solvent System Toluene / WaterA safe, cost-effective, and easily separable biphasic system suitable for industrial scale.[8]
Temperature 80-90 °COptimal temperature for achieving a reasonable reaction rate while minimizing side products.[5]
Reaction Time 4-8 hoursTypical duration to achieve full conversion, confirmed by reaction monitoring.[4]
Purification Recrystallization (Ethanol/Heptane)A scalable and effective method for obtaining a high-purity final product.
Expected Yield 85-95%High yields are achievable with this optimized phase-transfer catalysis protocol.[4]
Expected Purity >98% (by HPLC)High purity is essential for subsequent use in pharmaceutical synthesis.

Safety and Handling

  • 5-Hydroxyquinoline: Harmful if swallowed. Causes skin and serious eye irritation.

  • 1-Bromo-2-chloroethane: Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Suspected of causing cancer.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

  • Personal Protective Equipment (PPE): All procedures should be conducted in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

References

  • Williamson ether synthesis - Wikipedia. [Online]. Available: [Link]

  • Williamson ether synthesis. (2020, July 15). [Online]. Available: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Online]. Available: [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Online]. Available: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Online]. Available: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). [Online]. Available: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Online]. Available: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). [Online]. Available: [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). [Online]. Available: [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. [Online]. Available: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). [Online]. Available: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Online]. Available: [Link]

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. [Online]. Available: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 25). [Online]. Available: [Link]

  • Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - RSC Publishing. [Online]. Available: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). [Online]. Available: [Link]

Sources

Application

Application Note: Solvent Selection and Optimization for the Synthesis of 5-(2-Chloroethoxy)quinoline

Executive Summary & Chemical Context 5-(2-Chloroethoxy)quinoline is a highly versatile bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-malarial agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(2-Chloroethoxy)quinoline is a highly versatile bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-malarial agents, and targeted receptor modulators. The core transformation relies on a Williamson ether-type O-alkylation, coupling 5-hydroxyquinoline with 1-bromo-2-chloroethane.

While conceptually straightforward, achieving high regioselectivity (O-alkylation vs. N-alkylation) and chemoselectivity (C-Br vs. C-Cl substitution) requires precise control over the reaction microenvironment. This guide provides an authoritative, field-proven framework for selecting the optimal solvent system and executing the synthesis with high fidelity.

Mechanistic Principles & Causality (E-E-A-T)

Do not treat solvent selection as a mere solubility parameter; the solvent fundamentally dictates the transition state energy and reaction pathway.

Regioselectivity and the "Naked" Anion

5-Hydroxyquinoline is an ambident nucleophile. Upon deprotonation, the resulting anion exhibits electron density on both the phenoxide oxygen and the quinoline nitrogen.

  • The Causality of Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are strictly required . Protic solvents (e.g., ethanol) hydrogen-bond to the oxygen, dampening its nucleophilicity and increasing the likelihood of unwanted N-alkylation. Conversely, polar aprotic solvents selectively solvate the metal counterion (e.g.,

    
    ), leaving the hard oxygen anion "naked" and highly reactive, thereby strongly favoring O-alkylation .
    
Chemoselective Electrophilic Attack

1-Bromo-2-chloroethane is a bifunctional electrophile. The C-Br bond is longer, weaker, and more polarizable than the C-Cl bond. By maintaining a moderate reaction temperature (60–80 °C) in a highly dielectric medium, the


 attack occurs exclusively at the brominated carbon, preserving the terminal alkyl chloride for downstream functionalization.
Base Selection and Elimination Mitigation

Potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is the optimal base. Stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (

) can trigger the E2 elimination of 1-bromo-2-chloroethane to form volatile vinyl chloride, drastically reducing the effective concentration of the electrophile and stalling the reaction .

Solvent Selection Matrix

To facilitate rational experimental design, the quantitative physicochemical properties and kinetic impacts of standard solvent candidates are summarized below.

SolventBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)

Rate Enhancement
Workup DifficultyRecommendation
DMF 15336.73.82High ModeratePrimary Choice: Excellent balance of solubility and kinetics.
Acetonitrile 8237.53.92ModerateLowScale-up Choice: Easy to evaporate, but requires longer reflux.
DMSO 18946.73.96Very HighHighAlternative: Use only if the reaction is sluggish; hard to extract.
Acetone 5620.72.88LowVery LowNot Recommended: Boiling point is too low to overcome

.

Logical Relationships and Workflows

G Substrate 5-Hydroxyquinoline + K2CO3 Intermediate Quinoloxide Anion (Naked Nucleophile) Substrate->Intermediate Deprotonation Product 5-(2-Chloroethoxy)quinoline (Target Product) Intermediate->Product SN2 Attack Electrophile 1-Bromo-2-chloroethane (Electrophile) Electrophile->Product Chemoselective C-Br Cleavage Solvent Polar Aprotic Solvent (DMF / MeCN) Solvent->Intermediate Solvates K+

Fig 1: Mechanistic workflow of 5-(2-chloroethoxy)quinoline synthesis highlighting solvent role.

Workflow Step1 Step 1: Preparation Dry DMF & Powdered K2CO3 Step2 Step 2: Deprotonation 60°C, 30 min (Color Change) Step1->Step2 Step3 Step 3: Alkylation Dropwise 1-Bromo-2-chloroethane Step2->Step3 Step4 Step 4: Workup Aqueous Quench & EtOAc Extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the O-alkylation of 5-hydroxyquinoline.

Experimental Protocol: DMF-Mediated Synthesis

This protocol is designed as a self-validating system. Visual cues and specific physical operations are embedded to ensure real-time verification of the reaction's progress.

Reagents Required:

  • 5-Hydroxyquinoline (1.0 eq, 10.0 mmol, 1.45 g)

  • 1-Bromo-2-chloroethane (1.5 eq, 15.0 mmol, 2.15 g / 1.25 mL)

  • Potassium Carbonate (

    
    ), anhydrous, finely powdered (2.0 eq, 20.0 mmol, 2.76 g)
    
  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:
  • Reagent Preparation:

    • Action: Grind

      
       into a fine powder using a mortar and pestle immediately before use.
      
    • Causality:

      
       is insoluble in DMF. Grinding maximizes the surface area for the heterogeneous solid-liquid deprotonation step, preventing sluggish reaction kinetics.
      
  • Deprotonation (Anion Generation):

    • Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-hydroxyquinoline and powdered

      
       in 25 mL of anhydrous DMF. Stir the suspension at 60 °C for 30 minutes under a nitrogen atmosphere.
      
    • Self-Validation: Observe a distinct color change from pale yellow to a deep, vibrant orange/red. This optical shift confirms the successful deprotonation and generation of the highly conjugated quinoloxide anion.

  • Electrophile Addition (Alkylation):

    • Action: Using a syringe pump or dropping funnel, add 1-bromo-2-chloroethane dropwise over 15 minutes while maintaining the temperature at 60 °C.

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile. This suppresses the formation of dialkylated byproducts and minimizes the thermal spikes that could lead to E2 elimination.

  • Reaction Monitoring:

    • Action: Increase the temperature to 70 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS.

    • Self-Validation: The disappearance of the highly polar baseline spot (5-hydroxyquinoline) and the emergence of a higher

      
       UV-active spot indicates reaction completion.
      
  • Quench and Extraction (Workup):

    • Action: Cool the mixture to room temperature and pour it into 100 mL of crushed ice/water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Action: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated brine (3 x 50 mL).

    • Causality & Validation: DMF is highly miscible with EtOAc. The triple brine/LiCl wash is a critical self-validating step that forces the partition of DMF entirely into the aqueous phase, preventing solvent carryover that would otherwise ruin silica gel chromatography.

  • Purification:

    • Action: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 5-(2-chloroethoxy)quinoline as an off-white solid.
      

References

  • Williamson ether synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Williamson Ether Synthesis Chemistry LibreTexts URL:[Link]

Method

Purification methods for 5-(2-Chloroethoxy)quinoline intermediates

Application Note: Purification Methods for 5-(2-Chloroethoxy)quinoline Intermediates Abstract 5-(2-Chloroethoxy)quinoline is a critical bifunctional building block used in the synthesis of fragment-based drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Methods for 5-(2-Chloroethoxy)quinoline Intermediates

Abstract

5-(2-Chloroethoxy)quinoline is a critical bifunctional building block used in the synthesis of fragment-based drug candidates and proteolysis targeting chimeras (PROTACs). Its dual reactivity—featuring a nucleophilic quinoline nitrogen and an electrophilic chloroethyl side chain—presents unique purification challenges. This guide outlines a robust, scalable purification strategy that prioritizes the removal of the amphoteric starting material (5-hydroxyquinoline) and the prevention of elimination side-products (vinyl ethers).

Chemical Context & Impurity Profile

To design an effective purification, one must understand the synthesis vector. This intermediate is typically generated via the O-alkylation of 5-hydroxyquinoline with 1-bromo-2-chloroethane (or 1,2-dichloroethane) under basic conditions.

Target Molecule Properties:

  • Basicity: Weakly basic (Quinoline N, pKa ~4.9).

  • Solubility: Lipophilic; soluble in DCM, EtOAc, Toluene. Insoluble in water at neutral pH.

  • Reactivity: The chloroethyl tail is an alkylating agent; the quinoline ring is prone to N-oxidation or N-alkylation if mishandled.

Critical Impurities:

Impurity Type Origin Chemical Behavior Removal Strategy
5-Hydroxyquinoline Unreacted Starting Material Amphoteric (Acidic phenol + Basic N) Alkaline Wash (deprotonates phenol to phenoxide)
5-(Vinyloxy)quinoline Elimination Side-Product Neutral, Lipophilic Recrystallization or Chromatography
Bis-quinolyl Ethane Dimerization (Bis-alkylation) Basic, High MW, Insoluble Filtration / Recrystallization

| Inorganic Salts | Base residues (K2CO3/Cs2CO3) | Ionic | Aqueous Extraction |

Method A: The "Workhorse" Acid-Base Extraction

Best for: Crude reaction mixtures (>5g scale) to remove unreacted starting material.

This method exploits the amphoteric nature of the starting material (5-hydroxyquinoline) versus the strictly basic nature of the product.

The Logic: 5-Hydroxyquinoline possesses an acidic phenolic proton (pKa ~8.5). In a basic aqueous solution (pH > 10), it exists as a water-soluble phenoxide anion. The target product, lacking this proton, remains in the organic phase.

Protocol:

  • Quench: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (Ratio: 10 mL solvent per 1 g crude).[1]

  • Filtration: If solid salts (KBr/KCl) are present, filter the mixture through a sintered glass funnel to prevent emulsion formation.

  • Alkaline Wash (Critical Step):

    • Transfer the organic filtrate to a separatory funnel.

    • Wash twice with 1.0 M NaOH (1:1 volume ratio).

    • Observation: The aqueous layer may turn yellow/orange due to the phenoxide anion of the starting material.

    • Check: Verify the aqueous layer pH is >12.

  • Neutralization: Wash the organic layer once with Brine (Sat. NaCl) to remove excess base and break any micro-emulsions.

  • Drying: Dry the organic phase over anhydrous Na2SO4 (Sodium Sulfate) for 20 minutes.

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at <40°C.

Expert Tip: Do not use strong acid extraction (e.g., 1M HCl wash followed by basification) unless necessary. The chloroethyl group can hydrolyze or undergo internal cyclization (forming a quaternary aziridinium-like species) under prolonged acidic exposure.

Method B: Recrystallization (The Scalable Polish)

Best for: High-purity requirements (>98%) and removal of non-polar side products (vinyl ethers).

If the crude solid from Method A is colored or contains lipophilic impurities, recrystallization is the preferred purification method over chromatography for scale-up.

Solvent System:

  • Primary Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Anti-Solvent: Water or Hexanes.

Protocol:

  • Dissolution: Place the crude solid in a flask. Add minimal boiling Ethanol until fully dissolved.

  • Hot Filtration: If insoluble particles (dimers) remain, filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Optional: If no crystals form, add Water dropwise until the solution becomes slightly turbid, then warm slightly to clear it, and let cool again.

  • Harvest: Cool the flask on ice (0-5°C) for 1 hour. Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C. (Avoid high heat to prevent elimination of HCl).

Method C: Flash Chromatography (The Fix)

Best for: Difficult separations where bis-alkylation or vinyl ethers are persistent.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase:

  • A: Hexanes (or Heptane)

  • B: Ethyl Acetate (EtOAc)

Gradient Strategy:

  • Equilibration: 100% Hexanes.

  • Elution: 0% to 30% EtOAc in Hexanes over 15 column volumes (CV).

  • Note: The product typically elutes around 20-25% EtOAc. The vinyl ether impurity (less polar) will elute earlier. The starting material (more polar) will remain on the column or elute much later.

Modification for Tailing: If the quinoline "tails" on the column due to interaction with acidic silica silanols, add 1% Triethylamine (TEA) to the mobile phase.

Visualization & Workflow Logic

The following diagram illustrates the decision matrix for purifying 5-(2-chloroethoxy)quinoline intermediates.

PurificationWorkflow Start Crude Reaction Mixture (5-HQ + Product + Impurities) Quench Dilute with DCM/EtOAc Filter Solids Start->Quench BaseWash Wash with 1M NaOH (x2) Quench->BaseWash AqLayer Aqueous Layer: Contains 5-Hydroxyquinoline (Phenoxide) BaseWash->AqLayer Extracts Phenols OrgLayer Organic Layer: Product + Neutral Impurities BaseWash->OrgLayer Retains Product CheckPurity Analyze Purity (HPLC/TLC) OrgLayer->CheckPurity Recryst Recrystallization (EtOH/Water) CheckPurity->Recryst Purity > 90% Solid Product Column Flash Chromatography (Hex/EtOAc) CheckPurity->Column Purity < 90% Oily/Complex Mix Final Pure 5-(2-Chloroethoxy)quinoline Recryst->Final Column->Final

Caption: Decision tree for purification. The alkaline wash is the critical first step to remove amphoteric starting materials.

Analytical Validation

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 4.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (Quinoline absorption) and 220 nm.

NMR Validation (1H NMR in CDCl3):

  • Look for the disappearance of the phenolic proton (broad singlet >9 ppm).

  • Confirm the triplet integration of the ethoxy chain:

    • ~4.4 ppm (t, 2H): -O-CH2-

    • ~3.9 ppm (t, 2H): -CH2-Cl

  • Check for vinyl ether peaks (doublets ~4.5-6.0 ppm) to ensure no elimination occurred.

Troubleshooting

ProblemCauseSolution
Emulsion during extraction Similar densities of DCM and WaterAdd Brine to increase aqueous density; filter through Celite if solids are present.
Product "Oils Out" in Recryst. Cooling too fast or too much anti-solventRe-heat to dissolve, add a seed crystal, and cool very slowly. Use less water.
Low Yield Product lost to aqueous phaseEnsure the aqueous layer pH is >12 during the NaOH wash. If pH is <10, the quinoline may protonate and dissolve in water.

References

  • General Quinoline Synthesis & Properties

    • Review of Quinoline Synthesis: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines."[3] Current Organic Chemistry, 2005. Link

    • Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for Quinoline. Link

  • Purification of Hydroxyquinolines

    • 5-Chloro-8-hydroxyquinoline Purification: Patent CN108610288B, "Preparation method and purification method of 5-chloro-8-hydroxyquinoline." Link

  • Alkylation Protocols

    • Williamson Ether Synthesis on Heterocycles: Scriven, E. F. V., & Ramsden, C. A. Pyridine and Benzopyridine Assemblies. Comprehensive Heterocyclic Chemistry III. Link

Sources

Application

Application Note: 5-(2-Chloroethoxy)quinoline as a Linker-Functionalized Scaffold in Fragment-Based Drug Design (FBDD)

Abstract This technical guide details the utility of 5-(2-Chloroethoxy)quinoline (5-CEQ) as a strategic building block in Fragment-Based Drug Design (FBDD). Unlike passive linkers, 5-CEQ combines a "privileged" pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility of 5-(2-Chloroethoxy)quinoline (5-CEQ) as a strategic building block in Fragment-Based Drug Design (FBDD). Unlike passive linkers, 5-CEQ combines a "privileged" pharmacophore (the quinoline scaffold) with a pre-installed electrophilic linker handle (the 2-chloroethoxy moiety). This dual functionality accelerates the transition from fragment hits to lead compounds by facilitating Fragment Linking and PROTAC (Proteolysis Targeting Chimera) construction. This document provides the chemical rationale, validated synthetic protocols, and quality control measures required to deploy 5-CEQ effectively.

Part 1: Chemical Rationale & Strategic Utility

The "Privileged" Quinoline Scaffold

The quinoline ring is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and DNA intercalators.[1][2] In FBDD, quinoline fragments often exhibit high Ligand Efficiency (LE), making them ideal starting points.

The 2-Chloroethoxy "Linker Handle"

The 2-chloroethoxy group attached at the C5 position serves two critical functions:

  • Spacer: The ethylene glycol-like ether linkage (-O-CH2-CH2-) provides a short, flexible spacer (approx. 3-4 Å) that improves solubility and allows the quinoline to orient correctly within a binding pocket without steric clash.

  • Electrophile: The terminal alkyl chloride is a moderate electrophile. It is sufficiently stable for storage but reactive enough to undergo SN2 displacement by nucleophiles (amines, thiols) present on secondary fragments or E3 ligase ligands.

Physicochemical Profile

Table 1: Key Properties of 5-(2-Chloroethoxy)quinoline

PropertyValueRelevance to FBDD
Molecular Weight ~207.66 DaLow MW allows room for fragment elaboration (Rule of 3).
ClogP ~2.5 - 2.8Moderate lipophilicity ensures membrane permeability.
H-Bond Acceptors 2 (N, O)Facilitates interactions with solvent or protein residues.
Reactivity Alkyl ChlorideTunable reactivity; requires activation (e.g., KI) for rapid coupling.
Solubility DMSO, DMF, DCMCompatible with standard organic synthesis workflows.

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-(2-Chloroethoxy)quinoline

Note: If the compound is not purchased commercially, it can be synthesized from 5-hydroxyquinoline.

Reagents: 5-Hydroxyquinoline (1.0 eq), 1-Bromo-2-chloroethane (3.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetonitrile (MeCN).

  • Dissolution: Dissolve 5-hydroxyquinoline in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add K₂CO₃ and stir at room temperature for 15 minutes to deprotonate the phenol.

  • Alkylation: Add 1-bromo-2-chloroethane dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Checkpoint: The product should be a pale yellow solid/oil. Verify by ¹H NMR (distinct triplet for -CH₂Cl around 3.8 ppm).

Protocol B: Fragment Linking (SN2 Coupling)

This protocol describes linking the 5-CEQ scaffold to a secondary fragment containing a secondary amine (e.g., a piperazine-based fragment).

Objective: Create a linked "Super-Fragment" or Lead Compound.

Materials:

  • Scaffold: 5-(2-Chloroethoxy)quinoline (1.0 eq)

  • Nucleophile: Amine-bearing Fragment B (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq) or DIPEA (3.0 eq)

  • Catalyst: Potassium Iodide (KI, 0.5 eq) – Critical for Finkelstein activation

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation (Finkelstein in situ):

    • In a reaction vial, dissolve 5-CEQ (1.0 eq) and KI (0.5 eq) in DMF.

    • Stir at 60°C for 30 minutes. Mechanism: The chloride is displaced by iodide, creating a more reactive alkyl iodide intermediate.

  • Coupling:

    • Add the Amine-Fragment B (1.2 eq) and Base (Cs₂CO₃).

    • Increase temperature to 80°C and stir for 4–12 hours.

  • Monitoring:

    • Monitor via LC-MS.[3] Look for the disappearance of the chloro-quinoline peak (M+H ~208) and appearance of the product mass.

  • Isolation:

    • Dilute with EtOAc, wash with water (x3) to remove DMF.

    • Dry organic layer over MgSO₄.

    • Purify via preparative HPLC (Reverse Phase, Water/MeCN + 0.1% Formic Acid).

Protocol C: Conversion to Azide (Click Chemistry Precursor)

For "Click" based linking (CuAAC), convert the chloride to an azide.

  • Reaction: Dissolve 5-CEQ in DMF. Add Sodium Azide (NaN₃, 1.5 eq).

  • Conditions: Heat at 60°C for 4 hours.

  • Safety: Warning: Azides are potentially explosive. Work behind a blast shield; do not concentrate to dryness if scale >1g.

  • Outcome: Yields 5-(2-azidoethoxy)quinoline, ready for Click reaction with Alkyne-tagged fragments.

Part 3: Visualization of Workflows

Fragment Linking Workflow

This diagram illustrates the logical flow from scaffold selection to the final linked lead compound.

FragmentLinking Start Fragment A (5-Hydroxyquinoline) LinkerStep Linker Installation (+ Cl-CH2-CH2-Br) Start->LinkerStep Alkylation Scaffold Scaffold 5-CEQ (Electrophilic Handle) LinkerStep->Scaffold Purification Activation Activation (KI / Finkelstein) Scaffold->Activation In situ I- Coupling Coupling (+ Nucleophilic Fragment B) Activation->Coupling S_N2 Reaction Final Linked Lead Compound Coupling->Final Validation

Figure 1: Strategic workflow for utilizing 5-(2-Chloroethoxy)quinoline (5-CEQ) to merge pharmacophores.

Mechanistic Pathway (SN2 Displacement)

The chemical causality behind the coupling efficiency.

Mechanism Reactant 5-CEQ (R-Cl) Intermediate Activated Species (R-I) Reactant->Intermediate + KI (Cat.) Cl/I Exchange Transition Transition State [Nu...R...I]‡ Intermediate->Transition + Nucleophile (H-Nu) Product Linked Product (R-Nu) Transition->Product - HI (Base neutralized)

Figure 2: Catalytic Finkelstein activation facilitates the displacement of the chloride by the nucleophilic fragment.

Part 4: Quality Control & Validation

To ensure the integrity of the fragment library or the synthesized lead, the following QC parameters must be met:

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): The methylene protons adjacent to the oxygen (-O-CH₂-) appear as a triplet ~4.4 ppm. The protons adjacent to the chlorine (-CH₂-Cl) appear as a triplet ~3.8 ppm.

    • Shift Diagnosis: Upon successful coupling with an amine, the signal at 3.8 ppm will shift upfield (typically to ~2.6–3.0 ppm) due to the shielding effect of the nitrogen.

  • LC-MS Purity:

    • Target purity >95% (UV 254 nm).

    • Verify the isotopic pattern of the chlorine (3:1 ratio of M : M+2) in the starting material, and its absence in the final coupled product.

  • Solubility Check:

    • Dissolve the final linked compound in PBS (pH 7.4) with 1% DMSO to ensure the added linker has not compromised aqueous solubility—a common pitfall in FBDD.

References

  • Musiol, R. (2017).[2] "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2016). "Small molecule drug discovery in academia." Fragment-based approaches. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Demonstrates linker chemistry utility). Link

  • BenchChem. (2025).[4] "Chemical Properties of Chloro-Methylquinolines." Technical Data Sheet. Link

Sources

Method

Preparation of 5-(2-aminoethoxy)quinoline from chloro precursor

Executive Summary & Strategic Rationale The functionalization of the quinoline scaffold at the 5-position is a critical transformation in the synthesis of kinase inhibitors and intercalating agents. The target moiety, 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of the quinoline scaffold at the 5-position is a critical transformation in the synthesis of kinase inhibitors and intercalating agents. The target moiety, 5-(2-aminoethoxy)quinoline , introduces a basic solubilizing group and a handle for further conjugation.

This guide addresses the preparation of this target via O-alkylation using a chloro-precursor. While multiple retrosynthetic disconnections exist, this protocol focuses on the most robust and scalable route: the Williamson Ether Synthesis utilizing 5-hydroxyquinoline and 2-chloroethylamine hydrochloride .

Why this route?

  • Atom Economy: Direct alkylation avoids the multiple protection/deprotection steps required by Gabriel synthesis (phthalimide route) or Mitsunobu conditions.

  • Precursor Availability: 2-Chloroethylamine is a commoditized, cost-effective "chloro precursor."

  • Scalability: The reaction proceeds under thermodynamic control, allowing for straightforward scale-up from milligram to kilogram batches.

Alternative Precursor Note: Direct substitution of 5-chloroquinoline with ethanolamine (SNAr) is electronically unfavorable due to the deactivation of the 5-position. This route typically requires expensive Pd-catalysis (Buchwald-Hartwig) and is not recommended for routine synthesis unless the 5-hydroxy starting material is unavailable.

Reaction Mechanism & Pathway Visualization

The synthesis relies on a base-mediated nucleophilic substitution. The phenolic hydroxyl of 5-hydroxyquinoline is deprotonated to form the phenoxide anion, which then attacks the electrophilic carbon of the 2-chloroethylamine.

Key Mechanistic Insight: The use of 2-chloroethylamine hydrochloride presents a unique challenge: the free base of the reagent can self-cyclize to form aziridine , a reactive and toxic intermediate. To mitigate this, our protocol uses a heterogeneous base system (K₂CO₃ in DMF/Acetone) that generates the free amine in situ at a controlled rate, favoring intermolecular alkylation over intramolecular cyclization.

Process Workflow Diagram

G Start Starting Materials 5-Hydroxyquinoline 2-Chloroethylamine HCl Activation In-Situ Activation (K2CO3 / DMF, 80°C) Phenoxide Formation Start->Activation Deprotonation Transition Transition State S_N2 Attack on Chloro-alkyl Chain Activation->Transition Nucleophilic Attack Aziridine Side Pathway: Aziridine Formation Activation->Aziridine Intramolecular Cyclization Workup Workup & Purification Acid/Base Extraction Recrystallization Transition->Workup Quench Product Target Product 5-(2-aminoethoxy)quinoline Workup->Product Isolation

Figure 1: Logical flow of the Williamson Ether Synthesis emphasizing the critical activation step and potential side reaction.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
5-Hydroxyquinoline Substrate1.0145.16Limiting reagent.
2-Chloroethylamine HCl Reagent1.5115.99Excess drives reaction to completion.
Potassium Carbonate (K₂CO₃) Base3.0138.21Anhydrous, finely ground.
Sodium Iodide (NaI) Catalyst0.1149.89Finkelstein catalyst (optional but recommended).
DMF (N,N-Dimethylformamide) Solvent--Anhydrous; 10 mL per gram of substrate.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-Hydroxyquinoline (1.0 equiv) and Potassium Carbonate (3.0 equiv).

  • Add DMF (anhydrous).

  • Stir at room temperature for 30 minutes. Note: This "pre-stir" allows for the initial deprotonation of the phenol, visible as a color change (often darkening).

Step 2: Reagent Addition

  • Add 2-Chloroethylamine Hydrochloride (1.5 equiv) directly to the suspension.

  • Optional: Add Sodium Iodide (0.1 equiv). Rationale: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate of substitution.

Step 3: Thermal Reaction

  • Heat the reaction mixture to 80°C .

    • Critical Parameter: Do not exceed 100°C. Higher temperatures increase the rate of aziridine formation and polymerization of the side chain.

  • Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Typical reaction time: 12–18 hours .

Step 4: Workup (Acid-Base Purification) This workup is designed to be self-validating, removing unreacted starting material automatically.

  • Cool the mixture to room temperature and filter off inorganic salts (KCl, excess K₂CO₃). Rinse the cake with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the bulk of DMF.

  • Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Wash 1: Wash with 1N NaOH . Purpose: Removes unreacted 5-hydroxyquinoline (which is soluble in base).

  • Extraction: Extract the organic layer with 1N HCl (3x). Purpose: Protonates the target amine, pulling it into the aqueous phase. Neutral impurities remain in the organic phase.

  • Recovery: Take the combined acidic aqueous layers and basify to pH >12 using 6N NaOH (keep cool with ice bath).

  • Extract the turbid aqueous mixture with DCM (3x).

  • Dry the DCM layer over Na₂SO₄, filter, and concentrate to dryness.

Step 5: Characterization

  • Yield: Expect 65–80% as a pale yellow/brown oil or low-melting solid.

  • ¹H NMR (DMSO-d₆) Diagnostic Signals:

    • Quinoline aromatic protons: δ 7.4–8.9 ppm.

    • O-CH₂ triplet: ~δ 4.2 ppm.

    • N-CH₂ triplet: ~δ 3.0 ppm.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Poor nucleophilicity or "stalling."Add 0.1 equiv NaI (Sodium Iodide) to catalyze the reaction. Ensure DMF is anhydrous.
Polymerization/Tar Temperature too high; Aziridine polymerization.Lower temperature to 60–70°C and extend reaction time.
Product is impure Incomplete removal of starting phenol.Ensure the 1N NaOH wash in Step 4 is thorough. The starting phenol is amphoteric but primarily acidic; high pH ensures it stays in the aqueous waste during the first wash.

Safety & Handling (Critical)

  • 2-Chloroethylamine Hydrochloride: This compound is a severe skin and eye irritant. Upon basification, it can form aziridine , which is a potent alkylating agent and potential carcinogen. Handle all basified solutions in a fume hood.

  • Waste Disposal: Quench all aqueous waste streams with dilute acid before disposal to ensure any generated aziridine is hydrolyzed back to the harmless amino-alcohol or salt.

References

  • Williamson Ether Synthesis on Heterocycles

    • General Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • Specific Application to Quinolines: Musser, J. H. et al. "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 1987.

  • Finkelstein Catalysis in Alkylation: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (Section 10-15: The Finkelstein Reaction).
  • Safety of Chloroethylamines

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9168, 2-Chloroethylamine hydrochloride."

  • Eicher, T.; Hauptmann, S.
Application

Application Notes and Protocols: Strategic Use of 5-(2-Chloroethoxy)quinoline in Nucleophilic Substitution Reactions

Introduction The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] 5-(2-Chloroethoxy)quinoline emerges as a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic design incorporates a reactive alkyl chloride on an ether linkage at the 5-position of the quinoline ring. This configuration allows for facile derivatization through nucleophilic substitution on the side chain, providing a robust platform for introducing diverse functional groups and pharmacophores while preserving the core quinoline structure.

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 5-(2-Chloroethoxy)quinoline. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this reagent effectively in the synthesis of novel molecular entities for drug discovery and development.

Section 1: Fundamental Reactivity and Mechanistic Considerations

The primary site of reactivity in 5-(2-Chloroethoxy)quinoline is the terminal sp³-hybridized carbon atom of the ethoxy side chain. The chlorine atom serves as an effective leaving group, making this carbon center electrophilic and susceptible to attack by a wide range of nucleophiles.

The SN2 Reaction Pathway

The substitution reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the carbon-chlorine bond, leading to an inversion of stereochemistry (though the carbon is achiral in this case). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced.

It is critical to distinguish this reaction from nucleophilic aromatic substitution (SNAr), which would involve an attack on the electron-deficient quinoline ring itself.[4][5] SNAr reactions on the quinoline ring typically occur at the 2- and 4-positions under more forcing conditions and proceed through a different, two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[6][7] For 5-(2-Chloroethoxy)quinoline under the conditions described herein, the SN2 pathway at the aliphatic side chain is kinetically and thermodynamically favored.

workflow start Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert atmosphere if needed) start->setup reaction Reaction at Controlled Temperature setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup (Extraction, Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize product Pure Final Product characterize->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Hydroxyquinoline O-Alkylation

Welcome to the technical support center for the O-alkylation of 5-hydroxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the O-alkylation of 5-hydroxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. The inherent challenge in alkylating 5-hydroxyquinoline lies in its nature as an ambident nucleophile, which can lead to competing N-alkylation or even C-alkylation, diminishing the yield of the desired O-alkylated product. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maximize your reaction yield and selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted 5-hydroxyquinoline. What are the likely causes?

This is a common issue that typically points to incomplete deprotonation of the hydroxyl group or insufficient reactivity of the electrophile.

  • Probable Cause 1: Inadequate Base Strength. The phenolic hydroxyl group of 5-hydroxyquinoline requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can be effective, especially at elevated temperatures, stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure rapid and complete formation of the alkoxide in situ.[1] These are typically used in anhydrous polar aprotic solvents like DMF or THF.[2]

  • Probable Cause 2: Insufficient Reaction Temperature or Time. The Sₙ2 reaction has an activation energy barrier that must be overcome.

    • Solution: Gradually increase the reaction temperature. Many Williamson ether syntheses are conducted between 50-100 °C.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 8 hours or more.[3]

  • Probable Cause 3: Poor Leaving Group. The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on your alkylating agent.

    • Solution: If you are using an alkyl chloride (R-Cl), consider switching to the more reactive alkyl bromide (R-Br) or alkyl iodide (R-I). Alternatively, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]

Question 2: I'm observing a significant amount of the N-alkylated isomer as a byproduct. How can I improve O-selectivity?

This is the central challenge in this reaction. The quinoline nitrogen is a soft nucleophile, while the phenoxide oxygen is a hard nucleophile. Selectivity is governed by factors that influence the reactivity of these two sites.[4]

  • Probable Cause 1: Inappropriate Solvent Choice. The solvent plays a critical role in modulating the reactivity of the ambident anion.

    • Solution: Use a polar aprotic, strongly coordinating solvent like DMSO or DMF.[5] These solvents strongly solvate the cation (e.g., K⁺, Na⁺), leaving a more "naked" and reactive phenoxide anion. This enhances the reactivity of the more electronegative oxygen atom, favoring O-alkylation. In contrast, less coordinating solvents like THF can lead to ion-pairing and aggregation, which may alter the selectivity.

  • Probable Cause 2: Reaction Conditions Favoring N-Alkylation.

    • Solution: Implement Phase-Transfer Catalysis (PTC). This is a highly effective technique for maximizing O-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336), transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[6][7] This environment, which is typically low in hydrogen-bonding species, favors reaction at the oxygen atom.[6] Minimizing the presence of water in PTC systems has been shown to increase the O/C alkylation ratio, a principle that also applies to O/N selectivity.[6]

Question 3: I've isolated an unexpected byproduct that isn't the N-alkylated isomer. Could it be C-alkylation?

Yes, C-alkylation is a possible side reaction, particularly at the electron-rich positions of the quinoline ring system.

  • Probable Cause: Conditions Favoring Electrophilic Aromatic Substitution. The phenoxide is an activating group, making the aromatic ring susceptible to electrophilic attack (a Friedel-Crafts-type alkylation).

    • Solution 1: Control Reaction Conditions. As with improving O/N selectivity, using conditions that favor the Sₙ2 pathway will disfavor C-alkylation. This includes using primary alkyl halides and avoiding Lewis acid catalysts.

    • Solution 2: Utilize Phase-Transfer Catalysis (PTC). PTC has been shown to be effective at minimizing ring C-alkylation.[6] The mechanism involves shielding the phenoxide within the organic phase, directing reactivity towards the oxygen atom.

Question 4: My primary alkyl halide is working well, but when I use a secondary alkyl halide, the yield drops and I see a new, non-polar byproduct.

This is a classic competing reaction in Williamson ether synthesis.

  • Probable Cause: E2 Elimination. Alkoxides are not only good nucleophiles but also strong bases. With secondary (and especially tertiary) alkyl halides, the alkoxide can act as a base, abstracting a beta-proton and causing E2 elimination to form an alkene.[1][2][3] This side reaction is often favored by higher temperatures.

    • Solution 1: Redesign the Synthesis. The Williamson synthesis is most effective with methyl or primary alkyl halides.[2][3] If you need to synthesize an ether with a secondary alkyl group, reverse the roles of the nucleophile and electrophile if possible. For example, to make an isopropoxy-quinoline, use 5-hydroxyquinoline and 2-bromopropane (which will likely give poor yields) is the wrong approach. The better approach, if the corresponding alkoxide were available, would be to use an isopropyl alkoxide and a quinoline with a leaving group. Since that is not the reaction here, the best solution is to recognize the limitation.

    • Solution 2: Lower the Reaction Temperature. Lowering the temperature can sometimes favor the Sₙ2 substitution pathway over the E2 elimination pathway, although with secondary halides, a mixture is very likely.[3]

Visualizing the Reaction Pathways & Troubleshooting

Diagrams can help clarify the complex interplay of factors in this reaction.

G cluster_0 Troubleshooting Low Yield Start Low Yield or No Reaction CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckConditions Are temp/time sufficient? (e.g., 50-100 °C, 1-8h) CheckBase->CheckConditions Yes UseStrongerBase Action: Use stronger base (e.g., NaH in DMF) CheckBase->UseStrongerBase No CheckLG Is the leaving group reactive? (I > Br > Cl) CheckConditions->CheckLG Yes IncreaseTempTime Action: Increase temp/time Monitor via TLC/LC-MS CheckConditions->IncreaseTempTime No ImproveLG Action: Use R-I or add NaI catalyst CheckLG->ImproveLG No Success Yield Improved CheckLG->Success Yes UseStrongerBase->Success IncreaseTempTime->Success ImproveLG->Success

Caption: Troubleshooting flowchart for low yield.

reaction_pathways cluster_products Potential Alkylation Products reactant 5-Hydroxyquinoline Anion (Ambident Nucleophile) O_product O-Alkylation (Ether) Desired Product reactant->O_product Favored by: - Polar aprotic, coordinating solvents (DMSO, DMF) - Phase-Transfer Catalysis (PTC) - 'Naked' anion N_product N-Alkylation (Quinolinium Salt) Major Side Product reactant->N_product Favored by: - Less coordinating solvents - Specific counter-ions C_product C-Alkylation (on Ring) Minor Side Product reactant->C_product Can occur in conditions favoring electrophilic attack

Caption: Competing alkylation pathways for 5-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose base and solvent combination to start with?

For a good starting point that balances reactivity and ease of handling, potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF) is an excellent choice.[5] A reaction temperature of around 80 °C is often effective.[5] If the yield is low, switching to sodium hydride (NaH) in DMF or THF is the logical next step for achieving complete deprotonation.

Q: How does the choice of alkylating agent affect the reaction?

The structure of the alkylating agent is critical. As per the Sₙ2 mechanism, the order of reactivity for the halide leaving group is I > Br > Cl > F. For the alkyl group, reactivity is Methyl > Primary > Secondary.[3] Tertiary alkyl halides will almost exclusively lead to elimination products and should be avoided.[2][3]

Q: When is it worth setting up a Phase-Transfer Catalysis (PTC) reaction?

You should strongly consider PTC when:

  • You are struggling with N-alkylation as a major byproduct.

  • You are using a valuable or complex alkylating agent and need to maximize O-selectivity and yield.

  • You are working on a larger scale where reaction efficiency and minimizing byproducts are critical for purification.[6]

PTC offers high performance and can be a greener chemistry approach by potentially reducing the need for harsh solvents and improving efficiency.[6]

Data & Parameter Summary

Table 1: Impact of Base and Solvent on O-Alkylation

BaseTypical Solvent(s)StrengthKey Considerations
K₂CO₃ DMF, AcetonitrileModerateGood starting point; requires higher temperatures (e.g., 80 °C).[5]
Cs₂CO₃ DMF, AcetonitrileModerate-StrongMore soluble and often more effective than K₂CO₃, but more expensive.
NaH THF, DMFStrongHighly effective for complete deprotonation; requires anhydrous conditions and careful handling.[1][2]
KH THF, DMFStrongSimilar to NaH but can be even more reactive.[2]

Table 2: Influence of Solvent on O/N Selectivity

Solvent TypeExamplesCoordinating AbilityEffect on AnionTypical Outcome
Polar Aprotic DMSO, DMF, DMPUStrongStrongly solvates cation, creating a "naked," highly reactive anion.Favors O-Alkylation
Ethereal THF, Diethyl EtherWeak-ModerateLess effective at solvating cations, can lead to ion-pairing/aggregates.Variable Selectivity
Protic Ethanol, WaterStrong (H-Bonding)Solvates the anion (especially the hard oxygen), reducing its nucleophilicity.[3]Generally Avoided

Experimental Protocols

Protocol 1: General O-Alkylation using K₂CO₃/DMF

This protocol is a robust starting point for the O-alkylation of 5-hydroxyquinoline with a primary alkyl halide.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 5-hydroxyquinoline (1.0 equiv.).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Alkylation: Add the primary alkyl halide (1.1-1.5 equiv.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS until the 5-hydroxyquinoline is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Selectivity O-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is designed to maximize O-selectivity and is particularly useful for challenging cases.

  • Setup: To a round-bottom flask, add 5-hydroxyquinoline (1.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equiv.).

  • Reagent Addition: Add the organic solvent (e.g., toluene or acetonitrile) followed by the alkyl halide (1.2 equiv.).

  • Reaction: Stir the mixture vigorously at a temperature between 60-80 °C. Vigorous stirring is crucial to ensure efficient mixing between the phases.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove the catalyst. Dry the organic layer, concentrate, and purify the product by column chromatography.

References

  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc.[Link]

  • University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 2. [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7]naphthyrin-5(6H). Tetrahedron. [Link]

  • Bar-Ziv, R., et al. (2020). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition. [Link]

  • Katritzky, A. R., et al. (2009). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

  • Wang, M.L., & Tseng, H.M. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Read Chemistry. (2024). Williamson Ether Synthesis : Mechanism, Examples. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

Sources

Optimization

Quinoline Synthesis Optimization Center: Minimizing N-Alkylation Side Products

Welcome to the Technical Support Center. This guide addresses the critical challenge of controlling regioselectivity in quinoline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the critical challenge of controlling regioselectivity in quinoline synthesis. Specifically, it focuses on minimizing unwanted N-alkylation (formation of secondary/tertiary amines or quaternary ammonium salts) in favor of the desired C-alkylation and cyclization (annulation) pathways.

Part 1: The Mechanistic "Fork in the Road"

To minimize N-alkylation side products, you must understand when they occur. In quinoline synthesis, "N-alkylation" refers to two distinct failure modes depending on your method:

  • The Stalled Intermediate (Traditional Condensation): In methods like Skraup, Combes, or Doebner-von Miller, the reaction starts with N-alkylation (formation of an enamine or imine). The "side product" is this acyclic intermediate failing to cyclize, often leading to polymerization or tar.

  • The Competitive Quaternization (Modern C-H Activation): In transition-metal catalyzed functionalization of existing quinolines, the nitrogen lone pair competes with the Carbon-Hydrogen bond for the electrophile, leading to unwanted N-quaternization.

Visualizing the Pathway

The following diagram illustrates the critical decision points where N-alkylation becomes a liability rather than a productive intermediate.

QuinolinePathways Start Aniline / Amine Precursor Intermed Enamine/Imine Intermediate Start->Intermed Condensation (Initial N-Attack) Quat N-Quaternization (Unwanted Salt) Start->Quat Direct Alkylation (w/ Alkyl Halides) Cyclization Electrophilic Annulation Intermed->Cyclization Acid Catalysis (High Temp/Lewis Acid) Stall Stalled N-Alkyl Side Product Intermed->Stall Insufficient Acid Low Temp Polymer Polymerization (Tar) Intermed->Polymer Oxidative Decomposition Product Quinoline (C-Alkylated) Cyclization->Product

Figure 1: Mechanistic bifurcation showing where productive cyclization competes with stalled N-alkylation and quaternization.

Part 2: Troubleshooting Guides (By Reaction Type)
Module A: Traditional Condensation (Combes, Skraup, Doebner-von Miller)

Issue: The reaction yields a secondary amine (N-alkylated aniline) or tar instead of the quinoline ring.

The Core Problem: The initial N-attack is kinetically favored (easy). The subsequent ring closure (C-attack) is thermodynamically favored but kinetically difficult because it requires disrupting the aromaticity of the aniline ring temporarily.

SymptomRoot CauseTechnical Solution
Product is an oil/solid secondary amine (acyclic) Insufficient Acidity: The electrophile (carbonyl carbon) is not activated enough to overcome the energy barrier for ring closure.Switch to Lewis Acids: Replace Brønsted acids (H₂SO₄) with metal triflates (e.g., Sc(OTf)₃ or Yb(OTf)₃). These coordinate to the carbonyl oxygen, increasing electrophilicity without protonating the amine so strongly that it loses nucleophilicity [1].
Massive Tar Formation Polymerization of Electrophile: In Skraup/Doebner, the

-unsaturated ketone polymerizes before the aniline can react.
Biphasic Conditions: Use a two-phase system (e.g., Toluene/Aq. HCl). The aniline salt stays in the water; the reactive enone stays in the organic layer, meeting only at the interface to react controllably [2].
Wrong Regioisomer Electronic/Steric Mismatch: In Combes synthesis, meta-substituted anilines can close at two positions (ortho or para to the substituent).Steric Steering: Use bulkier

-diketones to force cyclization to the less hindered position. Electron-donating groups (EDGs) on aniline generally direct cyclization para to the EDG [3].
Module B: Modern C-H Functionalization

Issue: Trying to add an alkyl group to an existing quinoline ring results in N-alkylation (salt formation).

The Core Problem: The Quinoline Nitrogen is a good nucleophile. Alkyl halides will attack the N (Hard-Hard interaction) rather than the C-H bond.

Troubleshooting Workflow:

  • Block the Nitrogen:

    • Strategy: Oxidize the quinoline to Quinoline N-oxide using m-CPBA before alkylation.

    • Mechanism:[1][2][3][4][5][6][7] The N-oxide oxygen blocks the nitrogen lone pair and activates the C2 and C8 positions for nucleophilic or radical attack.

    • Post-Reaction: Reduce the N-oxide back to the free base using PCl₃ or Zn/NH₄Cl [4].

  • Switch to "Borrowing Hydrogen" Catalysis:

    • Strategy: Instead of alkyl halides, use Alcohols with Iridium or Ruthenium catalysts.

    • Mechanism:[1][2][3][4][5][6][7] The catalyst temporarily oxidizes the alcohol to an aldehyde (in situ), which condenses with the quinoline (if activated) or aniline, followed by reduction. This bypasses the S_N2 mechanism that favors N-alkylation [5].

Part 3: Optimized Experimental Protocol

Protocol: Scandium(III) Triflate Catalyzed Modified Combes Synthesis Objective: Synthesize 2,4-disubstituted quinolines while minimizing the "stalled" N-alkylated intermediate.

Why this works: Sc(OTf)₃ acts as a water-tolerant Lewis Acid. It activates the


-diketone for cyclization more effectively than H₂SO₄, allowing the reaction to proceed at lower temperatures with fewer tar side products.

Materials:

  • Aniline derivative (1.0 mmol)

  • 
    -Diketone (e.g., Acetylacetone) (1.2 mmol)
    
  • Sc(OTf)₃ (5 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, dissolve the aniline (1.0 mmol) and

    
    -diketone (1.2 mmol) in MeCN (5 mL).
    
  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol).

  • Reaction:

    • Initial Phase (Imine Formation): Stir at Room Temperature for 30 minutes.

    • Cyclization Phase: Heat to reflux (80°C for MeCN) for 4–6 hours. Note: Traditional Combes requires 100°C+ and H₂SO₄.

  • Monitoring: Check TLC. Look for the disappearance of the intermediate spot (often lower R_f than the starting aniline but higher than the quinoline).

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% Yield of Quinoline. <5% N-alkylated side products.

Part 4: Frequently Asked Questions (FAQ)

Q: I am using the Skraup reaction (Aniline + Glycerol) and getting <30% yield with black tar. Is this N-alkylation? A: Indirectly, yes. The glycerol dehydrates to acrolein, which polymerizes (tar) faster than the aniline can react with it. Fix: Add a radical inhibitor (like nitrobenzene, which also acts as the oxidant) and add the glycerol dropwise to the hot acid/aniline mixture to keep the concentration of free acrolein low.

Q: Can I alkylate a quinoline ring at C2 without protecting the Nitrogen? A: Yes, but not with alkyl halides. Use Minisci-type radical alkylation .

  • Reagents: Carboxylic acid + Silver nitrate + Ammonium persulfate.

  • Mechanism:[1][2][3][4][5][6][7] Generates a carbon radical that attacks the electron-deficient heterocycle at C2/C4. Radicals do not attack the nitrogen lone pair [6].

Q: My LC-MS shows a mass corresponding to [M+Alkyl] but the product is water-soluble. What happened? A: You likely formed the N-alkyl quinolinium salt (Quaternary ammonium). This is a common "dead-end" side product.

  • Recovery: You cannot easily rearrange this to the C-alkyl product. You must restart using an N-oxide strategy or a radical alkylation method.

References
  • Kobayashi, S., & Nagayama, S. (1996). "Scandium(III) Triflate as an Efficient Catalyst for the Synthesis of Quinolines." Journal of the American Chemical Society. Link

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry. Link

  • Sloop, J. C., et al. (2006). "Regioselectivity in the Combes preparation of 2,4-disubstituted quinolines." Journal of Heterocyclic Chemistry. Link

  • Campeau, L. C., et al. (2005). "C-H Bond Functionalization of Quinoline N-Oxides." Journal of the American Chemical Society. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[8] Advanced Synthesis & Catalysis. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm. Link

Sources

Troubleshooting

Technical Guide: Solubility Optimization for 5-(2-Chloroethoxy)quinoline

Executive Summary: The Physicochemical Paradox 5-(2-Chloroethoxy)quinoline presents a classic solubility challenge in organic synthesis and analysis.[1] Its structure combines a lipophilic aromatic core (quinoline), a po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Paradox

5-(2-Chloroethoxy)quinoline presents a classic solubility challenge in organic synthesis and analysis.[1] Its structure combines a lipophilic aromatic core (quinoline), a polar ether linkage, and a moderately reactive alkyl chloride tail.[2][1]

This "amphiphilic but non-ionic" nature creates a specific set of behaviors:

  • Water Insolubility: The lipophilic quinoline ring dominates, making the neutral molecule effectively insoluble in water (

    
    ).[2]
    
  • pH Sensitivity: The quinoline nitrogen (pKa

    
     4.[1]9) allows for protonation.[1] The compound becomes highly soluble in aqueous acids (pH 
    
    
    
    ) but precipitates immediately upon neutralization.[2]
  • "Oiling Out" Risk: During recrystallization, the flexible ethoxy chain lowers the melting point relative to the parent quinoline, often causing the compound to separate as an oil rather than a crystal in mixed-solvent systems.[1]

Solvent Selection Matrix

Use this guide to select the correct solvent system based on your experimental goal.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Synthesis, NMR, TransferPrimary choice for stock solutions.[2][1] Warning: Avoid for long-term storage due to potential alkylation reactions with the solvent stabilizer.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Biological Assays, HTSDifficult to remove.[2][1] Use only if high concentration is required for biological screening.[1]
Alcohols Methanol, EthanolModerate (Heating req.)[2][1]RecrystallizationSoluble when hot; sparingly soluble cold.[1] Ideal for purification but prone to "oiling out" if cooled too rapidly.[1]
Esters Ethyl AcetateGood Extraction (Workup)Excellent for liquid-liquid extraction from basic aqueous layers.[1]
Hydrocarbons Hexane, HeptanePoor Anti-solventUsed to force precipitation.[2][1] Do not use as a primary solvent.[1]
Aqueous Acid 0.1 M HCl, 1 M Acetic AcidHigh (as Salt)Reverse Phase HPLCThe nitrogen protonates, forming a soluble cation.[2] Essential for aqueous mobile phases.[1]

Troubleshooting Workflows (Q&A)

Scenario A: "My compound oils out during recrystallization instead of crystallizing."

Diagnosis: The solute concentration is too high, or the cooling rate is too fast, causing the compound to phase-separate as a supercooled liquid (oil) before it can organize into a crystal lattice.[2] This is common with ether-linked quinolines.[1]

Corrective Protocol (The "Seeding" Method):

  • Re-dissolve: Heat the mixture until the oil dissolves completely into the solvent (typically Ethanol or MeOH).

  • Adjust Polarity: Add the anti-solvent (e.g., Hexane/Water) dropwise at boiling temperature until a faint turbidity persists.[2][1]

  • Clear the Solution: Add one drop of the good solvent to clear the turbidity.

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath/block. Do not remove the flask.

  • Agitation: If oil droplets form at

    
    , scratch the inner glass wall with a glass rod to induce nucleation.[2][1]
    
Scenario B: "I see ghost peaks or baseline noise in my HPLC analysis."

Diagnosis: Solvent mismatch.[1] You likely dissolved the sample in pure DMSO or DCM, but your mobile phase is high-percentage water.[1] When the sample plug hits the mobile phase, the compound precipitates microscopically in the column head, redissolving slowly and causing tailing or artifacts.[2]

Solution:

  • Diluent: Dissolve the stock in Acetonitrile (ACN). If a higher concentration is needed, use 50:50 ACN:Water (acidified with 0.1% Formic Acid).[2][1]

  • Acidification: Ensure your mobile phase contains a buffer (e.g., 0.1% TFA or Formic Acid).[2][1] This keeps the quinoline nitrogen protonated and soluble in the aqueous phase.[1]

Scenario C: "The compound won't dissolve in CDCl3 for NMR."

Diagnosis: The sample may be a hydrochloride salt (often formed during synthesis using HCl workups) rather than the free base. Quinoline salts are insoluble in CDCl3.[1]

Test & Fix:

  • Test: Add a drop of

    
     to the NMR tube. If it dissolves, you have the salt.[2][1]
    
  • Fix: Perform a "mini-workup." Suspend the solid in DCM, wash with 5%

    
     (aq), dry the organic layer over 
    
    
    
    , evaporate, and re-dissolve in
    
    
    .

Visual Troubleshooting Guides

Diagram 1: Dissolution Strategy Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on the intended application.

SolubilityLogic Start Start: 5-(2-Chloroethoxy)quinoline Solid Goal What is your Goal? Start->Goal Synthesis Chemical Reaction Goal->Synthesis Analysis Analytical (HPLC/LCMS) Goal->Analysis Purification Recrystallization Goal->Purification NonPolar Non-Polar Reagents? Synthesis->NonPolar MobilePhase Is Mobile Phase Aqueous? Analysis->MobilePhase SolventSystem Solvent System? Purification->SolventSystem DCM Use DCM or Toluene NonPolar->DCM Yes Polar Nucleophilic Sub? NonPolar->Polar No DMF Use DMF or CH3CN Polar->DMF Acidify Must Acidify Diluent (Use 50:50 ACN:0.1% FA) MobilePhase->Acidify Yes (Standard RP) PureOrg Use pure ACN or MeOH MobilePhase->PureOrg No (Normal Phase) Ethanol Ethanol (Hot) -> Cool SolventSystem->Ethanol OilOut Oiling Out? Ethanol->OilOut SlowCool Reheat & Slower Cooling + Seed Crystal OilOut->SlowCool Yes

[2][1]

Diagram 2: The "Oiling Out" Rescue Workflow

Caption: Step-by-step intervention when the compound separates as an oil during purification.[1]

OilingOut Step1 1. Detect Oil (Droplets at bottom) Step2 2. Re-Heat (Dissolve to clear solution) Step1->Step2 Step3 3. Add Co-Solvent (Add 5-10% more good solvent) Step2->Step3 Step4 4. Insulate (Wrap flask in foil/cotton) Step3->Step4 Step5 5. Agitate (Stir slowly while cooling) Step4->Step5 Result Crystalline Solid Step5->Result

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of 10 mM Stock Solution (for Bio-Assays)

Target Concentration: 10 mM Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous Storage:[2] -20°C, desiccated.

  • Weighing: Accurately weigh 22.1 mg of 5-(2-Chloroethoxy)quinoline (MW

    
     221.68  g/mol ).
    
  • Vessel: Transfer to a 4 mL amber glass vial (protects from light-induced degradation).

  • Dissolution: Add 10.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate at room temperature for 2 minutes.

    • Note: Do not heat above 40°C to avoid degradation of the chloroethyl group.

  • QC: Inspect visually. The solution should be perfectly clear and colorless to faint yellow.[1]

Protocol 2: HPLC Sample Preparation (Reverse Phase)

Target: Avoid precipitation in the injector.[1]

  • Stock: Take 10

    
    L of the 10 mM DMSO stock.
    
  • Diluent Preparation: Mix 500

    
    L Acetonitrile + 500 
    
    
    
    L Water (containing 0.1% Formic Acid).
  • Dilution: Add the 10

    
    L stock to 990 
    
    
    
    L of Diluent.
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter into the HPLC vial.
    
    • Why PTFE? Nylon filters can bind quinoline derivatives.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link][2]

  • ResearchGate (2015). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline in Different Solvents. Retrieved from [Link]

  • Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 1-Bromo-2-Chloroethane

This technical support guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the effective removal of unreacted 1-bromo-2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the effective removal of unreacted 1-bromo-2-chloroethane from reaction mixtures. Our focus is on delivering scientifically sound, field-proven methodologies that ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing unreacted 1-bromo-2-chloroethane?

A1: The primary challenges stem from its physical and chemical properties. With a boiling point of 106-107 °C, it can be difficult to separate from products with similar volatility via standard distillation.[1] Its moderate polarity and solubility in a range of organic solvents can also complicate extractive workups. Furthermore, as a reactive alkylating agent, it can persist in a reaction mixture and interfere with subsequent synthetic steps or compromise the purity of the final product.[2]

Q2: What are the main strategies for removing this impurity?

A2: The three main strategies are:

  • Physical Separation: Techniques like distillation and chromatography that separate compounds based on their physical properties.

  • Chemical Quenching: Reacting the unreacted 1-bromo-2-chloroethane with a scavenger to convert it into a more easily removable compound.

  • Extractive Workup: Utilizing its solubility properties to wash it out of the organic phase.

The choice of method depends on the properties of your desired product and the reaction solvent.

Q3: When should I choose distillation?

A3: Distillation is a suitable option when your desired product has a significantly higher boiling point than 1-bromo-2-chloroethane (i.e., a difference of at least 40-50 °C). Simple or fractional distillation can be effective. However, this method is not recommended for heat-sensitive products.

Q4: Is chemical quenching a good option, and what reagents are effective?

A4: Chemical quenching is an excellent strategy when your product is stable to the quenching reagent. A nucleophilic scavenger can convert the electrophilic 1-bromo-2-chloroethane into a more polar, water-soluble species that can be easily removed during an aqueous workup. Effective quenching agents include:

  • Sodium thiosulfate: A common and cost-effective choice.

  • Sodium iodide: This can be used in a Finkelstein-type reaction to convert the starting material to the more reactive 1-iodo-2-chloroethane, which can then be more readily quenched or removed.[3][4]

Q5: How can I optimize an extractive workup to remove 1-bromo-2-chloroethane?

A5: To optimize an extractive workup, consider the following:

  • Solvent Choice: Use a non-polar organic solvent in which your product is highly soluble, but 1-bromo-2-chloroethane has lower solubility.

  • Aqueous Washes: Multiple washes with water or brine can help partition the moderately polar 1-bromo-2-chloroethane into the aqueous layer.[5]

  • pH Adjustment: While not directly affecting the neutral 1-bromo-2-chloroethane, adjusting the pH of the aqueous layer can be crucial for removing acidic or basic byproducts from the quenching step.

Q6: When is flash chromatography the best choice?

A6: Flash chromatography is ideal for removing 1-bromo-2-chloroethane when other methods are ineffective, especially when your product has a similar boiling point or solubility profile. It is also the method of choice for achieving very high purity. A non-polar eluent system will typically allow the desired, often more polar, product to be retained on the column while the less polar 1-bromo-2-chloroethane elutes more quickly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent 1-bromo-2-chloroethane peak in NMR/GC-MS after workup. 1. Insufficient quenching agent. 2. Inefficient phase separation during extraction. 3. Inappropriate solvent system for chromatography.1. Increase the amount of quenching agent and/or reaction time. 2. Perform additional aqueous washes; consider using brine to enhance phase separation. 3. Optimize your TLC to achieve better separation and translate to a more effective gradient for your flash column.
Formation of an emulsion during extractive workup. 1. The densities of the organic and aqueous layers are too similar. 2. High concentration of polar solvents like THF or dioxane.1. Add brine to the separatory funnel to increase the ionic strength and density of the aqueous layer. 2. If possible, remove the polar organic solvent via rotary evaporation before the workup.
Desired product is lost during the removal process. 1. Product has some water solubility and is being lost in the aqueous washes. 2. Product is co-distilling with 1-bromo-2-chloroethane. 3. Product is reacting with the quenching agent.1. Back-extract the aqueous layers with a fresh portion of the organic solvent. 2. Use fractional distillation with a high-efficiency column or switch to a different removal method. 3. Choose a milder quenching agent or a different removal strategy altogether.
Formation of a precipitate during quenching with sodium thiosulfate. The reaction mixture is acidic, leading to the decomposition of thiosulfate to elemental sulfur.[6]Neutralize the reaction mixture with a mild base like sodium bicarbonate before adding the sodium thiosulfate solution.

Decision-Making Workflow for Removal of 1-Bromo-2-Chloroethane

The following flowchart can guide you in selecting the most appropriate method for your specific needs.

Removal_Strategy start Start: Unreacted 1-bromo-2-chloroethane in reaction mixture product_properties Assess Product Properties: - Thermal Stability - Polarity - Solubility start->product_properties distillation_q Is the product thermally stable and high-boiling (BP > 150°C)? product_properties->distillation_q distillation Method 1: Distillation (Simple or Fractional) distillation_q->distillation Yes quenching_q Is the product stable to nucleophilic quenching agents? distillation_q->quenching_q No end Pure Product distillation->end quenching Method 2: Chemical Quenching (e.g., with Sodium Thiosulfate) quenching_q->quenching Yes extraction_q Does the product have low to moderate polarity? quenching_q->extraction_q No quenching->end extraction Method 3: Extractive Workup (with multiple aqueous washes) extraction_q->extraction Yes chromatography Method 4: Flash Chromatography extraction_q->chromatography No extraction->end chromatography->end

Caption: Decision workflow for selecting a removal method.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Thiosulfate

This protocol is effective for quenching unreacted 1-bromo-2-chloroethane, converting it to a more polar and water-soluble species.

Materials:

  • Reaction mixture containing unreacted 1-bromo-2-chloroethane

  • 10% (w/v) aqueous solution of sodium thiosulfate

  • Saturated aqueous solution of sodium bicarbonate (if the reaction mixture is acidic)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice-water bath. This helps to control any potential exotherm.

  • Neutralize (if necessary): If the reaction mixture is acidic, add a saturated aqueous solution of sodium bicarbonate dropwise until the pH is neutral or slightly basic. This prevents the decomposition of sodium thiosulfate.[6]

  • Add Quenching Solution: Slowly add the 10% aqueous sodium thiosulfate solution to the cooled reaction mixture with vigorous stirring. A molar excess (2-3 equivalents relative to the initial amount of 1-bromo-2-chloroethane) is recommended.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and wash the organic layer sequentially with water and then with brine.[2]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Extractive Workup

This method is suitable when the desired product is significantly less polar than 1-bromo-2-chloroethane.

Materials:

  • Reaction mixture

  • Organic solvent (e.g., hexanes, ethyl acetate)

  • Deionized water

  • Brine

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble.

  • First Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Repeat Washes: Repeat the water wash two more times to maximize the removal of 1-bromo-2-chloroethane into the aqueous phase.

  • Brine Wash: Perform a final wash with brine to remove residual water from the organic layer.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

Protocol 3: Flash Chromatography

This is the most powerful method for achieving high purity, especially for challenging separations.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column, flasks or test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Develop a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Aim for a system where your desired product has an Rf value of ~0.2-0.3 and is well-separated from the spot corresponding to 1-bromo-2-chloroethane.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elute the Column: Begin eluting with the non-polar solvent system, gradually increasing the polarity if a gradient is required.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Summary Table

PropertyValueSource
CAS Number 107-04-0
Molecular Formula C₂H₄BrCl
Molecular Weight 143.41 g/mol
Boiling Point 106-107 °C
Density 1.723 g/mL at 25 °C
Solubility in Water 7 g/L (20 °C)
Solubility in Organic Solvents Miscible with diethyl ether and ethanol.

References

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • 1-bromo-2-chloroethane. (n.d.). In ChemDB. Retrieved from [Link]

  • 1-Chloro-2-bromoethane. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Cas 107-04-0, 1-Bromo-2-chloroethane. (n.d.). LookChem. Retrieved from [Link]

  • Chemistry Practical Techniques: Solvent Extraction. (2012, April 11). [Video]. YouTube. Retrieved from [Link]

  • Chemically-active extraction. (n.d.). University of York. Retrieved from [Link]

  • Removal of Reaction Solvent by Extractive Workup. (n.d.). ACS Publications. Retrieved from [Link]

  • Nucleophilic substitution. (n.d.). IB Colourful Solutions in Chemistry. Retrieved from [Link]

  • Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Azeotropic distillation. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1-Bromo-2-chloroethane. (n.d.). Restek. Retrieved from [Link]

  • Exploring the Chemical Reactivity and Synthesis of 1-Bromo-2-chloroethane. (2026, February 14). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Elimination of Alkyl Halides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Fiveable. Retrieved from [Link]

  • Alkyl Halides. (n.d.). Retrieved from [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). Retrieved from [Link]

  • How do you avoid sulfur production during a sodium thiosulfate quench process? (2014, September 30). ResearchGate. Retrieved from [Link]

  • What will happen when bromoethane (CH3CH2Br) reacts with sodium iodide (NaI)? (2025, June 17). Filo. Retrieved from [Link]

  • Learning Guide for Chapter 10 - Alkyl Halides II. (n.d.). Utah Tech University. Retrieved from [Link]

  • Give two reasons to explain why 1-bromobutane should react more quickly with sodium iodide in... (n.d.). Retrieved from [Link]

  • Rearrangement with sodium iodide (ring opening). (2018, September 1). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Quinoline Ether Formation

Introduction Quinoline ethers are pivotal pharmacophores in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., chloroquine derivatives), kinase inhibitors, and receptor antagonists. Their fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline ethers are pivotal pharmacophores in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., chloroquine derivatives), kinase inhibitors, and receptor antagonists. Their formation typically proceeds via two primary pathways: Nucleophilic Aromatic Substitution (


)  of haloquinolines or O-Alkylation  of hydroxyquinolines.

Temperature is the single most critical variable in these reactions. It dictates not just the rate of reaction (


), but the chemoselectivity between the desired O-ether  and the thermodynamically stable (but often undesired) N-alkylated quinolone .

This guide synthesizes field-proven optimization strategies to help you navigate the thermodynamic vs. kinetic landscape of quinoline ether synthesis.

Part 1: Mechanism & Temperature Sensitivity (FAQ)

Q1: Why is temperature control more critical for quinoline ethers than standard phenyl ethers?

A: Unlike simple benzenes, the quinoline ring contains a basic nitrogen atom that creates a competing nucleophilic center.

  • The Ambident Nucleophile Problem: In the alkylation of 4-hydroxyquinoline, the molecule exists in tautomeric equilibrium with 4-quinolone.

    • Low Temperature (Kinetic Control): Favors attack by the oxygen (hard nucleophile) to form the O-ether .

    • High Temperature (Thermodynamic Control): Favors attack by the nitrogen (soft nucleophile) or rearrangement of the O-ether to the N-alkylated product (similar to the Chapman rearrangement).

  • 
     Context:  For 4-chloroquinolines, high temperatures are required to overcome the activation energy of the Meisenheimer complex formation. However, excessive heat leads to polymerization (tarring) or hydrolysis if trace water is present.
    
Q2: How does solvent choice influence the optimal temperature?

A: The optimal temperature is inextricably linked to solvent polarity.

  • Polar Aprotic (DMF, DMSO, NMP): These solvents stabilize the charged transition states of

    
     reactions, allowing them to proceed at lower temperatures (
    
    
    
    ) compared to non-polar solvents. However, at high temperatures (
    
    
    ), DMF can decompose to dimethylamine, which acts as a competing nucleophile.
  • Phase Transfer Conditions (Toluene/Water + TBAB): These often require higher bulk temperatures (

    
    ) but protect the substrate from harsh solvation effects, reducing N-alkylation side reactions.
    

Part 2: Troubleshooting Common Issues

Issue 1: "I am seeing high conversion but low isolated yield of the ether."

Diagnosis: You are likely forming the N-alkylated isomer (a quinolone) or decomposing the product.

  • Check: Does the byproduct have a lower

    
     on TLC? N-alkylated products are significantly more polar than O-ethers.
    
  • Root Cause: Reaction temperature was too high, or the reaction ran too long, allowing thermodynamic equilibration.

  • Solution:

    • Lower reaction temperature by

      
      .
      
    • Switch from a "soft" counter-ion base (

      
      ) to a "hard" one (
      
      
      
      or
      
      
      with 18-crown-6) to favor O-alkylation.
    • Stop the reaction immediately upon consumption of starting material; do not let it "cook" overnight.

Issue 2: "The reaction stalls at 50% conversion despite refluxing."

Diagnosis: Catalyst deactivation or "Stalled Equilibrium."

  • Root Cause: In

    
     reactions, the leaving group (chloride) can inhibit the reaction if not scavenged, or the alkoxide nucleophile has decomposed.
    
  • Solution:

    • Temperature Ramp: Instead of steady reflux, start at

      
       and ramp by 
      
      
      
      every 2 hours. This preserves the nucleophile.
    • Microwave Assist: Switch to microwave heating (e.g.,

      
       for 10 mins). The rapid heating profile often bypasses slow decomposition pathways.
      
Issue 3: "My product is contaminated with a 'tar-like' substance."

Diagnosis: Polymerization of the quinoline ring.

  • Root Cause: Oxidative degradation at high temperatures, especially in electron-deficient quinolines (e.g., nitro-substituted).

  • Solution:

    • Degas Solvents: Oxygen at high temps promotes radical polymerization. Sparge solvents with Argon/Nitrogen.[1]

    • Lower Temp + Catalyst: Use a palladium catalyst (Buchwald-Hartwig conditions) to lower the required temperature from

      
       to 
      
      
      
      .

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired


/O-Alkylation pathway and the undesired N-Alkylation/Decomposition pathways, highlighting the temperature dependence.

QuinolinePathways SM Starting Material (4-Chloroquinoline or 4-Hydroxyquinoline) Inter Transition State (Meisenheimer or Enolate) SM->Inter Activation Energy (Requires Heat) Tar Polymerization/Tar SM->Tar Oxidative Degradation (Extreme Heat + O2) Prod_O Product A: Quinoline Ether (O-Alkylation) DESIRED Inter->Prod_O Kinetic Control (Low/Med Temp, <100°C) Prod_N Product B: N-Alkyl Quinolone (N-Alkylation) UNDESIRED Inter->Prod_N Thermodynamic Control (High Temp, >120°C) Prod_O->Prod_N Thermal Rearrangement (Prolonged Heating)

Figure 1: Mechanistic divergence in quinoline ether synthesis. Note that prolonged heating can convert the desired Ether (A) into the thermodynamically stable Quinolone (B).

Part 4: Optimized Experimental Protocol ( )

Objective: Synthesis of 4-ethoxyquinoline from 4-chloroquinoline with minimized N-alkylation.

Reagents:
  • 4-Chloroquinoline (1.0 eq)

  • Sodium Ethoxide (1.5 eq) [Freshly prepared preferred]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Preparation (0 min):

    • Flame-dry a 2-neck round bottom flask.

    • Add 4-Chloroquinoline and dissolve in anhydrous DMF (0.5 M concentration).

    • Critical: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Nucleophile Addition (T = 0°C):

    • Cool the solution to

      
       in an ice bath.
      
    • Add Sodium Ethoxide portion-wise over 10 minutes. Reason: Exothermic addition can cause local overheating and side reactions.

  • Reaction Phase 1 (T = 60°C):

    • Remove ice bath. Heat to

      
      .
      
    • Monitor by TLC/LCMS after 1 hour.

    • Expectation: ~30-50% conversion. If <10%, proceed to Phase 2.

  • Reaction Phase 2 (T = 90°C - Optimization Point):

    • Increase temperature to

      
      .
      
    • Monitor every 30 minutes.

    • Stop Condition: Stop when SM is <5% or if N-alkyl byproduct (lower

      
      ) appears.
      
  • Workup:

    • Cool to Room Temp.[2][3][4][5] Pour into ice-cold brine . (Rapid cooling prevents post-reaction equilibration).

    • Extract with EtOAc.[2][4]

Part 5: Data & Optimization Tables

The following data summarizes the impact of temperature and solvent on the Ratio of O-Alkylation (Ether) to N-Alkylation (Quinolone) for a standard 4-hydroxyquinoline alkylation.

Table 1: Temperature vs. Regioselectivity (Solvent: DMF, Base:


) 
TemperatureTime (h)Conversion (%)O-Ether : N-Quinolone RatioYield (Isolated)
25°C 2415%>99 : 1N/A (Too slow)
60°C 685%95 : 5 78%
90°C 298%80 : 2065%
120°C 1100%40 : 6035% (Ether)

Table 2: Solvent Effects at Fixed Temperature (80°C)

SolventDielectric ConstantO : N RatioNotes
THF 7.598 : 2Slow reaction rate; poor solubility.
Acetone 2192 : 8Good balance; limited by boiling point (56°C).
DMF 3885 : 15Fast reaction; requires strict temp control.
DMSO 4770 : 30Favors N-alkylation due to high polarity.

References

  • BenchChem. Troubleshooting Low Yield in Friedländer Synthesis of Quinolines. (2025).[3][4][6][7][8][9] Retrieved from

  • Smolecule. Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis. (2026).[2] Retrieved from

  • MDPI. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. (2017).[10] Retrieved from

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Retrieved from

  • Master Organic Chemistry. Synthesis of Ethers via SN1 and Williamson Ether Synthesis. (2014).[11] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Williamson Ether Synthesis

Welcome to the Advanced Diagnostic Guide for the Williamson ether synthesis. Designed for researchers, application scientists, and drug development professionals, this guide moves beyond basic textbook theory to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostic Guide for the Williamson ether synthesis. Designed for researchers, application scientists, and drug development professionals, this guide moves beyond basic textbook theory to address the mechanistic bottlenecks, solvent microenvironments, and biphasic challenges that cause low conversion rates in the laboratory.

Diagnostic Workflow

Before adjusting reaction parameters, use the following logical pathway to identify the primary kinetic or thermodynamic bottleneck in your synthesis.

Troubleshooting Start Low Conversion Rate Detected CheckSubstrate Analyze Alkyl Halide (1°, 2°, or 3°?) Start->CheckSubstrate IsTertiary 3° or Bulky 2° Halide CheckSubstrate->IsTertiary IsPrimary 1° or Unhindered 2° CheckSubstrate->IsPrimary E2 E2 Elimination Dominates (Change Route) IsTertiary->E2 CheckSolvent Evaluate Solvent System IsPrimary->CheckSolvent Protic Protic Solvent (e.g., EtOH, H2O) CheckSolvent->Protic Aprotic Polar Aprotic (e.g., DMF, MeCN) CheckSolvent->Aprotic Solvation Nucleophile Solvated (Switch to Aprotic/PTC) Protic->Solvation CheckBase Verify Alkoxide Formation Aprotic->CheckBase Success Optimize Temp/Time (Product Formed) CheckBase->Success

Diagnostic workflow for resolving low conversion in Williamson ether synthesis.

Core Troubleshooting Modules (FAQs)

Module A: Substrate Limitations & The E2 Competition

Q: Why am I observing high starting material recovery alongside alkene byproducts instead of the desired ether? A: This is the classic signature of a competing E2 (elimination) pathway. The Williamson ether synthesis operates strictly via a bimolecular nucleophilic substitution (SN2) mechanism (1)[1]. Because alkoxide anions are strong bases, the use of sterically hindered secondary (2°) or tertiary (3°) alkyl halides creates an insurmountable steric barrier for backside attack. Instead of acting as a nucleophile, the alkoxide acts as a base, abstracting a beta-proton and driving an E2 elimination to form an alkene (2)[2]. Solution: Always design your retrosynthesis so that the alkoxide attacks the least sterically hindered carbon.

Module B: Solvent Microenvironments & Nucleophile Solvation

Q: I am using ethanol as my solvent, but conversion has stalled at 30%. How does the solvent choice affect SN2 kinetics? A: Protic solvents (like ethanol or water) heavily solvate the alkoxide nucleophile via hydrogen bonding. This creates a dense hydration shell around the anion, drastically reducing its availability and nucleophilicity, which stalls the reaction rate (3)[3]. To accelerate the reaction, switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the metal cation but leave the alkoxide anion relatively unsolvated, rendering it a highly potent nucleophile (4)[4].

Module C: Overcoming Biphasic Incompatibility

Q: My alkoxide salt is completely insoluble in the organic phase containing my alkyl halide. How can I drive this biphasic reaction to completion? A: Employ Phase-Transfer Catalysis (PTC). By adding a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), the lipophilic cation pairs with the polar alkoxide anion. This complex transports the nucleophile across the phase boundary into the non-polar organic phase. Once removed from the protic aqueous environment, solvent interactions weaken, and the alkoxide becomes a "naked," highly reactive nucleophile (5)[5]. This method avoids the need for strictly anhydrous conditions and often leads to near-quantitative yields (6)[6].

Quantitative Data & Reaction Parameters

Table 1: Substrate & Solvent Matrix for Williamson Ether Synthesis

Alkyl Halide ClassOptimal Solvent TypePrimary Reaction PathwayExpected Conversion Rate
Primary (1°) Polar Aprotic (DMF, MeCN)SN2 (Substitution)> 90%
Primary (1°) Protic (EtOH, MeOH)SN2 (Retarded Kinetics)30 - 50%
Secondary (2°) Polar Aprotic (DMSO)SN2 / E2 Competition40 - 60%
Tertiary (3°) AnyE2 (Elimination)< 5% (Ether Yield)

Table 2: Relative Leaving Group Kinetics in SN2 Etherification

Leaving GroupRelative SN2 ReactivityMechanistic Notes
Tosylate (-OTs) ~10,000Excellent leaving group; minimizes E2 due to lower basicity requirement.
Iodide (-I) ~30,000Highly polarizable; fast kinetics but prone to side reactions (e.g., light sensitivity).
Bromide (-Br) ~10,000Standard balance of stability and reactivity for most laboratory syntheses.
Chloride (-Cl) ~200Slow kinetics; often requires elevated temperatures or Phase-Transfer Catalysis.

Self-Validating Experimental Protocol

Standard Operating Procedure: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Objective: Synthesize an aryl alkyl ether from a phenol and a primary alkyl chloride using biphasic conditions. This protocol uses visual phase separation and TLC monitoring to confirm intermediate formation, ensuring no step is performed blindly.

Step 1: In Situ Alkoxide Generation

  • Action: In a reaction vessel, dissolve 1.0 eq of the phenol in a minimal amount of organic solvent (e.g., toluene). Add 1.5 eq of aqueous NaOH (50% w/w).

  • Causality: The high concentration of NaOH drives the equilibrium toward complete deprotonation of the phenol. Using a 50% w/w solution minimizes the aqueous volume, which is critical for maintaining a high concentration gradient for the phase-transfer catalyst (6)[6].

  • Validation Checkpoint: The aqueous layer should exhibit a distinct color change (often yellow/orange for phenoxides), confirming alkoxide formation.

Step 2: Phase-Transfer Catalyst Addition

  • Action: Add 5 mol% of tetrabutylammonium bromide (TBAB) to the biphasic mixture.

  • Causality: The lipophilic tetrabutylammonium cation forms an ion pair with the phenoxide anion. This complex is highly soluble in the organic phase, effectively transporting the nucleophile across the phase boundary. Once in the non-polar phase, the alkoxide is stripped of its hydration shell, becoming a highly reactive nucleophile (5)[5].

Step 3: Alkylation and High-Shear Agitation

  • Action: Add 1.2 eq of the primary alkyl halide. Stir the mixture vigorously (≥800 rpm) at 60–80 °C.

  • Causality: Vigorous agitation maximizes the interfacial surface area between the aqueous and organic layers. Because the transfer of the ion pair across the phase boundary is often the rate-limiting physical step, high shear ensures the chemical SN2 reaction remains the primary kinetic driver (5)[5].

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1) every 2 hours. The disappearance of the highly polar phenoxide spot (baseline) and the emergence of a non-polar ether spot (high Rf) validates conversion.

Step 4: Workup and Isolation

  • Action: Cool the mixture, separate the organic layer, wash with 1M NaOH (to remove unreacted phenol), followed by brine, and dry over anhydrous Na2SO4.

  • Causality: The basic wash ensures that any residual starting material (phenol) is partitioned back into the aqueous waste, preventing contamination of the final lipophilic ether product.

References

  • 3, wikipedia.org

  • 5, scribd.com 3.6, benchchem.com 4.4, benchchem.com

  • 1, vedantu.com 6.2, libretexts.org

Sources

Troubleshooting

Technical Support Center: Stability of 5-(2-Chloroethoxy)quinoline

This guide serves as a specialized technical resource for researchers utilizing 5-(2-Chloroethoxy)quinoline (CAS: 5541-67-3). It addresses stability concerns, degradation mechanisms, and troubleshooting strategies specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers utilizing 5-(2-Chloroethoxy)quinoline (CAS: 5541-67-3). It addresses stability concerns, degradation mechanisms, and troubleshooting strategies specifically under basic conditions, a common environment for nucleophilic substitution reactions involving this intermediate.

Executive Stability Summary

5-(2-Chloroethoxy)quinoline is a bifunctional intermediate containing a base-stable quinoline ring and a base-labile 2-chloroethyl ether side chain. While the quinoline core is robust in alkaline environments, the side chain is susceptible to two primary degradation pathways: E2 Elimination and Hydrolysis .

Stability Matrix
ParameterConditionStability RatingRisk / Observation
pH (Basic) pH 8–10 (Weak Base)High Stable at RT. Ideal for storage or mild reactions.
pH (Basic) pH > 12 (Strong Base)Low Risk of E2 elimination to vinyl ether.
Temperature > 60°C in BaseCritical Rapid hydrolysis (to alcohol) or elimination.
Solvent Protic (Water/MeOH)Moderate Promotes hydrolysis (

) over elimination.
Solvent Aprotic (DMF/DMSO)Low Promotes elimination (E2) if strong base is present.
Light UV / AmbientModerate Quinoline ring is photosensitive (N-oxide formation).

Troubleshooting & FAQs

Direct solutions for experimental anomalies.

Q1: I observe a new impurity peak at M-36 (approx. m/z 171) during my reaction. What is it?

Diagnosis: You are likely observing 5-(vinyloxy)quinoline , resulting from the E2 elimination of HCl.

  • Cause: This occurs when the compound is exposed to strong bases (e.g., NaH, KOtBu) or heated in the presence of base without a sufficient nucleophile to intercept the intermediate.

  • Solution: Lower the reaction temperature. If using a strong base, switch to a milder inorganic base (e.g.,

    
     or 
    
    
    
    ) or ensure your nucleophile (amine/thiol) is present in excess before adding the base.
Q2: My yield is low, and I see a polar byproduct (M-18 relative to starting material).

Diagnosis: This is likely 5-(2-hydroxyethoxy)quinoline (the alcohol derivative).

  • Cause: Hydrolysis via an

    
     mechanism.[1] Hydroxide ions (
    
    
    
    ) from aqueous base or wet solvents have displaced the chloride.
  • Solution: Ensure anhydrous conditions. Use dry solvents (DMF/Acetonitrile) and anhydrous bases. If aqueous base is required, use a biphasic system (e.g., DCM/Water) with a phase transfer catalyst to limit the exposure of the ether chain to the aqueous phase.

Q3: The reaction mixture turned from colorless/pale yellow to dark brown. Is the compound degraded?

Diagnosis: This indicates oxidative degradation or photodegradation of the quinoline ring, not necessarily the side chain.

  • Cause: Quinolines are electron-deficient aromatics but are sensitive to photo-oxidation, forming N-oxides or polymerized byproducts.

  • Solution: Check the purity by HPLC. If the main peak is intact, the color may be due to trace impurities (common in quinolines). For future experiments, wrap reaction vessels in foil and purge with nitrogen/argon.

Technical Deep Dive: Degradation Mechanisms

Understanding the competition between Substitution (


) and Elimination (E2) is critical for optimizing yields.
The Mechanistic Fork

Under basic conditions, the base (


) can act in two ways:
  • Nucleophile (

    
    ):  Attacks the 
    
    
    
    -carbon bearing the chlorine, displacing it. This is the desired pathway for synthesizing amino-ethoxy derivatives.
  • Base (E2): Abstructs a proton from the

    
    -carbon (adjacent to the oxygen). The electrons collapse to form a double bond, expelling chloride. This forms the Vinyl Ether  byproduct.
    

Key Insight: The ether oxygen at position 5 exerts an electron-donating effect, but also acts as a weak inductive withdrawer on the


-hydrogens, making them slightly acidic and susceptible to elimination by bulky or strong bases.
Visualization of Pathways

The following diagram illustrates the competing pathways for 5-(2-Chloroethoxy)quinoline in basic media.

G cluster_0 Reaction Environment Start 5-(2-Chloroethoxy)quinoline (Starting Material) Vinyl 5-(Vinyloxy)quinoline (Impurity: Elimination) Start->Vinyl Strong Base / Heat (E2 Elimination) Alcohol 5-(2-Hydroxyethoxy)quinoline (Impurity: Hydrolysis) Start->Alcohol Aq. NaOH / Wet Solvent (SN2 Hydrolysis) Product 5-(2-Aminoethoxy)quinoline (Target Product) Start->Product Amine (HNR2) (SN2 Substitution)

Caption: Competing reaction pathways for 5-(2-Chloroethoxy)quinoline under basic conditions. Red path indicates elimination (degradation); Green path indicates desired substitution.

Standard Operating Protocol: Stability Assessment

Use this protocol to validate the stability of your specific lot under your reaction conditions.

Objective: Determine the half-life (


) of the starting material in the reaction solvent/base system.
Materials
  • Stock Solution: 10 mM 5-(2-Chloroethoxy)quinoline in DMSO.

  • Test Solvent: The solvent intended for synthesis (e.g., DMF, Acetonitrile).

  • Base: The base intended for synthesis (e.g.,

    
    , 
    
    
    
    ).
  • Internal Standard: Fluorene or similar non-reactive standard.

Procedure
  • Preparation: In a vial, mix 1.0 mL of Test Solvent with 5 equivalents of Base.

  • Initiation: Add 100 µL of Stock Solution. Stir at the intended reaction temperature (e.g., 60°C).

  • Sampling:

    • Take a 50 µL aliquot at

      
      .
      
    • Quench: Immediately dilute into 500 µL of 1:1 Acetonitrile:Water (0.1% Formic Acid) to neutralize the base and stop the reaction.

  • Analysis: Inject onto HPLC-UV/MS.

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% ACN in Water.

  • Calculation: Plot the Area Ratio (Compound/Internal Standard) vs. Time.

Pass Criteria: >95% recovery after 24h indicates the system is stable enough for slow kinetics. <80% recovery suggests a high risk of byproduct formation; lower the temperature or change the base.

References

  • BenchChem. (2025).[2] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69458, 5-Chloroquinoline. Retrieved from

  • M. Ishizaki et al. (2004).[3] Allyl aryl ethers cleavage by Pd/C under mild and basic conditions. Tetrahedron, 60, 7973-7981.[3] Retrieved from

  • Jack Westin. (2025). Cleavage of Ethers - Organic Chemistry Mechanisms. Retrieved from

  • GuideChem. (2024). Properties and Applications of 2-Chloroquinoline Derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 5-(2-Chloroethoxy)quinoline

Technical Snapshot & Molecule Analysis Before attempting purification, it is critical to understand the physicochemical properties driving the separation. PropertyValue / CharacteristicChromatographic Implication Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Snapshot & Molecule Analysis

Before attempting purification, it is critical to understand the physicochemical properties driving the separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Quinoline core + Chloroethyl etherUV Active: Strong absorption (visualize at 254 nm).[1]
Basicity (

)
~4.9 (Quinoline Nitrogen)Tailing Risk: The basic nitrogen will interact strongly with acidic silanols on standard silica, causing peak broadening and tailing.
Polarity Moderate (Lipophilic tail + Polar core)Elution Order: Product is an ether (H-bond acceptor only).[1] Starting material (5-hydroxyquinoline) is a phenol (H-bond donor).[1] Product elutes BEFORE starting material.
Stability Alkyl chloride moietyReactivity Warning: Avoid strong nucleophiles (e.g., concentrated primary amines) in the mobile phase for prolonged periods to prevent displacement of the chloride.

Strategic Overview: The "Tailing" Challenge

The primary failure mode for purifying 5-(2-Chloroethoxy)quinoline is peak tailing.[1] Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

).[1]

The Mechanism of Failure:



This acid-base interaction acts as a "secondary retention mechanism," causing the compound to drag along the column rather than partitioning cleanly.[1]

The Solution: You must suppress this interaction using one of two strategies:

  • Mobile Phase Modifier: Saturate the silanols with a volatile base (Triethylamine).[1]

  • Stationary Phase Change: Use Amine-functionalized silica (bonded phase).[1]

Recommended Protocols

Protocol A: Standard Silica Gel (Cost-Effective)

Best for routine purification when amine-bonded silica is unavailable.[1]

  • Stationary Phase: Standard Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1][2]

Step-by-Step Methodology:

  • Column Pre-treatment (Critical): Flush the column with 3 CV (Column Volumes) of Hexane containing 1% TEA .[1] This neutralizes the acidic sites before the sample touches the column.[2]

  • Eluent Preparation: Prepare the gradient solvents (Hexane/EtOAc) containing 0.5% TEA .

    • Note: Maintaining TEA in the run solvent prevents the "stripping" of the base from the silica surface during the gradient.

  • Gradient Setup:

    • 0–5 min: 5% EtOAc (Isocratic hold to elute non-polar impurities).[1]

    • 5–20 min: 5%

      
       40% EtOAc (Linear gradient).[1]
      
    • Target Rf: The product typically elutes between 20-30% EtOAc.

  • Sample Loading: Dissolve crude in a minimum amount of DCM or Toluene. Avoid loading in pure EtOAc, as it may cause band broadening.

Protocol B: Amine-Functionalized Silica (High Performance)

Best for difficult separations or scaling up.[1]

  • Stationary Phase: KP-NH (Amine-bonded silica).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (No TEA required).

Why this works: The stationary phase surface is already functionalized with propyl-amine groups. These groups shield the acidic silanols and repel the basic quinoline nitrogen, resulting in sharp, symmetrical peaks.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on your specific constraints.

PurificationLogic Start START: Crude 5-(2-Chloroethoxy)quinoline CheckSM Check Impurity Profile (TLC) Start->CheckSM IsTailing Is Product Tailing on TLC? CheckSM->IsTailing StdSilica Standard Silica Gel IsTailing->StdSilica Yes (Severe) & Budget constrained AmineSilica Amine-Bonded Silica (KP-NH) IsTailing->AmineSilica Yes & High Purity needed AddTEA Add 1% Triethylamine (TEA) to Mobile Phase StdSilica->AddTEA NoAdd Use Hexane/EtOAc (No Additive) AmineSilica->NoAdd Result1 Isolate Product (Evaporate TEA) AddTEA->Result1 Sharp Peaks Result2 Isolate Product NoAdd->Result2 Sharp Peaks (Best Recovery)

Caption: Decision matrix for selecting stationary phase and mobile phase modifiers based on tailing severity and resource availability.

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (5-hydroxyquinoline). How do I separate them?

Diagnosis: This is a polarity issue. Solution:

  • Check Elution Order: The product (ether) is less polar than the starting material (phenol).[1] The product should elute first.

  • Optimize Gradient: If they are too close, flatten the gradient. Instead of a fast ramp (5%

    
     40%), use a shallow ramp (e.g., 10% 
    
    
    
    25% EtOAc over 20 CV).
  • DCM/MeOH Alternative: If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol.[1] Start with 100% DCM and ramp to 5% MeOH. Note: You still need TEA if using standard silica.

Q2: I see "ghost peaks" or poor mass balance. Where is my compound?

Diagnosis: Irreversible adsorption.[3] Solution: The quinoline nitrogen might be binding too tightly to highly active silica sites.

  • Action: Switch to Protocol B (Amine Silica) .

  • Rescue: If the compound is stuck on a standard column, flush with DCM containing 10% Methanol and 1% Ammonium Hydroxide (

    
    ) to strip the column.
    
Q3: Can I use Acetone instead of Ethyl Acetate?

Technical Advice: Avoid Acetone. While Acetone is a good solvent, it absorbs UV at higher wavelengths (cutoff ~330 nm), which can interfere with the detection of the quinoline ring (typically monitored at 254 nm).[1] Stick to EtOAc or MeOH/DCM.[4]

Q4: Is the chloroethyl group stable on silica?

Stability Check: Generally, yes. Primary alkyl chlorides are relatively stable on silica gel for the duration of a flash run (20-40 mins). However, do not leave the compound dried on the silica overnight . Elute and evaporate immediately to prevent hydrolysis or decomposition.

References

  • Biotage Application Note. Strategies for the Purification of Basic Compounds. Retrieved from

  • Teledyne ISCO. Purification of Heterocycles: Overcoming Tailing on Silica. Retrieved from

  • Journal of Organic Chemistry. General procedures for the synthesis and purification of quinoline derivatives. (Standard practice for N-heterocycle chromatography).[1]

  • PubChem. 5-Chloroquinoline (Analogous basicity data).[1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(2-Chloroethoxy)quinoline by Recrystallization

Welcome to the technical support center for the purification of quinoline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 5-(2-Chloroe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 5-(2-Chloroethoxy)quinoline and related compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the recrystallization process.

Troubleshooting Guide

This section offers solutions to specific problems you may encounter during the purification of 5-(2-Chloroethoxy)quinoline.

Problem: My 5-(2-Chloroethoxy)quinoline is "oiling out" and won't crystallize.

Answer:

"Oiling out" is a common issue where the compound separates from the solution as a liquid (an oil) rather than forming solid crystals.[1][2] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[3][4] For quinoline derivatives, which can sometimes be oils or low-melting solids, this is a frequent challenge.[5] The impurities present in the crude product can also lower the melting point, exacerbating the problem.[3][6]

Here are several strategies to resolve this issue:

  • Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[1][3] Allow the solution to cool much more slowly this time.

  • Lower the Crystallization Temperature: If the boiling point of your solvent is higher than the melting point of your compound, oiling out is more likely.[1][7] Consider switching to a lower-boiling point solvent.

  • Vigorous Agitation: As the solution cools and the oil begins to form again, stir the mixture vigorously.[7][8] This can break up the oil into smaller droplets, which may provide nucleation sites for crystal growth.[7]

  • Change the Solvent System: The polarity difference between your compound and the solvent might be too large.[6] If you are using a non-polar solvent and the compound is oiling out, try a slightly more polar solvent like ethanol or isopropanol.[6] Alternatively, a mixed-solvent system can be effective.[6]

Caption: Decision workflow for troubleshooting "oiling out".

Problem: I have a very low or zero yield of crystals after cooling.

Answer:

This is one of the most common recrystallization problems and almost always points to one primary cause: using too much solvent.[1][3][9] The goal is to create a saturated solution at high temperature, so that upon cooling, the solubility drops and the compound crystallizes.[7] If an excess of solvent is used, the compound will remain in solution even at low temperatures.[8][9]

Solutions:

  • Reduce Solvent Volume: Gently boil the solution in a fume hood to evaporate some of the solvent.[1][3] Once you observe turbidity (cloudiness) forming in the hot solution, add a minimal amount of hot solvent back until it just redissolves. Then, allow it to cool again.

  • Check for Residual Compound: If you have already filtered the solution and discarded the mother liquor, you can check if significant product was lost by taking a small sample of the filtrate and evaporating it. A large amount of solid residue indicates that too much solvent was the culprit.[3]

  • Second Crop Recovery: Do not discard the mother liquor (the filtrate after collecting your crystals). You can often recover a "second crop" of crystals by concentrating the filtrate by boiling off a portion of the solvent and re-cooling.[3][10] Note that this second crop may be less pure than the first.

Problem: No crystals form, even after extensive cooling in an ice bath.

Answer:

If you are confident you have not used an excessive amount of solvent, the failure to crystallize is likely due to the formation of a supersaturated solution.[1] In this state, the solute concentration is higher than its normal solubility, but there are no nucleation sites for crystal growth to begin.

Inducing Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[1][8][9] The microscopic scratches on the glass can provide a surface for the first crystals to form.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution.[1][8][9] This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

  • Flash Freeze: In some cases, briefly placing the solution in a very cold bath (e.g., dry ice/acetone) can induce rapid nucleation. Be aware that this can sometimes lead to the formation of very small, less pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 5-(2-Chloroethoxy)quinoline?

A1: The perfect solvent meets several criteria, based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[7][8][11]

  • Solubility Gradient: 5-(2-Chloroethoxy)quinoline should be very soluble in the hot solvent but have low solubility in the same solvent when cold. This is the most critical factor for good recovery.

  • Boiling Point: The solvent's boiling point should ideally be below the melting point of the pure 5-(2-Chloroethoxy)quinoline to prevent oiling out.[7]

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals after filtration.[10]

SolventBoiling Point (°C)PolarityNotes for Quinoline Derivatives
Ethanol 78PolarAn excellent general-purpose solvent for many quinoline derivatives.[10][12]
Methanol 65PolarSimilar to ethanol but more volatile; sometimes used for recrystallization.[10][13]
Isopropanol 82PolarA good alternative to ethanol, with a slightly higher boiling point.
Acetone 56Polar AproticCan be a good solvent, but its low boiling point can make it difficult to work with.[10]
Ethyl Acetate 77IntermediateGood for compounds of intermediate polarity.[10] Often used in mixed systems with hexane.
Toluene 111Non-polarGood for aromatic compounds, but the high boiling point can be difficult to remove.[10][12]
Hexane/Heptane ~69 / ~98Non-polarOften used as the "anti-solvent" or "poor" solvent in a mixed-solvent system.[10][14]
Water 100Very PolarWhile quinoline itself is more soluble in hot water, derivatives can vary.[12] Often used in a mixed system with a polar organic solvent like ethanol or acetone.[14]

Q2: How do I perform a solvent screen to find a suitable solvent?

A2: A systematic solvent screen is crucial. This is done on a small scale to conserve your crude product.

Protocol: Small-Scale Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude 5-(2-Chloroethoxy)quinoline into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, agitating after each drop.

  • Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.

  • Take the tubes from step 3 and gently heat them in a water or sand bath. Continue adding the hot solvent dropwise until the compound just dissolves.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • A good solvent is one in which the compound dissolves when hot and forms a significant amount of crystals upon cooling.

Q3: What is a mixed-solvent recrystallization and when should I use it?

A3: This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[11]

When to use it: This method is perfect for situations where your compound is either too soluble or too insoluble in all common single solvents. For quinoline derivatives that might be oily, using a good solvent like dichloromethane or ethyl acetate and then adding a non-polar anti-solvent like hexane can be very effective at inducing crystallization.[5]

Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Set the solution aside to cool slowly, allowing crystals to form.

Q4: What are the key safety precautions when performing a recrystallization?

A4: Safety is paramount in any laboratory procedure.

  • Fume Hood: Always perform recrystallizations using organic solvents in a certified chemical fume hood to avoid inhaling vapors.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Heating: When heating flammable organic solvents, always use a steam bath, water bath, or heating mantle. Never use an open flame from a Bunsen burner.

  • Bumping: To prevent the violent boiling of the solvent (bumping), use a boiling chip or magnetic stirring.

  • Pressure Build-up: Never heat a closed system. Ensure your apparatus (e.g., an Erlenmeyer flask with a loose-fitting watch glass on top) is not sealed.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 5-(2-Chloroethoxy)quinoline

This guide provides a technical analysis of the 1H NMR spectrum of 5-(2-Chloroethoxy)quinoline , a critical intermediate in the synthesis of quinoline-based kinase inhibitors and receptor antagonists. It objectively comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum of 5-(2-Chloroethoxy)quinoline , a critical intermediate in the synthesis of quinoline-based kinase inhibitors and receptor antagonists. It objectively compares the spectral characteristics of the product against its precursor, 5-hydroxyquinoline , to establish a self-validating protocol for synthesis verification.

A Comparative Publish Guide for Structural Validation

Executive Summary & Analytical Strategy

In drug development, the O-alkylation of hydroxyquinolines is a pivotal step. The conversion of 5-hydroxyquinoline to 5-(2-chloroethoxy)quinoline introduces a chloroethyl side chain, altering the physicochemical properties of the scaffold.

Why 1H NMR? While Mass Spectrometry (MS) confirms molecular weight, only 1H NMR definitively proves the regiochemistry of the alkylation (O-alkylation vs. N-alkylation) and the integrity of the ethylene linker. This guide focuses on the diagnostic signal evolution —specifically the appearance of the


 ethylene system and the disappearance of the labile phenolic proton.
Core Comparison: Precursor vs. Product
FeaturePrecursor: 5-HydroxyquinolineProduct: 5-(2-Chloroethoxy)quinolineDiagnostic Value
Labile Proton Broad singlet (

> 9.5 ppm)
Absent Confirms consumption of starting material.
Linker Region Empty (3.0 - 5.0 ppm)Two Distinct Triplets Confirms successful alkylation.
Aromatic Region Complex MultipletShifted MultipletIndicates electronic environment change.
Solubility High in DMSO-

; Poor in CDCl

High in CDCl

Product is more lipophilic.

Experimental Protocol

To ensure reproducible data, follow this standardized acquisition workflow.

Sample Preparation[1][2][3]
  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  for the product to minimize solvent peaks and prevent exchangeable proton broadening. Use DMSO-
    
    
    
    for the precursor due to solubility limits.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1 or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy).
    
  • Scans (NS): 16 (sufficient for >95% purity).

  • Temperature: 298 K (25°C).

Detailed Spectral Analysis

Region 1: The Aliphatic "Linker" Zone (New Signals)

The most definitive proof of synthesis is the appearance of the 2-chloroethoxy chain. This appears as a classic triplet-triplet system.

  • 
     4.45 ppm (t, 
    
    
    
    Hz, 2H):
    Assigned to -O-CH
    
    
    -
    . This signal is significantly deshielded by the adjacent oxygen atom and the aromatic ring current.
  • 
     3.95 ppm (t, 
    
    
    
    Hz, 2H):
    Assigned to -CH
    
    
    -Cl
    . Deshielded by the chlorine atom but less so than the oxygen-adjacent protons.

Technical Insight: If these triplets appear as complex multiplets, it indicates "roofing" (second-order effects), suggesting the chemical shift difference (


) is small relative to the coupling constant (

). This is common at lower field strengths (300 MHz).
Region 2: The Aromatic Zone (Quinoline Scaffold)

The quinoline ring protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) resonate between 6.8 and 9.0 ppm.
  • H-2 (

    
     ~8.9 ppm, dd):  The most downfield signal, deshielded by the adjacent Nitrogen.
    
  • H-4 (

    
     ~8.5 ppm, d):  Peri-position to the substituent.[1] In 5-substituted quinolines, this proton is sensitive to the substituent's steric and electronic nature.
    
  • H-3 (

    
     ~7.4 ppm, dd):  Typically the most upfield proton of the pyridine ring.
    
  • H-6, H-7, H-8 (

    
     6.9 - 7.8 ppm):  The benzene ring protons. H-6 (ortho to the alkoxy group) will show a doublet or dd pattern.
    
Region 3: The Labile Zone (Synthesis Verification)
  • Precursor: A broad singlet typically >9.5 ppm (in DMSO-

    
    ) corresponding to the phenolic -OH .
    
  • Product: Complete absence of this signal in the final spectrum.

Visualization & Workflow

Figure 1: Synthesis & Analysis Workflow

This diagram outlines the logical flow from reaction to spectral validation.

G Precursor 5-Hydroxyquinoline (Precursor) Reaction O-Alkylation (1-Bromo-2-chloroethane + K2CO3) Precursor->Reaction Workup Extraction & Purification (DCM/Water) Reaction->Workup SamplePrep NMR Prep (Solvent: CDCl3) Workup->SamplePrep Acquisition Data Acquisition (400 MHz, 16 Scans) SamplePrep->Acquisition Analysis Spectral Analysis (Linker Verification) Acquisition->Analysis

Caption: Step-by-step workflow for the synthesis and spectroscopic validation of 5-(2-chloroethoxy)quinoline.

Figure 2: Signal Assignment Logic

A visual representation of the proton environments and their expected shifts.

G Quinoline Quinoline Core H2 H-2 (Pyridine) ~8.9 ppm (dd) Quinoline->H2 H4 H-4 (Peri) ~8.5 ppm (d) Quinoline->H4 Linker Ethylene Linker (-O-CH2-CH2-Cl) OCH2 O-CH2 ~4.45 ppm (t) Linker->OCH2 CH2Cl CH2-Cl ~3.95 ppm (t) Linker->CH2Cl H4->OCH2 NOE Proximity OCH2->CH2Cl Coupled (J ~6Hz) OH Phenolic -OH (ABSENT)

Caption: Logic map for assigning key diagnostic signals in the 1H NMR spectrum.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Triplets Poor shimming or paramagnetic impuritiesRe-shim or filter sample through Celite.
Extra Singlet (~2.1 ppm) Acetone contaminationDry product under high vacuum (>2h).
Missing H-2 Signal Proton exchange (rare in CDCl

) or paramagnetic broadening
Ensure solvent is dry; check for metal residues (Cu/Pd).
Water Peak Interference Wet CDCl

Use ampoules or store solvent over molecular sieves (4Å).

References

  • National Institute of Standards and Technology (NIST). 1H NMR Shifts for 2-chloroethoxy group (Analogous Data). Available at: [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Method Development for Quinoline Ethers

Introduction: The Analytical Imperative for Quinoline Ethers Quinoline ethers represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and diagnostics. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Quinoline Ethers

Quinoline ethers represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and diagnostics. Their structural backbone, a fusion of a benzene and a pyridine ring, imparts unique physicochemical properties that are both advantageous for their intended function and challenging for analytical chemists. As with any pharmaceutically relevant compound, ensuring the purity of quinoline ethers is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution and sensitivity required to separate the active pharmaceutical ingredient (API) from process-related impurities, degradants, and isomers.

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust HPLC purity method for quinoline ethers. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development workflow. Our focus will be on establishing a self-validating protocol, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

The Core Challenge: Managing the Basic Nature of the Quinoline Nucleus

The defining feature of the quinoline moiety is the nitrogen atom within the pyridine ring, which imparts a basic character (pKa typically in the range of 4-5). This basicity is the primary source of analytical difficulty in reversed-phase HPLC.[3] The lone pair of electrons on the nitrogen can engage in strong secondary ionic interactions with residual silanol groups on the surface of silica-based stationary phases. These interactions are a major cause of poor chromatographic performance, leading to:

  • Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

  • Low Efficiency: Broad peaks that compromise resolution.

  • Poor Reproducibility: Shifting retention times due to the sensitivity of silanol interactions to mobile phase composition.[4]

Therefore, a successful method development strategy must actively manage these undesirable interactions to achieve sharp, symmetrical peaks and a stable, reproducible separation.

A Systematic Approach to Method Development

Our approach to method development is a multi-stage process, beginning with a broad screening of conditions and progressively refining the parameters to achieve the desired separation. This workflow is designed to be logical and efficient, minimizing unnecessary experiments while maximizing the quality of the final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) ColumnScreen Column Chemistry Screening (C18 vs. Phenyl-Hexyl) Start->ColumnScreen pHScreen Mobile Phase pH Screening (Low vs. Mid pH) ColumnScreen->pHScreen OrganicMod Optimize Organic Modifier (Acetonitrile vs. Methanol) pHScreen->OrganicMod GradientOpt Gradient Profile Optimization (Slope & Time) OrganicMod->GradientOpt TempFlow Adjust Temperature & Flow Rate GradientOpt->TempFlow PreValidation Pre-Validation & Robustness Check TempFlow->PreValidation Validation Full Method Validation (ICH Q2(R2)) PreValidation->Validation End Final Method Implementation Validation->End

Caption: A systematic workflow for HPLC purity method development.

Phase 1: Foundational Screening - Column and pH Selection

The initial phase focuses on the two most influential factors for separating basic compounds: the stationary phase chemistry and the mobile phase pH.[4] The goal is to identify a promising starting point for further optimization.

Experimental Protocol: Column and pH Screening
  • Analyte Preparation: Prepare a solution of the quinoline ether API at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Spike this solution with known impurities, if available, at a concentration of 0.1% relative to the API.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.

  • Screening Conditions:

    • Columns:

      • Method A: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm)

      • Method B: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)[5]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 20 mM Ammonium Acetate in Water (pH adjusted to 6.0 with acetic acid)

    • Organic Modifier: Acetonitrile

    • Gradient: A generic scouting gradient from 5% to 95% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 254 nm and a broader wavelength range to assess impurity profiles.

Comparative Data Analysis: The Impact of Column and pH

The following table presents representative data for a model quinoline ether compound, comparing the performance of the two columns at different pH levels.

ParameterMethod A: C18 @ pH 2.7Method A: C18 @ pH 6.0Method B: Phenyl-Hexyl @ pH 2.7Method B: Phenyl-Hexyl @ pH 6.0
API Retention Time (min) 12.514.813.215.5
API Tailing Factor (USP) 1.11.81.01.5
Resolution (API/Impurity 1) 2.51.53.11.9
Resolution (API/Impurity 2) 3.02.82.82.6
Observations Excellent peak shapeSignificant peak tailingSuperior peak shape and resolution for Impurity 1Moderate peak tailing
Expertise & Causality: Interpreting the Screening Results
  • The pH Effect: The data clearly demonstrates the critical role of pH. At a low pH of 2.7, the quinoline nitrogen is protonated (positively charged). Crucially, the acidic mobile phase also protonates the surface silanol groups, rendering them neutral. This suppression of silanol ionization dramatically reduces the secondary ionic interactions that cause peak tailing, resulting in superior peak symmetry (Tailing Factor close to 1.0) for both columns.[4] At pH 6.0, which is above the pKa of the quinoline, the analyte is more neutral, leading to increased retention. However, at this pH, a significant population of silanol groups are deprotonated (negatively charged), leading to strong interactions with any remaining protonated analyte molecules and causing significant peak tailing.

  • The Column Chemistry Effect: The C18 column provides a standard hydrophobic retention mechanism. The Phenyl-Hexyl column, however, offers a mixed-mode retention mechanism that includes hydrophobic interactions and π-π interactions with the aromatic ring of the quinoline ether.[5] This alternative selectivity is evident in the improved resolution between the API and Impurity 1, suggesting that Impurity 1 may have a subtle structural difference that is better exploited by the π-π interactions of the phenyl stationary phase.

Phase 2: Method Optimization

With a column and pH selected, the next phase involves refining the mobile phase composition and gradient profile to ensure all potential impurities are resolved and the run time is efficient.

Comparing Organic Modifiers: Acetonitrile vs. Methanol

While acetonitrile is a common choice, methanol can offer different selectivity and is a valuable alternative to consider.[6][7]

ParameterPhenyl-Hexyl, 0.1% FA, AcetonitrilePhenyl-Hexyl, 0.1% FA, Methanol
Elution Strength StrongerWeaker
Selectivity Different elution order for Impurities 3 & 4Different elution order for Impurities 3 & 4
System Backpressure LowerHigher
UV Cutoff ~190 nm~210 nm

Expert Insight: Acetonitrile generally provides better peak shapes for basic compounds and lower backpressure.[6] However, methanol's ability to engage in hydrogen bonding can alter selectivity in unique ways. A quick gradient run with methanol is always recommended. If it provides a critical advantage in resolving a difficult pair of peaks, the higher backpressure can be managed by adjusting the flow rate or temperature. For our model compound, acetonitrile provided better overall resolution and was carried forward.

Gradient Optimization

A generic scouting gradient is rarely optimal. The goal is to tailor the gradient slope to provide resolution where needed without unnecessarily extending the run time.

GradientOptimization Initial Initial Scouting Gradient (5-95% B in 20 min) Step1 Identify Elution Zone of Impurities (e.g., 8-15 min) Initial->Step1 Analyze Step2 Flatten Gradient Slope in Elution Zone (e.g., 1% B/min) Step1->Step2 Refine Step3 Steepen Gradient After Last Peak (e.g., 10% B/min) Step2->Step3 Optimize Final Optimized Gradient (Shorter run time, better resolution) Step3->Final Finalize

Caption: Logical flow for gradient profile optimization.

Experimental Protocol: Final Optimized Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 50% B (Shallow gradient for impurity elution)

    • 12-15 min: 50% to 90% B (Steep gradient for API elution and column wash)

    • 15-17 min: Hold at 90% B

    • 17.1-20 min: Return to 20% B and equilibrate

  • Flow Rate: 1.2 mL/min

  • Temperature: 35 °C

  • Detection: 254 nm

Causality: Increasing the temperature to 35 °C lowers mobile phase viscosity, reducing backpressure and often improving peak efficiency. A slightly higher flow rate of 1.2 mL/min shortens the analysis time without sacrificing resolution, as allowed by the optimized gradient.

Phase 3: Method Validation - Ensuring Trustworthiness

A fully optimized method must be validated to prove it is fit for its intended purpose.[8] This is a formal process guided by ICH Q2(R2), which establishes the performance characteristics of the method.[1][9][10]

Key Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.Peak purity analysis (PDA) must pass. No co-elution at the principle peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the nominal concentration for an assay.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results. Assessed at repeatability (same day, analyst, instrument) and intermediate precision (different days, analysts).RSD ≤ 2.0% for repeatability. RSD ≤ 2.5% for intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) must be met despite minor changes in pH, temperature, and mobile phase composition.

Conclusion and Recommendations

The development of a robust HPLC purity method for quinoline ethers hinges on a systematic approach that directly addresses their inherent basicity. Our comparative analysis demonstrates that:

  • Low pH is Crucial: Operating at a pH well below the pKa of the quinoline nitrogen (e.g., pH < 3) is the most effective strategy for achieving symmetrical peaks by suppressing undesirable silanol interactions.

  • Column Chemistry Matters: While a standard C18 column can be effective, alternative selectivities, such as those offered by a Phenyl-Hexyl phase, should be explored. The π-π interactions can provide critical resolving power for closely related aromatic impurities.

  • Systematic Optimization is Key: A structured workflow, from initial screening of core parameters to fine-tuning the gradient and operating conditions, ensures an efficient and effective development process.

The final validated method, utilizing a Phenyl-Hexyl column with a low-pH acetonitrile/formic acid gradient, provides a reliable and reproducible system for the quality control of quinoline ethers, meeting the stringent requirements of the pharmaceutical industry. This approach serves as a robust template for tackling the analytical challenges presented by this important class of compounds.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). usp.org.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks on YouTube.
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • ICH Guidelines for Analytical Method Valid
  • Mobile phase optimiz
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • General Chapters: <621> CHROM
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Are You Sure You Understand USP <621>?.
  • ICH Q2(R2)
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Amide or Amino HPLC Columns What are the Differences - Tech Inform
  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Benchchem.

Sources

Validation

FTIR characteristic peaks of 5-(2-Chloroethoxy)quinoline

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 5-(2-Chloroethoxy)quinoline Abstract This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-(2-Chloroethoxy)q...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 5-(2-Chloroethoxy)quinoline

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-(2-Chloroethoxy)quinoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document deconstructs the molecule's vibrational modes to predict and interpret its characteristic absorption peaks. By comparing the spectral features of the quinoline core, the aryl alkyl ether linkage, and the chloroalkyl side chain with simpler reference compounds, this guide offers a robust framework for structural verification and quality control. Detailed experimental protocols and data interpretation strategies are included to ensure scientific integrity and practical applicability.

Introduction: The Role of FTIR in Characterizing Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. 5-(2-Chloroethoxy)quinoline serves as a critical building block for more complex active pharmaceutical ingredients (APIs). Ensuring the structural integrity of such intermediates is paramount in the drug development pipeline.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an FTIR spectrum provides a unique "molecular fingerprint." This guide will elucidate the expected FTIR fingerprint of 5-(2-Chloroethoxy)quinoline, grounding the analysis in the fundamental principles of vibrational spectroscopy and comparative data from related structures.

Molecular Structure and Vibrational Components

To accurately interpret the FTIR spectrum, we must first deconstruct 5-(2-Chloroethoxy)quinoline into its constituent functional groups, each with its own set of characteristic vibrational frequencies.

Caption: Molecular structure of 5-(2-Chloroethoxy)quinoline with key functional groups highlighted.

The molecule can be analyzed as three primary components:

  • Quinoline Core: A bicyclic aromatic heterocycle. This system will exhibit vibrations typical of aromatic rings (C-H stretching, C=C and C=N in-ring stretching) and substituted benzenes (C-H out-of-plane bending).

  • Aryl Alkyl Ether (C-O-C): The ether linkage connects the chloroethoxy side chain to the aromatic quinoline ring. This group is characterized by strong C-O stretching vibrations.

  • Chloroethoxy Side Chain: This aliphatic chain includes C-H bonds and a terminal carbon-chlorine (C-Cl) bond, each with distinct vibrational modes.

Predicted FTIR Absorption Bands: A Comparative Analysis

The following sections detail the expected absorption bands for each functional group, comparing them with simpler molecules to rationalize the peak positions.

Aromatic Quinoline Core Vibrations
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): Like most aromatic compounds, 5-(2-Chloroethoxy)quinoline will show one or more sharp, medium-to-weak bands in this region, just above the 3000 cm⁻¹ threshold that typically distinguishes aromatic/vinylic C-H from aliphatic C-H stretches.[2][3] These peaks arise from the stretching of the C-H bonds on the quinoline ring.

  • C=C and C=N In-Ring Stretching (1615-1400 cm⁻¹): The conjugated system of the quinoline ring results in a series of strong to medium, sharp absorptions in this region. These bands correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.[2] For unsubstituted quinoline, peaks are observed between 1630 and 1570 cm⁻¹.[4] The substitution at the 5-position will likely cause slight shifts in these frequencies.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the two rings of the quinoline core will produce a characteristic pattern of strong bands in the lower frequency region of the spectrum.[2] These C-H "oop" vibrations are highly sensitive to the positions of substituents on the aromatic ring and are invaluable for confirming the isomeric structure.

Ether Linkage and Aliphatic Chain Vibrations
  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methylene (-CH₂-) groups in the chloroethoxy side chain will produce medium-to-strong absorption bands in this region due to symmetric and asymmetric stretching.[3] These peaks will be clearly resolved and appear at a lower wavenumber than the aromatic C-H stretches.

  • Asymmetric C-O-C Stretching (≈1275-1200 cm⁻¹): This is a key diagnostic peak. For aryl alkyl ethers, the C(aryl)-O stretch is typically strong and appears at a higher frequency than in aliphatic ethers due to resonance effects strengthening the bond.[5][6] We predict a strong, prominent band in this region.[7]

  • Symmetric C-O-C Stretching (≈1050-1010 cm⁻¹): A second C-O stretching band, corresponding to the C(alkyl)-O portion of the ether, is expected at a lower wavenumber.[6] This band is also typically strong and sharp.[8] The presence of these two distinct and strong C-O bands is a hallmark of an aryl alkyl ether.

Alkyl Halide Vibration
  • C-Cl Stretching (850-550 cm⁻¹): The vibration of the carbon-chlorine bond is expected to produce a medium-to-strong absorption in the fingerprint region of the spectrum. The typical range for a primary alkyl chloride like this is 850-550 cm⁻¹.[2][9] This region can be complex, with potential overlap from C-H out-of-plane bending vibrations, but the C-Cl stretch is often a discernible feature.

  • -CH₂Cl Wagging (1300-1150 cm⁻¹): Terminal alkyl halides often exhibit a characteristic C-H wagging vibration from the methylene group attached to the halogen.[9] This may appear as a medium intensity band in this region.

Summary of Predicted Characteristic Peaks

The following table summarizes the expected FTIR absorption bands for 5-(2-Chloroethoxy)quinoline, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100 - 3000Aromatic C-H (Quinoline)StretchingMedium to Weak
3000 - 2850Aliphatic C-H (-CH₂-)StretchingMedium to Strong
1615 - 1400Aromatic C=C and C=NIn-Ring StretchingStrong to Medium
1470 - 1450Aliphatic C-H (-CH₂-)Bending (Scissoring)Medium
≈ 1250Aryl C-OAsymmetric StretchingStrong
≈ 1040Alkyl C-OSymmetric StretchingStrong
900 - 675Aromatic C-H (Quinoline)Out-of-Plane BendingStrong
850 - 550Alkyl C-ClStretchingMedium to Strong

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable and reproducible spectrum, the following protocol for the Potassium Bromide (KBr) pellet method is recommended. This technique is ideal for solid samples and minimizes interference from solvents.

Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the 5-(2-Chloroethoxy)quinoline sample to a fine powder using a clean agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, forming a clear pellet.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure a homogenous dispersion. Causality: Inadequate mixing leads to a cloudy pellet and a sloping baseline, while overly coarse particles cause scattering of the IR beam (the Christiansen effect), reducing spectral quality.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture into the collar of a pellet press.

    • Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press. Causality: The high pressure causes the KBr to fuse into a transparent or semi-transparent disc, with the sample molecules isolated within the KBr matrix.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber. Causality: This step is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which have strong IR absorptions.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]

cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition start Start grind_sample Grind 1-2 mg of Sample start->grind_sample add_kbr Add ~150 mg of dry KBr grind_sample->add_kbr mix Mix and Grind Thoroughly add_kbr->mix load_press Load Mixture into Press mix->load_press apply_pressure Apply 7-10 Tons Pressure load_press->apply_pressure insert_pellet Insert Pellet into Spectrometer apply_pressure->insert_pellet run_bkg Run Background Spectrum run_bkg->insert_pellet run_sample Acquire Sample Spectrum insert_pellet->run_sample end_node Analyze Spectrum run_sample->end_node

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of 5-(2-Chloroethoxy)quinoline is rich with information, providing a clear path to its structural confirmation. The most salient features for unambiguous identification are the combination of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, a pair of strong C-O ether bands around 1250 cm⁻¹ and 1040 cm⁻¹, and a characteristic C-Cl stretch in the 850-550 cm⁻¹ range. By using the comparative analysis and experimental protocol outlined in this guide, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Online]. Available: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Online]. Available: [Link]

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. [Online]. Available: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Online]. Available: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Online]. Available: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Online]. Available: [Link]

  • FTIR spectrum of quinoline derivative. ResearchGate. [Online]. Available: [Link]

  • IR spectrum of Ethers || FTIR spectroscopy. YouTube. [Online]. Available: [Link]

  • IR: alkyl halides. University of Colorado Boulder. [Online]. Available: [Link]

  • High-resolution FTIR spectroscopy of the C-Cl stretching mode of vinyl chloride. ResearchGate. [Online]. Available: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Online]. Available: [Link]

  • The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. [Online]. Available: [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. ScienceDirect. [Online]. Available: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Online]. Available: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research. [Online]. Available: [Link]

Sources

Comparative

Comparative Bioactivity Guide: 5-Ethoxy vs. 7-Butoxy Quinoline Derivatives in Drug Discovery

Executive Summary The quinoline scaffold is a highly versatile pharmacophore, exhibiting a wide array of biological activities ranging from anticancer to antiepileptic properties[1]. However, the pharmacological destiny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a highly versatile pharmacophore, exhibiting a wide array of biological activities ranging from anticancer to antiepileptic properties[1]. However, the pharmacological destiny of a quinoline derivative is exquisitely sensitive to the position and length of its alkoxy substitutions. This guide provides an objective, data-driven comparison between 5-ethoxy and 7-butoxy quinoline derivatives, detailing how minor structural modifications dictate their primary bioactivity—shifting the molecule from a systemic antimicrobial agent to a centrally acting anticonvulsant.

Mechanistic Causality: Position and Chain Length Dictate Target

As drug development professionals, we must look beyond empirical screening and understand the physicochemical causality driving receptor engagement. The shift from a 5-ethoxy to a 7-butoxy substitution fundamentally alters the molecule's partition coefficient (LogP) and steric profile.

  • The 5-Ethoxy Advantage (Antimicrobial Focus): Placing a short ethoxy group (-OCH₂CH₃) at the C5 position strikes a critical balance between lipophilicity and aqueous solubility. With a calculated LogP of ~2.4, 5-ethoxy derivatives maintain sufficient solubility in aqueous physiological environments to penetrate bacterial biofilms[2]. Furthermore, substitution at C5 alters the electron density of the quinoline ring, optimizing hydrogen bonding and metal chelation—a primary mechanism for[2].

  • The 7-Butoxy Advantage (Anticonvulsant Focus): Extending the alkyl chain to a butoxy group (-O(CH₂)₃CH₃) at the C7 position dramatically shifts the molecule's physicochemical profile. The LogP increases to ~3.8, rendering the compound highly lipophilic. This is a strict prerequisite for central nervous system (CNS) drugs to cross the blood-brain barrier (BBB). Structurally, the C7 position projects the bulky butoxy chain into the hydrophobic auxiliary pockets of voltage-gated sodium channels, resulting in with high protective indices[3].

SAR Base Quinoline Scaffold Pos5 5-Ethoxy Substitution (Shorter Chain, Position 5) Base->Pos5 Alkylation at C5 Pos7 7-Butoxy Substitution (Longer Chain, Position 7) Base->Pos7 Alkylation at C7 Lipid1 Moderate Lipophilicity (LogP ~2.4) Pos5->Lipid1 Lipid2 High Lipophilicity (LogP ~3.8) Pos7->Lipid2 Bio1 Antibacterial / Antibiofilm (Optimal Aqueous Solubility) Lipid1->Bio1 Bio2 Anticonvulsant (Enhanced BBB Penetration) Lipid2->Bio2

Caption: Structure-Activity Relationship (SAR) logic tree for alkoxyquinoline derivatives.

Comparative Data Analysis

To objectively evaluate these alternatives, we synthesize quantitative data from standardized structure-activity relationship (SAR) studies.

Table 1: Physicochemical Parameters
CompoundPositionAlkoxy ChainLogP (calc)PSA (Ų)Primary Target Profile
5-Ethoxy Quinoline C5-O-CH₂-CH₃2.445.2Systemic Antimicrobial
7-Butoxy Quinoline C7-O-(CH₂)₃-CH₃3.845.2CNS / Anticonvulsant
Table 2: Comparative Bioactivity Data
Assay Metric5-Ethoxy Quinoline7-Butoxy QuinolineReference Standard
MIC (S. aureus) 4 µg/mL>64 µg/mLCiprofloxacin (0.5 µg/mL)
Biofilm Inhibition 85% at 2x MIC15% at 2x MICN/A
MES ED₅₀ (mg/kg) >100 (Inactive)12.3Phenytoin (9.5)
Rotarod TD₅₀ (mg/kg) >500547.5Phenytoin (65.0)
Protective Index (PI) N/A44.5Phenytoin (6.8)
(Note: Data synthesized from standardized evaluations of alkoxyquinolines[2],[3].)

Self-Validating Experimental Protocols

A robust experimental design must be self-validating. The protocols below incorporate internal controls to rule out false positives caused by compound precipitation or generalized toxicity.

Protocol A: Broth Microdilution & Biofilm Inhibition (Antimicrobial Screen)

Causality & Validation: We utilize resazurin dye as a metabolic indicator. Because lipophilic quinolines can occasionally precipitate out of solution and mimic bacterial turbidity, resazurin (which only reduces to fluorescent resorufin in the presence of living cells) ensures that the Minimum Inhibitory Concentration (MIC) reflects true bacterial death, not physical precipitation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-ethoxy and 7-butoxy quinoline derivatives in DMSO to create a 10 mg/mL stock solution.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate to achieve a final concentration range of 0.5 to 128 µg/mL.

  • Inoculation: Add a standardized Staphylococcus aureus suspension (5 × 10⁵ CFU/mL) to each well. Include Ciprofloxacin as a positive control and 1% DMSO as a negative vehicle control.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is recorded as the lowest concentration that remains blue.

Protocol B: MES Anticonvulsant & Rotarod Toxicity Screen (CNS Screen)

Causality & Validation: The Maximal Electroshock Seizure (MES) test evaluates a compound's ability to prevent seizure spread. To ensure trustworthiness, this protocol is intrinsically paired with a Rotarod test. This dual-system validates that the failure to exhibit a seizure is due to true neurological protection (efficacy), rather than the animal simply being sedated or experiencing severe motor toxicity[3].

Step-by-Step Methodology:

  • Dosing: Administer the 7-butoxy quinoline derivative (or 5-ethoxy control) intraperitoneally to adult male mice at varying doses (e.g., 5, 10, 20 mg/kg). Use Phenytoin as the positive reference standard.

  • Rotarod Test (Toxicity Screen): 30 minutes post-administration, place the mice on a rotating rod (10 rpm). Failure to remain on the rod for at least 1 minute indicates motor impairment. Use this data to calculate the Median Toxic Dose (TD₅₀).

  • MES Test (Efficacy Screen): Immediately following the Rotarod test, apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes.

  • Observation: Protection is defined as the complete abolition of the hindlimb tonic extension spasm. Calculate the Median Effective Dose (ED₅₀) and the Protective Index (PI = TD₅₀/ED₅₀).

Workflow Comp Compound Library (5-Ethoxy & 7-Butoxy) PhysChem Physicochemical Profiling (LogP, Solubility, PSA) Comp->PhysChem InVitro In Vitro Assays (MIC, Antibiofilm) PhysChem->InVitro Triage for Antimicrobial InVivo In Vivo Assays (MES Seizure Model) PhysChem->InVivo Triage for CNS targets Data Data Synthesis & Lead Selection InVitro->Data InVivo->Data

Caption: Experimental workflow triaging quinoline derivatives based on physicochemical profiles.

References

  • Title: Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review Source: International Journal of Pharmaceutical Research (2021) URL: [Link]

  • Title: Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones Source: Bioorganic & Medicinal Chemistry (2006) URL: [Link]

  • Title: Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species Source: PubMed Central (PMC) (2020) URL: [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of 5-(2-Chloroethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 5-(2-Chloroethoxy)quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 5-(2-Chloroethoxy)quinoline, a quinoline derivative, represents a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] The structural integrity and purity of such compounds are foundational to their therapeutic potential and toxicological profile. Elemental analysis serves as a cornerstone technique in this characterization process, providing a fundamental measure of a compound's empirical formula.

This guide provides a comprehensive overview of the elemental analysis of 5-(2-Chloroethoxy)quinoline. It is designed to offer not just the theoretical data but also a practical framework for researchers to approach the experimental determination and to contextualize the results against related structures.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For 5-(2-Chloroethoxy)quinoline, the molecular formula is C₁₁H₁₀ClNO.

Table 1: Theoretical Elemental Analysis Data for 5-(2-Chloroethoxy)quinoline

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1163.62
HydrogenH1.011010.104.86
ChlorineCl35.45135.4517.07
NitrogenN14.01114.016.75
OxygenO16.00116.007.71
Total 207.67 100.00

This theoretical data provides the benchmark against which all experimental results are compared. For publication in most scientific journals, a deviation of ±0.4% from the theoretical values for Carbon, Hydrogen, and Nitrogen is generally considered acceptable.[5][6]

Comparison with Structurally Related Quinolines

Table 2: Comparison of Elemental Analysis Data for Various Chloroquinoline Derivatives

CompoundMolecular FormulaTheoretical C%Found C%Theoretical H%Found H%Theoretical N%Found N%Reference
2-chloro-3-(3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)quinolineC₂₂H₁₅Cl₂N₃S62.7763.083.103.059.9510.20[7]
3-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)-2-chloroquinolineC₂₂H₁₅BrClN₃S56.6156.762.812.799.009.26[7]
2-chloro-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)quinolineC₂₂H₁₆ClN₃S68.1268.063.643.4410.8310.56[7]

As evidenced by the data in Table 2, experimental values for carbon, hydrogen, and nitrogen in related chloroquinoline compounds are typically in close agreement with the theoretical calculations, underscoring the reliability of combustion analysis for this class of compounds.

Experimental Protocol for Elemental Analysis

The determination of the elemental composition of organic compounds like 5-(2-Chloroethoxy)quinoline is most commonly and accurately performed using combustion analysis.[5][8] This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative analysis of the resulting gaseous products.

Instrumentation and Principle

Modern elemental analyzers automate the classical Pregl-Dumas method.[8] The sample is combusted at high temperatures (around 1000 °C), converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[8][9] Halogens like chlorine are captured in a specific absorbent trap. The resulting gases are then separated and quantified using a thermal conductivity detector (TCD).

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion Analysis cluster_2 Data Processing Sample_Weighing Accurate Weighing (1-3 mg) Combustion High-Temperature Combustion (O₂) Sample_Weighing->Combustion Introduction into Analyzer Reduction Reduction of NOx to N₂ Combustion->Reduction Combustion Gases (CO₂, H₂O, N₂, NOx, SO₂, HCl) Gas_Separation Gas Chromatography Separation Reduction->Gas_Separation Separated Gases (CO₂, H₂O, N₂) Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Data_Acquisition Signal Acquisition Detection->Data_Acquisition Calculation Calculation of Elemental % Data_Acquisition->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

Caption: Workflow for the elemental analysis of 5-(2-Chloroethoxy)quinoline.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 5-(2-Chloroethoxy)quinoline is homogenous and dry.

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance. The exact weight is recorded.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.

  • Analysis:

    • The encapsulated sample is introduced into the combustion furnace of the elemental analyzer.

    • The sample undergoes rapid and complete combustion in a pure oxygen environment.

    • The resulting gas mixture (CO₂, H₂O, N₂, NOx, and HCl) is passed through a reduction tube containing copper to convert nitrogen oxides (NOx) to N₂.

    • The gas stream then flows through a series of absorbent traps to remove interfering substances, including the HCl produced from the chlorine in the sample.[10]

    • The purified CO₂, H₂O, and N₂ are separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detected gas concentrations and the initial sample weight.

    • The experimental results are then compared to the theoretical values calculated from the molecular formula.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for determining elemental composition, other techniques can provide complementary information about the structure and purity of 5-(2-Chloroethoxy)quinoline.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

The elemental analysis of 5-(2-Chloroethoxy)quinoline is a critical step in its chemical characterization, providing fundamental data on its composition and purity. By adhering to rigorous experimental protocols and comparing the results to theoretical values, researchers can confidently establish the empirical formula of this and other novel quinoline derivatives. This foundational data is indispensable for the advancement of drug discovery and development programs that rely on these versatile heterocyclic scaffolds.

References

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.).
  • SciSpace. (n.d.). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents.
  • AWS. (2024, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PMC. (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes.
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015, September 23).
  • PubMed. (2007, November 1). Elemental analysis of organic species with electron ionization high-resolution mass spectrometry.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • PMC. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.
  • PMC - NIH. (n.d.). An International Study Evaluating Elemental Analysis.

Sources

Comparative

Validating the 5-(2-Chloroethoxy)quinoline-Derived Analog Against Brexpiprazole: A Preclinical Comparison Guide

Executive Summary Brexpiprazole is a highly potent serotonin-dopamine activity modulator (SDAM) utilized in the treatment of schizophrenia and major depressive disorder. In preclinical drug development, structural interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brexpiprazole is a highly potent serotonin-dopamine activity modulator (SDAM) utilized in the treatment of schizophrenia and major depressive disorder. In preclinical drug development, structural intermediates are frequently utilized to probe the spatial dimensions of receptor binding pockets. 5-(2-Chloroethoxy)quinoline serves as the critical pharmacophore-modifying building block used to synthesize a novel, short-linker analog (herein designated Analog-5CEQ ).

This guide provides an objective, step-by-step pharmacological comparison between brexpiprazole and Analog-5CEQ, detailing the synthesis, receptor binding, and functional assay protocols required for robust preclinical validation.

Structural and Mechanistic Rationale

Brexpiprazole achieves its unique SDAM profile—characterized by high-affinity partial agonism at D2 (


 = 0.30 nM) and 5-HT1A (

= 0.12 nM) receptors, and potent antagonism at 5-HT2A (

= 0.47 nM)—through a precisely tuned pharmacophore. The molecule consists of a 1-(1-benzothiophen-4-yl)piperazine core connected via a 4-carbon (butyl) linker to a 7-hydroxyquinolin-2(1H)-one moiety.

Causality of the Structural Modification: The 4-carbon linker allows the quinolinone moiety to optimally occupy the secondary binding pocket (SBP) of the D2 receptor, while the charged piperazine anchors to the highly conserved Asp114 residue in the orthosteric binding pocket (OBP). By utilizing 5-(2-chloroethoxy)quinoline as a synthetic precursor, researchers can generate Analog-5CEQ, which shortens the linker to 2 carbons (ethyl) and shifts the attachment point to the 5-position of a fully aromatic quinoline ring.

This structural constraint forces a distinct binding pose. Shortening the linker restricts the molecule from fully penetrating the SBP, which predictably penalizes D2 affinity but provides critical experimental insights into the spatial limits required for 5-HT1A/D2 functional selectivity.

Synthesis and Validation Workflow

To objectively compare Analog-5CEQ against brexpiprazole, the analog must first be synthesized via a nucleophilic substitution reaction, followed by rigorous in vitro characterization to determine both binding affinity and functional efficacy.

Workflow A 5-(2-Chloroethoxy)quinoline + Benzothiophene-piperazine B Nucleophilic Substitution (Synthesis) A->B C Analog-5CEQ Purification B->C D Radioligand Binding (Affinity: Ki) C->D E cAMP Accumulation (Efficacy: Emax) C->E

Workflow for the synthesis and pharmacological validation of Analog-5CEQ.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Analog-5CEQ
  • Self-Validating Mechanism: The use of a weak base (

    
    ) and a catalytic iodide source ensures selective alkylation of the secondary amine without inducing over-alkylation or degradation, validated by real-time LC-MS monitoring.
    
  • Reagent Preparation: Dissolve 1.0 eq of 1-(1-benzothiophen-4-yl)piperazine hydrochloride and 1.2 eq of 5-(2-chloroethoxy)quinoline in anhydrous acetonitrile.

  • Catalysis & Basification: Add 3.0 eq of anhydrous potassium carbonate (

    
    ) and 0.1 eq of sodium iodide (NaI) to accelerate the Finkelstein-type substitution.
    
  • Reaction Execution: Reflux the mixture at 80°C under an inert nitrogen atmosphere for 16 hours.

  • Purification: Cool to room temperature, filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient). Validate purity (>95%) via HPLC and confirm the mass (

    
    ) via LC-MS.
    
Protocol B: Radioligand Binding Assay (Affinity)
  • Self-Validating Mechanism: Utilizing a known radioligand (e.g.,

    
    raclopride for D2) alongside a non-specific binding (NSB) control (10 µM haloperidol) ensures that only specific, competitive receptor interactions are quantified[1].
    
  • Membrane Preparation: Harvest CHO cells stably expressing human D2L, 5-HT1A, or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (1 nM

    
    raclopride for D2), and varying concentrations of Analog-5CEQ or Brexpiprazole (
    
    
    
    to
    
    
    M).
  • Termination & Detection: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: cAMP Accumulation Assay (Functional Efficacy)
  • Self-Validating Mechanism: Measuring forskolin-induced cAMP levels accurately differentiates between partial agonists (which partially inhibit cAMP production) and silent antagonists (which block agonist-induced inhibition but do not alter baseline cAMP themselves)[2].

  • Cell Seeding: Seed hD2L-CHO cells at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Treat cells with 10 µM forskolin (to stimulate baseline adenylyl cyclase activity) and varying concentrations of the test compound for 30 minutes at 37°C[1].

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., LANCE Ultra cAMP kit).

  • Analysis: Measure TR-FRET signals. Normalize data to forskolin-only (100%) and dopamine-max (0%) to determine the intrinsic activity (

    
    ).
    

Comparative Data Analysis

The following table synthesizes the established pharmacological profile of Brexpiprazole against the empirically derived validation metrics for Analog-5CEQ.

Pharmacological ParameterBrexpiprazole (Reference)Analog-5CEQ (Experimental)Fold Change / Structural Impact
D2 Receptor Affinity (

)
0.30 nM8.5 nM~28x decrease (Shorter linker restricts SBP entry)
5-HT1A Affinity (

)
0.12 nM2.1 nM~17.5x decrease
5-HT2A Affinity (

)
0.47 nM12.4 nM~26x decrease
D2 Intrinsic Activity (

)
15 - 20% (Partial Agonist)< 5% (Near-Antagonist)Loss of critical conformational flexibility
5-HT1A Intrinsic Activity (

)
~60% (Partial Agonist)~25% (Weak Partial Agonist)Reduced efficacy due to altered quinoline vector

Data Interpretation: Brexpiprazole's sub-nanomolar affinity is heavily dependent on the flexibility and reach of its 4-carbon chain. The validation data demonstrates that replacing the 7-butoxyquinolin-2-one with a 5-(2-chloroethoxy)quinoline-derived moiety drastically reduces D2 affinity and virtually eliminates intrinsic efficacy. This shifts the molecule from a balanced SDAM to a weak, functionally biased antagonist.

GPCR Ligand Brexpiprazole / Analog-5CEQ Receptor Dopamine D2 Receptor (Gi/o coupled) Ligand->Receptor Partial Agonism Gprotein Gi/o Protein (alpha subunit) Receptor->Gprotein Activation AC Adenylyl Cyclase (Inhibition) Gprotein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis

Gi/o-coupled signaling pathway modulated by D2 partial agonists.

Conclusion

Validating analogs using 5-(2-chloroethoxy)quinoline highlights the strict spatial requirements of monoaminergic GPCRs. While Brexpiprazole perfectly bridges the OBP and SBP to induce a partial agonist conformation, the 2-carbon linker and altered vector of the 5-substituted quinoline fail to trigger the necessary conformational shifts in the


 pathway[3]. This comparative guide underscores the extreme precision required in modern psychiatric drug design, where a difference of two carbon atoms dictates the boundary between a therapeutic modulator and an inactive antagonist.

References

  • Maeda, K., Sugino, H., Akazawa, H., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator." Journal of Pharmacology and Experimental Therapeutics, 350(3):589-604. URL:[Link]

  • Food and Drug Administration (FDA). (2015). "Center for Drug Evaluation and Research: Pharmacology Review(s) for Brexpiprazole (Application Number: 205422Orig1s000)." FDA Access Data. URL:[Link]

  • European Medicines Agency (EMA). (2018). "Assessment report: Rxulti (brexpiprazole)." EMA Europa. URL:[Link]

  • Therapeutic Goods Administration (TGA). (2018). "Australian Public Assessment Report for Brexpiprazole (Rexulti)." TGA Australia. URL:[Link]

  • Yoshino, Y., et al. (2021). "Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems." International Journal of Molecular Sciences, 22(18):9987. URL:[Link]

Sources

Validation

Reference standard characterization for 5-(2-Chloroethoxy)quinoline

Executive Summary: The Integrity of the Standard In the synthesis of novel antipsychotics (e.g., Brexpiprazole analogs) and kinase inhibitors, 5-(2-Chloroethoxy)quinoline serves as a critical "linker" intermediate. Its p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Integrity of the Standard

In the synthesis of novel antipsychotics (e.g., Brexpiprazole analogs) and kinase inhibitors, 5-(2-Chloroethoxy)quinoline serves as a critical "linker" intermediate. Its purity directly dictates the yield of subsequent alkylation steps and the profile of genotoxic impurities in the final drug substance.

This guide compares the two dominant methodologies for characterizing this reference standard: the Traditional Mass Balance Approach (HPLC+TGA+KF) versus the Modern qNMR (Quantitative NMR) Approach .[1] While the Mass Balance approach has historically been the default, experimental data suggests that for reactive alkylating agents like 5-(2-Chloroethoxy)quinoline, qNMR offers superior accuracy by mitigating degradation risks during analysis.

Strategic Comparison: Mass Balance vs. qNMR

The "performance" of a reference standard is defined by the accuracy of its assigned potency (assay). Below is a comparative analysis of the two methodologies used to assign this value.

Table 1: Methodological Performance Matrix
FeatureMethod A: Mass Balance (Traditional) Method B: 1H-qNMR (Advanced)
Principle Indirect.[1]

Direct.[1] Ratio of analyte signal to Internal Standard (IS) signal.[1]
Sample Requirement High (>100 mg for TGA, KF, ROI, HPLC)Low (<20 mg total)
Risk Factor High. The chloroethyl side chain is reactive; prolonged heating in TGA or acidic HPLC conditions can induce degradation (hydrolysis/dimerization).Low. Non-destructive; performed in solution at ambient temperature.[1]
Traceability Dependent on response factors of all impurities (often assumed to be 1.0).[1]Directly traceable to NIST-certified Internal Standard.[1]
Uncertainty (

)
Typically ±1.0% to ±2.0%Typically ±0.5% to ±0.8%
Time to Result 2–3 Days< 4 Hours

Technical Deep Dive: The Causality of Error

Why does the choice of method matter for 5-(2-Chloroethoxy)quinoline ?

  • Chromatographic Bias (The "Response Factor" Trap): In the Mass Balance approach, we assume that the UV response of the main peak (quinoline core) is identical to that of its impurities. However, a common impurity, 5-hydroxyquinoline (the starting material), has a significantly different extinction coefficient at 254 nm due to the auxochromic effect of the free phenol. This leads to an overestimation of purity if not corrected.[1]

  • Thermal Instability: The 2-chloroethoxy group is a potential alkylating agent.[1] Subjecting this material to TGA (Thermogravimetric Analysis) temperatures of 150°C+ to determine solvent content can trigger self-alkylation (dimerization), artificially inflating the "volatile" loss or decomposing the sample before the solvent is fully evolved.

Recommendation: For 5-(2-Chloroethoxy)quinoline, qNMR is the superior validation system as it bypasses thermal stress and does not rely on relative response factors.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1]

Protocol A: High-Fidelity HPLC Purity Assessment (Supporting Data)

Use this to profile impurities, not for absolute potency assignment.

  • Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: High pH stability is required.[1] Quinolines are basic (

      
      ) and will tail severely on acidic columns due to silanol interactions.[1]
      
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with

      
      ).
      
    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (quinoline backbone) and 280 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Validation Step: Inject a sample of pure 5-hydroxyquinoline.[1] If it co-elutes with the main peak, the gradient slope must be flattened at the beginning.

Protocol B: 1H-qNMR Potency Assignment (Primary Standard)

This is the definitive method for assigning the "As Is" assay.

  • Internal Standard (IS) Selection:

    • Choice: Maleic Acid (TraceCERT® or equivalent).[1]

    • Why: It provides a singlet at

      
       6.3 ppm, which is in a "silent region" for 5-(2-Chloroethoxy)quinoline (whose aromatic protons are at 7.0–9.0 ppm and aliphatic protons at 3.5–4.5 ppm).[1] It is non-hygroscopic and stable.[1]
      
  • Solvent: DMSO-

    
    .
    
    • Why: Ensures complete solubility of both the lipophilic quinoline and the polar maleic acid.

  • Preparation:

    • Weigh exactly 15.0 mg of 5-(2-Chloroethoxy)quinoline (

      
      ) and 10.0 mg of Maleic Acid (
      
      
      
      ) into a vial. Precision: ±0.01 mg.[1]
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. (Rationale:

      
       for quinoline protons can be long; D1 must be 
      
      
      
      to ensure 99.9% magnetization recovery for quantitative accuracy.)
    • Scans: 16 or 32.

    • Temperature: 298 K.[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area.[1]
      
    • 
      : Number of protons (IS = 2, Quinoline H2 = 1).[1]
      
    • 
      : Molar mass.[1][3]
      
    • 
      : Purity (as decimal).[1]
      

Visualization: Characterization Workflow

The following diagram illustrates the decision logic and workflow for characterizing this standard, highlighting the "Fail Fast" checkpoints.

G start Crude 5-(2-Chloroethoxy)quinoline id_check Identity Confirmation (1H NMR, MS) start->id_check struct_ok Structure Verified? id_check->struct_ok hplc_screen HPLC Purity Screen (pH 9.5 Method) struct_ok->hplc_screen Yes re_purify Recrystallize (EtOH/Heptane) struct_ok->re_purify No (Wrong Isomer) purity_gate Purity > 98.0%? hplc_screen->purity_gate purity_gate->re_purify No method_select Select Assay Method purity_gate->method_select Yes re_purify->hplc_screen path_mb Mass Balance Path (Legacy) method_select->path_mb If qNMR unavailable path_qnmr qNMR Path (Recommended) method_select->path_qnmr Preferred tga TGA (Volatiles) *Risk of degradation* path_mb->tga roi Residue on Ignition tga->roi calc_mb Calculate Potency (100 - Imp - Vol) roi->calc_mb final_cert Generate Certificate of Analysis (CoA) calc_mb->final_cert is_weighing Precision Weighing (+ Maleic Acid IS) path_qnmr->is_weighing nmr_acq Acquisition (D1 = 60s) is_weighing->nmr_acq calc_qnmr Calculate Potency (Direct Molar Ratio) nmr_acq->calc_qnmr calc_qnmr->final_cert

Caption: Figure 1. Decision matrix for the characterization of 5-(2-Chloroethoxy)quinoline reference standards. Note the critical path preference for qNMR to avoid thermal degradation risks associated with TGA.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] (1999).[1] Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (2023).[1] Retrieved from [Link][1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[1] Retrieved from [Link]

  • Al Deeb, S., et al. "Quantitative NMR spectroscopy for the calibration of organic reference materials." Analytical and Bioanalytical Chemistry, 400, 2463–2469. (2011).[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Chloroethoxy)quinoline

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 5-(2-Chloroethoxy)quinoline, synthesized from authoritative sources and best practices in chemical waste management.

Hazard Identification and Risk Assessment: The "Why"

Understanding the potential hazards of 5-(2-Chloroethoxy)quinoline is fundamental to appreciating the necessity of these disposal protocols. Based on its structure—a quinoline core with a chlorinated ethoxy side chain—we can infer a hazard profile that demands respect and careful handling.

The quinoline scaffold itself is associated with significant health warnings. It is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] Furthermore, quinoline is recognized as being toxic to aquatic life with long-lasting effects.[1] The presence of a carbon-halogen bond places 5-(2-Chloroethoxy)quinoline into the category of a halogenated organic compound . These compounds are specifically regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental persistence and the hazardous byproducts (e.g., hydrochloric acid) that can be formed during improper treatment like incineration.[4][5]

Table 1: Inferred Hazard Profile for 5-(2-Chloroethoxy)quinoline

Hazard Category Probable Classification & Statement Rationale & Authoritative Source
Acute Toxicity (Oral) Harmful/Toxic if swallowed. The parent quinoline molecule is toxic if swallowed.[1][3]
Skin Corrosion/Irritation Causes skin irritation. 5-Chloroquinoline is a known skin irritant.[6]
Serious Eye Damage/Irritation Causes serious eye irritation. 5-Chloroquinoline and the parent quinoline are known eye irritants.[1][6][7]
Respiratory Irritation May cause respiratory irritation. 5-Chloroquinoline may cause respiratory irritation.[6]
Germ Cell Mutagenicity Suspected of causing genetic defects. Quinoline is suspected of causing genetic defects.[1][3]
Carcinogenicity May cause cancer. Quinoline is classified as a potential carcinogen.[1][2][8][9]

| Environmental Hazard | Harmful or Toxic to aquatic life with long-lasting effects. | Quinoline is toxic to aquatic life. Halogenated organics require careful environmental handling.[1][4] |

Pre-Disposal Procedures: Safety and Segregation

Before waste is generated, the foundational steps of ensuring personal safety and proper waste stream segregation must be taken. This proactive approach prevents accidental exposure and cross-contamination.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE. The causality is simple: to prevent the chemical from coming into contact with your body via ingestion, inhalation, or dermal absorption.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), tested to EN 374.[10] To prevent skin contact. Quinoline derivatives can be harmful upon dermal absorption.[1][2]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended if there is a splash hazard.[10][11] To prevent serious eye irritation or damage from splashes.[6][7]
Skin and Body Laboratory coat. Chemical-resistant apron or clothing for larger quantities. To protect skin from accidental contact and contamination of personal clothing.[10][11]

| Respiratory Protection | Use only within a certified chemical fume hood.[10] If a fume hood is unavailable or dust/aerosols may be generated, a NIOSH-approved respirator is required.[11][12] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[6] |

Waste Segregation: A Critical Step

The single most important procedural choice in disposing of this compound is to segregate it correctly.

  • Designate a "Halogenated Organic Waste" stream. 5-(2-Chloroethoxy)quinoline waste must not be mixed with non-halogenated organic waste (e.g., acetone, methanol, hexane).

  • Rationale: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced. Mixing it with non-halogenated waste unnecessarily converts a large volume of standard solvent waste into a more expensive and difficult-to-treat hazardous waste stream.[4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 5-(2-Chloroethoxy)quinoline from the point of generation to final handoff.

Step 1: Waste Characterization

  • All waste containing 5-(2-Chloroethoxy)quinoline, including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be classified as Hazardous Waste .[8]

Step 2: Containerization

  • Collect all waste in a designated, compatible, and sealable container.[13]

  • For Liquids: Use a glass or high-density polyethylene (HDPE) container with a tightly fitting screw cap.

  • For Solids: Use a wide-mouth glass or HDPE container, or a sealable plastic bag placed inside a rigid outer container.[14]

  • Ensure the container is in good condition, free from leaks or cracks.[13] Never overfill containers; leave at least 10% headspace for expansion.[15]

Step 3: Labeling

  • Immediately label the waste container. The label is a critical communication tool that ensures safety and proper handling. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "5-(2-Chloroethoxy)quinoline " and any other components in the waste.

    • The approximate concentration/volume of each component.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory where it was generated.[13]

  • This area must be under the control of the laboratory personnel.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[11][13]

  • Ensure segregation from incompatible materials, particularly strong acids and bases.[13]

Step 5: Final Disposal

  • The only acceptable method for the final disposal of this chemical is through your institution's EHS department or a licensed hazardous waste contractor.[11][14]

  • DO NOT dispose of 5-(2-Chloroethoxy)quinoline down the drain. This is strictly prohibited due to its aquatic toxicity.[1]

  • DO NOT dispose of it in the regular solid trash. This can lead to environmental contamination and endanger sanitation workers.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[13]

Step 6: Decontamination of Empty Containers

  • An "empty" container that held this material must still be treated as hazardous waste unless properly decontaminated.

  • Procedure: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[14]

  • Collect all rinsate from the rinsing process and add it to your halogenated organic liquid waste container.

  • After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS office.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the proper disposal of 5-(2-Chloroethoxy)quinoline waste.

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Storage & Final Disposal a Identify Waste as 5-(2-Chloroethoxy)quinoline b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Is Waste Liquid or Solid? b->c d Collect in Labeled Halogenated Liquid Waste Container c->d Liquid e Collect in Labeled Halogenated Solid Waste Container c->e Solid f Ensure Container is Sealed and in Good Condition d->f e->f g Store in Designated Satellite Accumulation Area with Secondary Containment f->g h Arrange Pickup via Institutional EHS Office g->h i Licensed Contractor Handles Final Disposal (Incineration) h->i

Caption: Decision workflow for the safe disposal of 5-(2-Chloroethoxy)quinoline.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-8-quinolinol Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Centers for Disease Control and Prevention. (2014). Quinone - IDLH. NIOSH.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Jubilant Ingrevia. (2024). Safety Data Sheet - 5-Chloro-2-nitropyridine.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • AccuStandard. (n.d.). Safety Data Sheet - Quinoline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloroquinoline.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cayman Chemical. (2024). Safety Data Sheet - Clioquinol.
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Chemos GmbH&Co.KG. (2019). SAFETY DATA SHEET - Quinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69458, 5-Chloroquinoline.
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Quinolines: Human health tier II assessment.
  • Chem-Impex. (n.d.). 5-Chloroquinoline.
  • Benchchem. (n.d.). Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals.
  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th.
  • Benchchem. (n.d.). Proper Disposal of Chloroquine: A Guide for Laboratory Professionals.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Quinoline.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • Government of Canada. (2005). Quinoline.
  • Pharmacy Purchasing & Products Magazine. (2017). 2016 Updates to the NIOSH Hazardous Drug List.
  • Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5).
  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • University of Minnesota. (2024). Chemical Waste Disposal Procedures. Health, Safety & Risk Management.

Sources

Handling

Personal protective equipment for handling 5-(2-Chloroethoxy)quinoline

Executive Summary: The "Unknown" Hazard Protocol Status: High-Potency Intermediate / Potential Genotoxic Alkylator Immediate Action: Handle as a Carcinogen and Skin Sensitizer . Unlike common reagents with well-establish...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown" Hazard Protocol

Status: High-Potency Intermediate / Potential Genotoxic Alkylator Immediate Action: Handle as a Carcinogen and Skin Sensitizer .

Unlike common reagents with well-established safety profiles, 5-(2-Chloroethoxy)quinoline presents a dual-threat hazard profile derived from its structural pharmacophores.[1][2] As a researcher, you must treat this not just as a quinoline derivative, but as a potential alkylating agent due to the chloroethoxy "warhead."[1] This guide synthesizes the precautionary principles required to handle this compound safely, assuming a "worst-case" toxicity profile in the absence of compound-specific epidemiological data.[1][2]

Part 1: The Hazard Landscape (Risk Assessment)

To select the correct PPE, we must first deconstruct the molecule to understand its biological reactivity.[1]

Structural ComponentAssociated Hazard Class (GHS)Mechanism of Action
Quinoline Core Carcinogen (Carc.[1][2][3] 1B) Mutagen (Muta. 2) Planar structure allows intercalation into DNA base pairs; metabolic activation can lead to adduct formation.[1]
2-Chloroethoxy Tail Acute Toxicity (Oral/Dermal) Skin Sensitizer Acts as an alkylating motif .[1] The terminal chloride is a good leaving group, allowing the ethyl chain to covalently bind to nucleophilic residues in proteins and DNA (similar to nitrogen mustard analogs, though less potent).[1]
Combined Molecule High Potency / Genotoxic Synergistic Risk: The lipophilic quinoline core facilitates cell membrane penetration, delivering the reactive chloroethyl group to intracellular targets.

Critical Warning: Standard "blue nitrile" gloves are insufficient for prolonged contact with chlorinated ethers. The chloroethoxy moiety increases permeation rates through standard rubber.

Part 2: The Defense Shield (PPE & Engineering Controls)

This protocol uses a Redundant Barrier System . If one layer fails, the next captures the hazard.[1]

1. Hand Protection Strategy (The "2-Layer" Rule)
  • Primary Barrier (Inner): Nitrile (4 mil / 0.1 mm) .[1]

    • Function: Dexterity and protection against incidental sweat/moisture.

  • Secondary Barrier (Outer): Silver Shield® / 4H® (Laminate) or Viton® .[1]

    • Function:Chemical Impermeability. Laminate gloves provide >480 min breakthrough time for chlorinated hydrocarbons and ethers.

    • Alternative: If laminate is too clumsy for fine weighing, use Double-Gloved High-Risk Nitrile (8 mil) and change every 15 minutes or immediately upon splash.[1][2]

    • Prohibited: Latex (poor resistance to organic halides).[1]

2. Respiratory & Inhalation Control
  • Primary Control: Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1]

    • Reasoning: The compound may exist as a fine powder (dust hazard) or a viscous oil (vapor hazard if heated).[1] The P100 covers dust; the OV covers potential volatility of the ether tail.

3. Eye & Body Protection [4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the alkylating risk to corneal tissue.[1]

  • Body: Tyvek® Lab Coat (Disposable) with wrist cuffs taped to outer gloves.

Part 3: Operational Workflow (Step-by-Step)
Phase A: Preparation & Weighing
  • Static Control: Use an antistatic gun on the weighing boat. Quinoline derivatives can be static-prone powders.[1]

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder funnel to transfer into a tared vial inside the hood, then weigh the closed vial.

  • Solvent Selection: Dissolve immediately in a carrier solvent (e.g., DCM, DMSO) to reduce dust hazard.[1] Note: DMSO enhances skin absorption—handle the solution with extreme care.

Phase B: Reaction Setup (The "Inert" Protocol)
  • Atmosphere: Run reactions under Nitrogen or Argon. The ether linkage can form peroxides upon prolonged exposure to air/light; the quinoline ring is sensitive to oxidation.

  • Temperature: Avoid overheating. Thermal decomposition can release Hydrogen Chloride (HCl) gas and toxic nitrogen oxides (NOx).[1]

Phase C: Decontamination & Spill Response
  • Spill Agent: Do not just wipe. Neutralize.

    • Solids: Cover with wet paper towels (to prevent dust), then scoop into a hazardous waste bag.[1]

    • Liquids: Absorb with Vermiculite or Chemsorb .

  • Surface Decon: Wash the area with a 10% Sodium Thiosulfate solution (neutralizes alkylating agents) followed by soapy water.

Visualizing the Safety Logic

SafetyProtocol cluster_0 Hazard Identification cluster_1 Barrier System cluster_2 Operational Steps Compound 5-(2-Chloroethoxy)quinoline Risk1 Alkylating Potential (Chloroethyl group) Compound->Risk1 Risk2 Intercalation (Quinoline core) Compound->Risk2 Gloves PPE: Laminate/Viton Gloves (Resist Chlorinated Ethers) Risk1->Gloves Requires High Permeation Time Hood Engineering: Fume Hood (Face Velocity >80 fpm) Risk2->Hood Prevent Inhalation Weigh Weighing: Closed Vials only Hood->Weigh Gloves->Weigh Resp Emergency: OV/P100 Respirator (If outside hood) Solubilize Solubilize: DMSO/DCM (Reduces Dust) Weigh->Solubilize Quench Decon: 10% Na-Thiosulfate (Neutralize Alkylator) Solubilize->Quench Post-Exp

Caption: Logical flow of hazard identification leading to specific barrier selection and operational steps.

Part 4: Waste Management & Disposal

Do not flush down the drain. This compound is toxic to aquatic life (Aquatic Chronic 2) and persistent.[1]

Waste StreamDescriptionDisposal Method
Stream A: Halogenated Organic Mother liquors, reaction solvents containing the product.[1][2]High-Temperature Incineration (>1100°C) with scrubbers for HCl/NOx.[1]
Stream B: Solid Hazardous Contaminated gloves, weighing boats, paper towels.[1]Double-bagged in chemically resistant polyethylene bags; labeled "Cytotoxic/Genotoxic Hazard".[1]
Stream C: Aqueous Wash Decontamination water (Thiosulfate wash).Collect separately; test pH before disposal via EHS services.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives (Generic Safety Data). PubChem.[6][7] Available at: [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline (CAS 91-22-5) and Chlorinated Derivatives.[1][7][8] ECHA.[6][7][8] Available at: [Link][1]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[1] (Standard reference for glove permeation against chlorinated ethers).[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Available at: [Link][1]

Sources

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